molecular formula C43H67N7O9SSi B12305862 DADPS Biotin Azide

DADPS Biotin Azide

Katalognummer: B12305862
Molekulargewicht: 886.2 g/mol
InChI-Schlüssel: CSHHHVOFXKFHMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DADPS Biotin Azide is a useful research compound. Its molecular formula is C43H67N7O9SSi and its molecular weight is 886.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H67N7O9SSi

Molekulargewicht

886.2 g/mol

IUPAC-Name

N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)

InChI-Schlüssel

CSHHHVOFXKFHMG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of DADPS Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and applications of DADPS Biotin (B1667282) Azide (B81097), a crucial reagent in modern proteomics, drug discovery, and molecular biology. DADPS (dialkoxydiphenylsilane) Biotin Azide is a cleavable biotin probe that enables the efficient labeling and subsequent release of biomolecules under mild acidic conditions. This attribute makes it an invaluable tool for affinity purification-mass spectrometry (AP-MS) and other applications where the recovery of target molecules from streptavidin is essential. This document details the chemical synthesis pathway, experimental protocols, and key applications, presenting quantitative data in a clear, tabular format and illustrating complex processes through detailed diagrams.

Introduction

The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of many biological assays and purification techniques. However, the quasi-irreversible nature of this bond presents a significant challenge when the recovery of the biotinylated molecule is desired. To address this, a variety of cleavable biotinylation reagents have been developed. Among these, DADPS Biotin Azide has emerged as a particularly effective tool.[1][2]

The DADPS linker is an acid-labile dialkoxydiphenylsilane moiety that can be cleaved under mild acidic conditions, typically with 5-10% formic acid, within 30 minutes at room temperature.[1][2] This process releases the captured biomolecule with a small residual mass tag (143 Da), a desirable feature for downstream analysis by mass spectrometry.[1][3] The azide group on the this compound molecule allows for its versatile conjugation to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry reactions.

This guide will provide a detailed exposition of the synthesis of this compound, its physicochemical properties, and a typical experimental workflow for its application in proteomics research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Synonyms Dialkoxydiphenylsilane biotin azide, Biotin-DADPS-azideBroadPharm
Molecular Formula C₄₃H₆₇N₇O₉SSiBroadPharm
Molecular Weight 886.19 g/mol BroadPharm
Appearance Slightly grey glass-like amorphous solidChem-Impex
Purity Typically >95% (determined by HPLC)---
Solubility Soluble in DMSO, DMFBroadPharm
Storage Conditions Store at -20°C, desiccatedBroadPharm, Vector Labs

Synthesis of this compound

The synthesis of this compound can be accomplished through a two-step process starting from a biotin derivative. The overall reaction scheme is depicted below, followed by detailed experimental protocols for each step.

Synthesis Pathway

The synthesis involves the initial reaction of a biotin derivative with 1-amino-2-methyl-propan-2-ol to introduce a hydroxyl group, followed by the coupling of this intermediate with dichlorodiphenylsilane (B42835) (DCDPS) and subsequent reaction with 6-azidohexanol to introduce the DADPS linker and the terminal azide group.

Synthesis_Pathway Biotin_NHS Biotin-NHS Ester Intermediate_1 Biotin-alkanol Intermediate Biotin_NHS->Intermediate_1 1-amino-2-methyl-propan-2-ol (85% yield) DADPS_Biotin_Azide This compound Intermediate_1->DADPS_Biotin_Azide 1. Et3N, DCDPS 2. 6-azidohexanol (55% yield)

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on the synthetic scheme reported by Szychowski et al. (2010).[1]

Step 1: Synthesis of the Biotin-alkanol Intermediate

  • Reaction Setup: To a solution of Biotin-NHS ester (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF), add 1-amino-2-methyl-propan-2-ol (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Biotin-alkanol intermediate. The reported yield for this step is 85%.[1]

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the Biotin-alkanol intermediate (1 equivalent) and triethylamine (B128534) (Et₃N, 2.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of DCDPS: Cool the solution to 0°C and add dichlorodiphenylsilane (DCDPS, 1.1 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Addition of Azidohexanol: Add a solution of 6-azidohexanol (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Final Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield this compound as a solid. The reported yield for this step is 55%.[1]

Characterization Data

The structural integrity and purity of the synthesized this compound should be confirmed by standard analytical techniques. A summary of expected characterization data is provided in Table 2.

TechniqueExpected Results
¹H NMR Peaks corresponding to the biotin moiety, the diphenylsilane (B1312307) group, the alkyl chains, and the protons adjacent to the azide group.
¹³C NMR Resonances for all unique carbon atoms in the molecule, confirming the presence of the biotin, DADPS, and azide-alkanol components.
High-Resolution Mass Spectrometry (HRMS) The calculated exact mass for the [M+H]⁺ or [M+Na]⁺ ion should be observed, confirming the elemental composition.
HPLC A single major peak indicating a purity of >95%.

Manufacturing and Quality Control

The manufacturing of this compound for commercial and research purposes requires stringent quality control measures to ensure batch-to-batch consistency and high purity.

  • Starting Material Qualification: All starting materials, including Biotin-NHS ester, 1-amino-2-methyl-propan-2-ol, dichlorodiphenylsilane, and 6-azidohexanol, must be of high purity and fully characterized.

  • In-process Controls: Reaction progress should be monitored at each step using appropriate analytical techniques such as TLC or HPLC to ensure complete conversion and minimize side-product formation.

  • Final Product Specification: The final this compound product must meet predefined specifications for purity (typically ≥95% by HPLC), identity (confirmed by ¹H NMR and MS), and appearance.

  • Stability Testing: Long-term stability studies should be conducted under recommended storage conditions (-20°C, desiccated) to establish a reliable shelf life.

Application in Proteomics: A Typical Experimental Workflow

This compound is extensively used in chemical proteomics to identify protein-protein interactions, post-translational modifications, and the targets of small molecule drugs. A typical workflow for the enrichment of alkyne-labeled proteins is outlined below.

Proteomics_Workflow cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation cluster_enrichment Affinity Purification cluster_analysis Analysis Cell_Labeling Metabolic labeling of cells with an alkyne-tagged probe Cell_Lysis Cell Lysis and Protein Extraction Cell_Labeling->Cell_Lysis Click_Chemistry Click Chemistry: Conjugation with this compound Cell_Lysis->Click_Chemistry Streptavidin_Binding Binding to Streptavidin-coated beads Click_Chemistry->Streptavidin_Binding Washing Stringent Washing Steps to remove non-specific binders Streptavidin_Binding->Washing Cleavage Cleavage of DADPS linker (e.g., 10% Formic Acid) Washing->Cleavage Elution Elution of Target Proteins Cleavage->Elution MS_Analysis Mass Spectrometry Analysis Elution->MS_Analysis

Caption: Experimental workflow for protein enrichment using this compound.

Detailed Protocol for Protein Enrichment
  • Metabolic Labeling: Culture cells in the presence of a metabolic precursor containing an alkyne group (e.g., an alkyne-tagged amino acid or sugar).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry Reaction: To the cell lysate, add this compound, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate the reaction to allow for the covalent linkage of this compound to the alkyne-labeled proteins.

  • Affinity Purification: Add streptavidin-coated agarose (B213101) or magnetic beads to the reaction mixture and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.

  • Cleavage and Elution: Resuspend the beads in an aqueous solution of 5-10% formic acid and incubate for 30 minutes at room temperature to cleave the DADPS linker.[1] Collect the supernatant containing the released proteins.

  • Downstream Analysis: The eluted proteins can then be identified and quantified using mass spectrometry-based proteomics techniques.

Conclusion

This compound is a powerful and versatile tool for the study of biomolecules. Its efficient synthesis, coupled with the bioorthogonal nature of click chemistry and the mild conditions required for cleavage, makes it an ideal reagent for a wide range of applications in chemical biology, proteomics, and drug development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its adoption and successful implementation in the laboratory. As research in these fields continues to advance, the utility of cleavable probes like this compound is expected to grow, enabling new discoveries and a deeper understanding of complex biological systems.

References

The DADPS Linker: A Superior Tool for Cleavable Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Key Advantages and Methodologies of the Dialkoxydiphenylsilane (DADPS) Linker

In the landscape of chemical biology and drug development, the ability to selectively isolate and identify proteins of interest is paramount. Cleavable linkers, molecules designed to bridge a probe or drug to a target and then be selectively broken, are central to these endeavors. Among the various options, the dialkoxydiphenylsilane (DADPS) linker has emerged as a particularly advantageous tool, offering a combination of stability, mild cleavage conditions, and minimal residual modification. This technical guide provides an in-depth exploration of the core benefits of the DADPS linker, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific pursuits.

Core Advantages of the DADPS Linker

The DADPS linker stands out for several key reasons that make it a preferred choice in applications such as chemical proteomics and the development of antibody-drug conjugates (ADCs).

  • Mild and Efficient Cleavage: A significant advantage of the DADPS linker is its susceptibility to cleavage under mild acidic conditions.[1][2] Typically, treatment with 10% formic acid for as little as 30 minutes is sufficient to efficiently break the linker and release the captured biomolecule.[1][2] This gentle cleavage is compatible with mass spectrometry sample preparation protocols and helps to preserve the integrity of the released molecules, which might be sensitive to harsher chemical treatments.[3][4]

  • Superior Proteomic Performance: Comparative studies have demonstrated the superior performance of the DADPS linker in chemoproteomic workflows. When benchmarked against other cleavable linkers, such as the azobenzene (B91143) (AZO) linker, the DADPS linker consistently yields a higher number of identified peptides and proteins.[3][4][5] This enhanced performance is attributed to its clean cleavage and the avoidance of artifactual modifications that can occur with other linkers.[3][4]

  • Small and Defined Residual Mass: Upon cleavage, the DADPS linker leaves a small, predictable molecular fragment on the labeled biomolecule.[1][2] Depending on the specific probe design, this residual mass can be as small as 84 Da or 143 Da.[1][2] This minimal and known modification simplifies data analysis in mass spectrometry, facilitating the confident identification of modified peptides and their precise location.

  • Facile Synthesis and Versatility: The development of solid-phase compatible DADPS-Fmoc building blocks has streamlined the synthesis of customized capture reagents.[6][7][8] This enables the straightforward incorporation of various functionalities, such as biotin (B1667282) for enrichment and azide (B81097) or alkyne groups for "click" chemistry conjugation, into a single reagent.[6][8] This versatility allows for the design of tailored probes for a wide range of applications.

Quantitative Performance Data

The advantages of the DADPS linker are substantiated by quantitative data from various proteomic studies. The following tables summarize key performance metrics, highlighting its superiority in identifying and quantifying proteins and peptides.

Linker TypeEnrichment MethodNumber of Unique Cysteine Residues Identified (Total)Number of Unique Cysteine Residues Identified (in all 3 replicates)Reference
DADPS After Proteolysis11,4007,866[4]
AZOAfter Proteolysis9,3624,326[4]
DADPS Before Proteolysis10,3166,676[4]
AZOBefore Proteolysis6,6642,795[4]

Table 1: Comparison of DADPS and AZO Linkers in Cysteine Residue Identification. This table clearly shows that the DADPS linker consistently enabled the identification of a greater number of unique cysteine residues compared to the AZO linker, regardless of the enrichment strategy.[4]

ReagentPeptide Spectral Matches (PSMs)Unique PeptidesProteins IdentifiedReference
Reagent 10 (DADPS-based)~25,000~12,500~2,500[8]
Reagent 11 (DADPS-based)~26,000~13,000~2,600[8]
Reagent 12 (DADPS-based)~27,000~13,500~2,700[8]
Reagent 13 (DADPS-based)~28,000~14,000~2,800[8]

Table 2: Performance of Different DADPS-based Capture Reagents. This table illustrates the robust performance of various customized DADPS-based reagents in a chemoproteomics workflow, as measured by the number of peptide spectral matches, unique peptides, and identified proteins.[8]

Experimental Protocols

To facilitate the adoption of the DADPS linker in research, this section provides detailed methodologies for key experimental procedures.

Synthesis of a DADPS-Biotin-Azide Probe

The synthesis of a DADPS-based probe can be achieved through a streamlined process. A representative synthetic scheme is outlined below, based on established methods.[1]

Scheme 1: Synthesis of a DADPS Biotin Probe

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Biotin-PEG-NH2 Biotin-PEG-Amine Step1 Step 1: Coupling of Biotin-PEG-Amine with DADPS-Cl Biotin-PEG-NH2->Step1 DADPS-Cl Dialkoxydiphenylsilane Chloride DADPS-Cl->Step1 Azide-Alcohol Azido-Alcohol Step2 Step 2: Coupling of DADPS-Biotin with Azido-Alcohol Azide-Alcohol->Step2 Intermediate Intermediate Step1->Intermediate DADPS-Biotin DADPS-Biotin-Azide DADPS-Biotin-Azide Probe Step2->DADPS-Biotin-Azide Intermediate->Step2

Caption: Synthetic route for a DADPS-Biotin-Azide probe.

Materials:

Procedure:

  • Dissolve Biotin-PEG-amine and a slight molar excess of triethylamine in anhydrous DCM.

  • Slowly add a solution of dialkoxydiphenylsilane chloride in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain the DADPS-Biotin intermediate.

  • Dissolve the DADPS-Biotin intermediate and a molar excess of azido-alcohol in anhydrous DCM with triethylamine.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work up the reaction as described in steps 5 and 6.

  • Purify the final product by silica gel chromatography to yield the DADPS-Biotin-Azide probe.

General Protocol for Chemoproteomic Profiling using a DADPS Linker

This protocol outlines a typical workflow for identifying protein targets using a DADPS-based chemical probe.

G Lysate Cell Lysate Labeling 1. Protein Labeling Lysate->Labeling Probe Alkyne-Probe (e.g., for cysteine labeling) Probe->Labeling Click 2. Click Chemistry: Add DADPS-Biotin-Azide Probe Labeling->Click Enrichment 3. Streptavidin Enrichment Click->Enrichment Wash 4. Stringent Washes Enrichment->Wash Cleavage 5. On-Bead Cleavage (10% Formic Acid) Wash->Cleavage LCMS 6. LC-MS/MS Analysis Cleavage->LCMS Analysis 7. Data Analysis: Protein Identification LCMS->Analysis

Caption: Chemoproteomic workflow using a DADPS linker.

Materials:

  • Cell lysate

  • Alkyne-functionalized probe specific to the protein of interest

  • DADPS-Biotin-Azide probe

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent

  • Streptavidin-coated beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • 10% Formic acid solution

  • LC-MS/MS instrumentation and data analysis software

Procedure:

  • Protein Labeling: Incubate the cell lysate with the alkyne-functionalized probe to allow for covalent modification of the target proteins.

  • Click Chemistry: Perform a copper-catalyzed or copper-free azide-alkyne cycloaddition ("click" reaction) by adding the DADPS-Biotin-Azide probe to the labeled lysate. This attaches the biotin tag to the probe-modified proteins.

  • Enrichment: Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated proteins.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This typically involves buffers containing detergents (e.g., SDS) and chaotropic agents (e.g., urea).

  • On-Bead Cleavage: Resuspend the beads in a 10% formic acid solution and incubate for 30-60 minutes at room temperature to cleave the DADPS linker and release the captured peptides or proteins.

  • LC-MS/MS Analysis: Collect the supernatant containing the released molecules, desalt if necessary, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein database to identify the proteins that were originally labeled by the probe.

Cleavage of the DADPS Linker

The cleavage of the DADPS linker is a straightforward acid-catalyzed hydrolysis.

G DADPS_Linker Biomolecule-O-Si(Ph)₂-O-Probe Cleavage Hydrolysis DADPS_Linker->Cleavage H_plus H⁺ (Formic Acid) H_plus->Cleavage Products Biomolecule-OH + HO-Si(Ph)₂-O-Probe Cleavage->Products

Caption: Acid-catalyzed cleavage of the DADPS linker.

This process efficiently breaks the silicon-oxygen bond, releasing the biomolecule with a hydroxyl group and leaving the silicon-containing portion attached to the probe, which remains bound to the enrichment resin.

Conclusion

The cleavable DADPS linker represents a significant advancement in the toolkit available to researchers in chemical biology, proteomics, and drug discovery. Its combination of mild and efficient cleavage, superior performance in identifying target molecules, and the small, defined residual mass it imparts make it a highly effective and reliable tool. The availability of versatile synthetic routes further enhances its applicability, allowing for the creation of custom probes for a multitude of research questions. By understanding the core advantages and employing the detailed protocols outlined in this guide, scientists can leverage the power of the DADPS linker to accelerate their discoveries and drive innovation.

References

An In-depth Technical Guide to the Applications of DADPS Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DADPS (dialkoxydiphenylsilane) Biotin (B1667282) Azide (B81097) is a versatile chemical probe that has become an invaluable tool in modern life sciences research, particularly in the fields of proteomics, cell biology, and drug discovery. Its unique structure, featuring a biotin moiety for affinity purification, an azide group for bioorthogonal "click" chemistry, and a chemically cleavable DADPS linker, offers significant advantages over traditional biotinylation reagents. The key feature of the DADPS linker is its susceptibility to cleavage under mild acidic conditions, such as dilute formic acid, allowing for the efficient and gentle release of captured biomolecules.[1][2] This attribute is particularly beneficial in proteomics studies, as it minimizes the co-elution of contaminating proteins often associated with harsh elution methods required to disrupt the strong streptavidin-biotin interaction.[1][2] This guide provides a comprehensive overview of the applications of DADPS Biotin Azide, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its integration into various research pipelines.

Core Applications of this compound

The unique properties of this compound lend themselves to a variety of applications, including:

  • Proteomics: For the enrichment and identification of specific protein populations, such as newly synthesized proteins or post-translationally modified proteins.[3][4]

  • Cell Imaging: For the fluorescent labeling of cellular components to visualize their localization and dynamics.[4]

  • Drug Delivery Systems: As a linker in the development of targeted drug delivery vehicles, such as antibody-drug conjugates (ADCs).[4]

  • PROTACs: In the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[5]

Proteomics: A Powerful Tool for Affinity Purification

The most well-documented application of this compound is in the field of proteomics for the affinity-based enrichment of target proteins. The workflow typically involves the metabolic or chemical incorporation of an alkyne-bearing reporter into proteins of interest, followed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with this compound. The biotinylated proteins can then be captured on streptavidin-coated beads and subsequently released for mass spectrometry analysis by cleaving the DADPS linker with formic acid.

Quantitative Data in Proteomics

A key advantage of the DADPS linker is its superior performance in quantitative proteomics studies compared to other cleavable linkers. A comparative study of the DADPS linker and the azobenzene (B91143) (AZO) linker for profiling the cellular cysteinome demonstrated that the DADPS linker enabled the identification of a significantly higher number of unique cysteine residues.[6][7] In one study, the application of the DADPS linker resulted in the detection and quantification of over 10,000 unique cysteine residues, a nearly 3-fold increase over previous studies using other cleavable biotin linkers.[3][6][7][8]

Linker TypeNumber of Unique Cysteine Residues IdentifiedFold IncreaseReference
DADPS>10,000~3x[3][6][7][8]
Previous Cleavable LinkersNot specified-[3][6][7][8]
Experimental Protocol: Protein Enrichment from Cell Lysate

The following protocol is adapted from the "Click-&-Go® DADPS Protein Enrichment Kit" and provides a detailed methodology for the biotinylation and enrichment of alkyne-modified proteins from a cell lysate.[9][10]

1. Preparation of Cell Lysate:

  • Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0).[9]

  • Clarify the lysate by centrifugation.

2. Click Chemistry Reaction:

  • To 1 mL of cell lysate, add the following reagents in order:

    • 10 µL of this compound DMSO solution (final concentration ~40 µM, can be optimized between 2-80 µM).[9]

    • 10 µL of Copper (II) Sulfate solution.[9]

    • 10 µL of Reducing Agent (e.g., sodium ascorbate).[9]

  • Incubate the reaction for 90 minutes at room temperature with rotation.[9]

3. Protein Precipitation:

  • Precipitate the proteins by adding methanol (B129727) and chloroform.

  • Collect the protein pellet by centrifugation.

  • Wash the pellet with methanol and air-dry.

4. Affinity Purification:

  • Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., 1% SDS in PBS).

  • Add streptavidin-coated agarose (B213101) beads and incubate for 2 hours at room temperature with rotation.

  • Wash the beads extensively to remove non-specifically bound proteins. A typical washing series includes washes with the resuspension buffer, a high-stringency buffer (e.g., 1% SDS in 8 M urea), and PBS.

5. Elution of Captured Proteins:

  • Resuspend the beads in 5% or 10% aqueous formic acid.[1][2]

  • Incubate for 30 minutes at room temperature.[1][2]

  • Collect the eluate containing the released proteins.

  • The eluted proteins can then be prepared for downstream analysis, such as mass spectrometry.

Proteomics Workflow Diagram

Proteomics_Workflow cluster_labeling Cellular Labeling & Lysis cluster_click Click Chemistry cluster_enrichment Affinity Purification cluster_elution Elution & Analysis Metabolic_Labeling Metabolic Labeling with Alkyne-Amino Acid Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction CuAAC Click Reaction with this compound Cell_Lysis->Click_Reaction Streptavidin_Binding Binding to Streptavidin Beads Click_Reaction->Streptavidin_Binding Washing Stringent Washes Streptavidin_Binding->Washing Cleavage Cleavage with Formic Acid Washing->Cleavage MS_Analysis LC-MS/MS Analysis Cleavage->MS_Analysis Cell_Imaging_Workflow cluster_labeling Cellular Labeling cluster_fix_perm Cell Preparation cluster_click Biotinylation cluster_staining Fluorescent Staining & Imaging Metabolic_Labeling Introduce Alkyne-modified Probe to Cells Fixation Fixation Metabolic_Labeling->Fixation Permeabilization Permeabilization Fixation->Permeabilization Click_Reaction Click Reaction with This compound Permeabilization->Click_Reaction Staining Staining with Fluorescent Streptavidin Click_Reaction->Staining Imaging Fluorescence Microscopy Staining->Imaging ADC_Synthesis_Workflow cluster_antibody Antibody Modification cluster_drug Drug-Linker Conjugation cluster_conjugation Final Conjugation Antibody Antibody Alkyne_Modification Introduce Alkyne Group Antibody->Alkyne_Modification Final_Conjugation Click Chemistry Alkyne_Modification->Final_Conjugation Drug Therapeutic Drug Azide_Drug Azide-Modified Drug Drug->Azide_Drug Drug_Linker Drug-DADPS-Biotin-Azide Azide_Drug->Drug_Linker DADPS_Biotin_Azide This compound DADPS_Biotin_Azide->Drug_Linker Drug_Linker->Final_Conjugation ADC Antibody-Drug Conjugate Final_Conjugation->ADC PROTAC_Synthesis_Workflow cluster_ligands Ligand & Linker Preparation cluster_synthesis PROTAC Assembly cluster_function Mechanism of Action Target_Ligand Target Protein Ligand (with alkyne) Click_Reaction Click Chemistry Target_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand DADPS_Biotin_Azide This compound DADPS_Biotin_Azide->Click_Reaction PROTAC PROTAC Molecule Click_Reaction->PROTAC Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

Understanding the role of azide in DADPS Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of Azide (B81097) in DADPS Biotin (B1667282) Azide for Researchers, Scientists, and Drug Development Professionals

Introduction

DADPS Biotin Azide is a sophisticated chemical probe designed for the selective labeling and enrichment of biomolecules in complex biological systems. This trifunctional molecule integrates three key components: a high-affinity biotin tag for purification, an acid-cleavable DADPS (dialkoxydiphenylsilane) linker for mild sample release, and a reactive azide group for covalent bond formation.[1][2][3] This guide focuses on the central role of the azide functional group, explaining how it serves as the linchpin for the probe's utility in advanced life sciences research, particularly in the fields of proteomics, glycomics, and drug discovery.

The azide moiety is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][5][6] By leveraging the unique reactivity of the azide group, researchers can covalently attach the DADPS-Biotin probe to specifically modified target molecules, enabling their subsequent detection and isolation.

The Core Function of the Azide Group: Enabling Bio-orthogonal Ligation

The primary role of the azide (-N₃) group in this compound is to function as a highly specific and stable reactive handle for covalent bioconjugation. Azides are considered bio-orthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, such as amines and thiols.[7][8] This inertness prevents non-specific labeling of proteins and other biomolecules, ensuring that the probe only reacts with its intended target.[7]

The azide group's reactivity is "unlocked" in the presence of a complementary alkyne-containing molecule through a reaction known as the Huisgen 1,3-dipolar cycloaddition.[9] This reaction is most efficiently performed in biological applications using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry.[4][5][9]

Key Roles of the Azide Moiety:

  • Specificity: The azide group selectively reacts with terminal alkynes, forming a stable triazole linkage.[6][10] This ensures that the biotin tag is attached only to molecules that have been pre-labeled with an alkyne.

  • Efficiency: The copper-catalyzed reaction proceeds rapidly and with high yield under aqueous, biocompatible conditions (neutral pH and ambient temperature).[4][5][6]

  • Stability: The resulting triazole ring is exceptionally stable, ensuring that the biotin label remains attached throughout downstream applications like cell lysis, affinity purification, and enzymatic digestion.

Mechanism of Action: The Click Chemistry Reaction

The covalent attachment of this compound to a target molecule is a two-step process. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, enzymatically, or chemically tagged with a terminal alkyne. Second, the this compound is introduced, and in the presence of a copper(I) catalyst, it "clicks" onto the alkyne-tagged molecule.

The copper(I)-catalyzed mechanism significantly accelerates the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction) and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product DADPS_Azide This compound (R1-N3) Triazole Stable 1,4-Triazole Linkage (R1-Triazole-R2) DADPS_Azide->Triazole Alkyne_Target Alkyne-Modified Biomolecule (R2-C≡CH) Alkyne_Target->Triazole Cu Cu(I) Cu->Triazole Catalyzes Cycloaddition

Figure 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

The performance of this compound is characterized by the efficiency of both its conjugation and cleavage steps. While specific kinetic data for the DADPS probe's click reaction are not readily published, the reaction is known to be rapid and high-yielding, typically reaching completion within 1-2 hours at room temperature.[11] The key quantitative feature of the DADPS linker is its cleavability under mild acidic conditions.

ParameterValue / ConditionSource
Cleavage Reagent 5% or 10% Formic Acid in water[1][12]
Cleavage Time 30 minutes[1][12][13]
Cleavage Temperature Room Temperature[12]
Residual Mass on Protein 143 Da[1][12][13]
Solubility DMSO, DMF, THF, DCM, Chloroform[1][2]
Molecular Formula C₄₃H₆₇N₇O₉SSi[1][2]

Experimental Protocols

Protocol 1: General Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC

This protocol provides a general workflow for attaching this compound to proteins that have been metabolically labeled with an alkyne-containing amino acid analog (e.g., L-homopropargylglycine, HPG).

A. Materials and Reagents:

  • Cell lysate containing HPG-labeled proteins (1-2 mg/mL in a suitable lysis buffer without DTT or other reducing agents).

  • This compound.

  • Click Reaction Master Mix Components:

    • Copper (II) Sulfate (CuSO₄): 50 mM stock in water.

    • Reducing Agent (e.g., Sodium Ascorbate): 500 mM stock in water, freshly prepared.

    • Copper Ligand (e.g., THPTA or BTTAA): 50 mM stock in water or DMSO.

    • This compound: 10 mM stock in DMSO.

B. Protocol Steps:

  • Prepare Lysate: Start with 50 µL of cell lysate containing approximately 50-100 µg of alkyne-labeled protein.

  • Prepare Click Reaction Master Mix: For each 50 µL reaction, prepare a master mix by adding the reagents in the following order. Note: It is critical to add the copper and reducing agent last and separately to avoid premature precipitation.

    • 35 µL of PBS or reaction buffer.

    • 1 µL of 10 mM this compound stock (Final concentration: 200 µM).

    • 2 µL of 50 mM Copper Ligand stock (Final concentration: 2 mM).

    • 10 µL of 50 mM CuSO₄ stock (Final concentration: 10 mM).

    • 2 µL of 500 mM Sodium Ascorbate stock (Final concentration: 20 mM).

  • Initiate Labeling Reaction: Add the freshly prepared master mix to the 50 µL of protein lysate.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.[11]

  • Downstream Processing: The biotinylated proteins are now ready for affinity purification using streptavidin-agarose beads.

Protocol 2: Affinity Purification and Cleavage

A. Materials and Reagents:

  • Streptavidin-agarose beads.

  • Wash Buffer (e.g., PBS with 0.1% SDS).

  • Cleavage Buffer: 10% Formic Acid in water.[12][13]

  • Neutralization Buffer: (e.g., 1M Tris-HCl, pH 8.0).

B. Protocol Steps:

  • Binding: Add streptavidin beads to the reaction mixture from Protocol 1 and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins (perform at least three washes).

  • Elution/Cleavage: To release the captured proteins from the beads, add 2-3 bead volumes of Cleavage Buffer (10% Formic Acid).

  • Incubation: Incubate for 30 minutes at room temperature with gentle agitation.[12][13]

  • Collection: Pellet the beads and carefully collect the supernatant containing the cleaved, formerly biotinylated proteins.

  • Neutralization: Immediately neutralize the eluate by adding Neutralization Buffer to protect the proteins from acid hydrolysis. The sample is now ready for downstream analysis like SDS-PAGE or mass spectrometry.

Visualization of Experimental Workflow and Relationships

The following diagrams illustrate the logical flow of a typical experiment using this compound and the relationship between its molecular components.

G cluster_cell Step 1: In-Cell Labeling cluster_lysate Step 2: Lysis & Reaction cluster_purification Step 3: Purification & Cleavage cluster_analysis Step 4: Analysis MetabolicLabeling Metabolic Incorporation of Alkyne Precursor (e.g., HPG into proteins) CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickReaction Click Reaction with This compound CellLysis->ClickReaction AffinityPurification Affinity Purification (Streptavidin Beads) ClickReaction->AffinityPurification Wash Wash to Remove Contaminants AffinityPurification->Wash Cleavage Cleavage with Formic Acid Wash->Cleavage Analysis Downstream Analysis (MS, Western Blot) Cleavage->Analysis

Figure 2. Experimental workflow for proteomic studies.

G cluster_components Functional Components cluster_functions Primary Roles Molecule This compound Biotin Biotin Moiety Molecule->Biotin DADPS DADPS Linker Molecule->DADPS Azide Azide Group Molecule->Azide Biotin_Func High-Affinity Binding to Streptavidin Biotin->Biotin_Func enables DADPS_Func Acid-Cleavable for Mild Elution DADPS->DADPS_Func enables Azide_Func Bio-orthogonal Reaction with Alkynes Azide->Azide_Func enables

References

An In-depth Technical Guide to the Biotin-Streptavidin Interaction in DADPS Probe Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin (B1667282) to biomolecules, coupled with its remarkably strong and specific interaction with streptavidin, represents one of the most robust and widely utilized tools in life sciences. This system's utility is profoundly enhanced by the development of cleavable linkers, which permit the recovery of captured molecules under mild conditions. Among these, the dialkoxydiphenylsilane (DADPS) linker stands out for its acid-labile nature, offering a significant advantage in applications such as proteomics and drug target identification. This guide provides a comprehensive overview of the core principles of the biotin-streptavidin interaction, the unique features of DADPS probes, and their integrated application in experimental workflows.

The Core Interaction: Biotin and Streptavidin

The affinity between biotin (Vitamin B7) and the protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1][2] This near-irreversible binding is characterized by a very low dissociation constant (Kd), making the complex extraordinarily stable.[1][2][3] The bond forms rapidly and remains intact even when exposed to extremes of pH, temperature, and denaturing agents.[1][2][3]

Streptavidin is a tetrameric protein, meaning each molecule can bind up to four molecules of biotin.[2] This multivalency is a key feature, enabling signal amplification and the formation of larger complexes, which is highly advantageous in detection and purification assays.[2]

Table 1: Quantitative Properties of the Biotin-Streptavidin Interaction

ParameterValueDescription
Dissociation Constant (Kd) ~10-14 to 10-15 MA measure of binding affinity; the extremely low value indicates a very strong and stable interaction.[1][2][3][4]
Association Rate Constant (kon) 3.0 x 106 to 4.5 x 107 M-1s-1Represents the rate at which the biotin-streptavidin complex forms.[5] The binding is considered very rapid.[1][3]
Streptavidin Molecular Weight (MW) ~53 kDa (tetramer)The mass of the tetrameric protein.[1][3]
Streptavidin Isoelectric Point (pI) 5-6Unlike avidin (B1170675) (pI=10), streptavidin's near-neutral pI reduces non-specific binding in many applications.[2]
Thermal Stability of Complex Melting temperature > 112°CThe binding of biotin significantly increases the thermal stability of streptavidin from ~75°C to over 112°C.[6]

DADPS Probes: An Advancement for Reversible Capture

While the strength of the biotin-streptavidin interaction is its greatest asset, it also presents a significant challenge: the elution of the biotinylated molecule from the streptavidin support often requires harsh, denaturing conditions.[7][8][9] Such conditions can compromise the integrity of the captured biomolecule, rendering it unsuitable for downstream functional analysis.

DADPS (dialkoxydiphenylsilane) biotin probes were developed to overcome this limitation.[7][10][11] These probes incorporate a chemically cleavable linker between the biotin moiety and a reactive group (e.g., an azide (B81097) or alkyne for "click chemistry"). The DADPS linker is specifically designed to be stable under physiological conditions but easily cleaved under mild acidic conditions.[7][9][10][11]

Table 2: Characteristics of DADPS Biotin Probes

FeatureDescription
Cleavage Condition 5% - 10% formic acid for 30 minutes at room temperature.[7][10][11]
Cleavage Mechanism Acid-catalyzed hydrolysis of the silane-based linker.
Post-Cleavage Mass Tag Leaves a small residual mass tag (143 Da) on the labeled biomolecule.[7][10][11]
Reactive Groups Commonly synthesized with azide or alkyne groups for bio-orthogonal conjugation via click chemistry.[12][13]
Applications Proteomics, mapping small-molecule protein interactions, identification of post-translationally modified proteins.[10][14][15]

Experimental Workflow and Methodologies

The use of DADPS-biotin probes typically follows a multi-step workflow involving bio-orthogonal labeling, affinity capture, and mild elution, making it ideal for the enrichment of specific proteins from complex mixtures like cell lysates.

DADPS_Workflow cluster_click Step 2: Click Reaction cluster_capture Step 3: Affinity Purification cluster_analysis Step 4: Elution & Analysis MetabolicLabeling Metabolic Labeling (e.g., with Alkyne-Amino Acid) CellLysis Cell Lysis & Proteome Extraction ProbeLabeling Direct Probe Labeling (e.g., Drug-Alkyne Probe) ClickReaction Conjugation with DADPS-Biotin-Azide Probe Capture Capture on Streptavidin Beads ClickReaction->Capture CellLysis->ClickReaction Wash Stringent Washes Capture->Wash Cleavage Cleavage with Dilute Formic Acid Wash->Cleavage Analysis Downstream Analysis (e.g., LC-MS/MS) Cleavage->Analysis

General experimental workflow using DADPS-Biotin probes.

This protocol is a generalized methodology for the enrichment of proteins labeled with a DADPS-Biotin probe.[16] It is optimized for approximately 1 mL of soluble protein at a 1 mg/mL concentration.[16] Investigators should optimize buffer conditions and digestion parameters for their specific applications.

A. Reagent and Sample Preparation:

  • Lysis & Resuspension Buffer: 50 mM Tris, 150 mM NaCl, 1% SDS. Other denaturing buffers (e.g., 6 M urea) are also compatible.[16]

  • Streptavidin Resin Preparation:

    • Thoroughly resuspend a 50% streptavidin agarose (B213101) slurry.

    • Transfer 100 µL of the slurry (50 µL of settled resin) to a microfuge tube.[16]

    • Wash the resin twice with 1 mL of PBS and once with 1 mL of Resuspension Buffer.[16]

  • Protein Sample: Ensure your protein sample, which has already undergone the click chemistry reaction with the DADPS-Biotin probe, is solubilized in Resuspension Buffer (e.g., by bath sonication).[16]

B. Affinity Capture:

  • Resuspend the washed streptavidin resin in 200 µL of Resuspension Buffer.[16]

  • Add the resin slurry to the solubilized, biotinylated protein sample.[16]

  • Incubate on a rotator for 2 hours at room temperature to allow for efficient binding.[16]

C. Washing:

  • Centrifuge the sample to pellet the resin and discard the supernatant.

  • Wash the resin sequentially with the following solutions to remove non-specifically bound proteins:

    • Two times with 1 mL of Resuspension Buffer.[16]

    • Two times with 1 mL of 1% SDS in PBS.[16]

    • Two times with 1 mL of PBS.[16]

    • Note: Washing stringency can be increased (e.g., using 8 M urea) if high background is observed.[16]

D. Elution via DADPS Cleavage:

  • After the final wash, resuspend the resin pellet in 100 µL of 5% or 10% formic acid in water.[7]

  • Incubate for 30 minutes at room temperature with gentle mixing.[7][10]

  • Centrifuge the beads (e.g., 2 min at 2000 x g) and carefully collect the supernatant, which contains the released proteins.[16]

  • To maximize recovery, the elution step (D1-D3) can be repeated, and the eluents combined.[16]

  • The eluted sample is now ready for downstream processing, such as precipitation, desalting, and analysis by mass spectrometry or Western blot.[16]

Application in Drug Development: Target Identification

A critical application of this technology in drug development is the identification of cellular targets for a small molecule drug candidate. A common strategy involves synthesizing an analog of the drug with a bio-orthogonal handle (e.g., an alkyne). This probe is introduced to cells, where it binds its protein targets. The DADPS-biotin-streptavidin system is then used to isolate these target proteins for identification.

Drug_Target_ID cluster_cell Cellular Environment cluster_process Biochemical Process cluster_result Result DrugProbe Drug-Alkyne Probe TargetProtein Target Protein(s) DrugProbe->TargetProtein Covalent or Non-Covalent Binding Lysis Cell Lysis TargetProtein->Lysis OtherProteins Other Proteins OtherProteins->Lysis Click Add DADPS-Biotin-Azide Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Cleave Acid Cleavage Enrich->Cleave MS LC-MS/MS Analysis Cleave->MS IdentifiedTarget Identified Target Protein MS->IdentifiedTarget

Logical workflow for small molecule target identification.

This workflow enables researchers to confidently identify the proteins that interact with a drug candidate within a complex cellular proteome, providing crucial insights into its mechanism of action and potential off-target effects. The mild cleavage afforded by the DADPS linker ensures that the identified protein complexes are preserved, offering a more accurate snapshot of the in vivo interactions.

References

DADPS Biotin Azide safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of DADPS Biotin (B1667282) Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for DADPS Biotin Azide (CAS No. 1260247-50-4), a versatile reagent used in bioconjugation, proteomics, and various molecular biology applications. The information is intended to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, is a complex molecule designed for "click chemistry" applications. Its key features include a biotin moiety for affinity purification, a cleavable DADPS (dialkoxydiphenylsilane) linker, and a terminal azide group for conjugation to alkyne-modified molecules.

PropertyValueReferences
Synonyms Biotin-PEG4-amino-t-Bu-DADPS-C6-azide; Biotin-Dadps-azide
CAS Number 1260247-50-4
Molecular Formula C₄₃H₆₇N₇O₉SSi
Molecular Weight 886.19 g/mol
Appearance Slightly grey glass-like amorphous solid; Colorless oil to amorphous solid
Purity ≥90% or >95% (depending on supplier)
Solubility Soluble in DMSO, DMF, THF, DCM, Chloroform

Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for products containing this compound, the compound is not classified as a hazardous substance or mixture. However, as with any chemical reagent, appropriate laboratory safety precautions should be followed.

Hazard IdentificationPrecautionary Measures
Not a hazardous substance or mixture.Wear protective gloves, clothing, and eye/face protection.
No known significant effects or critical hazards.Avoid breathing dust/fume/gas/mist/vapors/spray.
Wash hands thoroughly after handling.
Use only in a well-ventilated area.

Toxicological Data:

No specific toxicological data such as LD50 or permissible exposure limits for this compound are available in the provided search results.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

AspectGuidelineReferences
Storage Temperature Store at -20°C for long-term storage (months to years). May be stored at 0-4°C for short-term (days to weeks).
Storage Conditions Keep in a dry, dark place. Desiccate.
Shipping Shipped under ambient temperature as a non-hazardous chemical. The product is stable for a few weeks during ordinary shipping. Some suppliers may ship frozen.
Solution Stability The compound is unstable in solution. It is recommended to prepare solutions freshly and use them promptly.

Experimental Protocols and Applications

This compound is primarily used as a cleavable biotinylation reagent in various proteomics and chemical biology workflows. Its azide group allows for covalent labeling of alkyne-containing biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry". The incorporated biotin enables the enrichment of labeled molecules using streptavidin-based affinity purification.

A key feature of the DADPS linker is its acid-lability. Captured biomolecules can be released under mild acidic conditions, such as with 5% or 10% formic acid, which is advantageous for downstream analysis like mass spectrometry.

Experimental Workflow:

The following diagram illustrates a general experimental workflow for using this compound.

experimental_workflow General Experimental Workflow for this compound cluster_labeling Labeling cluster_enrichment Enrichment cluster_release Release cluster_analysis Downstream Analysis alkyne_biomolecule Alkyne-Modified Biomolecule click_reaction Click Chemistry (CuAAC or SPAAC) alkyne_biomolecule->click_reaction dadps_azide This compound dadps_azide->click_reaction labeled_biomolecule Biotinylated Biomolecule click_reaction->labeled_biomolecule binding Binding labeled_biomolecule->binding streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->binding enriched_complex Bead-Bound Biotinylated Biomolecule binding->enriched_complex acid_cleavage Mild Acid Cleavage (e.g., Formic Acid) enriched_complex->acid_cleavage released_biomolecule Released Biomolecule acid_cleavage->released_biomolecule mass_spec Mass Spectrometry released_biomolecule->mass_spec safe_handling_workflow Safe Handling and Disposal of this compound cluster_spill In Case of Spill receipt Receiving and Inspection storage Store at -20°C in a dry, dark place receipt->storage ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) storage->ppe weighing Weighing in a Ventilated Area ppe->weighing dissolution Dissolve in Appropriate Solvent (e.g., DMSO) weighing->dissolution experiment Perform Experiment dissolution->experiment waste_collection Collect Waste in Designated Chemical Waste Container experiment->waste_collection disposal Dispose of Waste According to Institutional and Local Regulations waste_collection->disposal spill_cleanup Spill Cleanup Procedure

An In-Depth Technical Guide to Click Chemistry with DADPS Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling and isolation of biomolecules are paramount for unraveling complex biological processes. Click chemistry, a suite of bioorthogonal reactions, has emerged as a powerful tool for these applications. This guide provides a comprehensive overview of click chemistry utilizing DADPS Biotin (B1667282) Azide (B81097), a versatile reagent that combines the specificity of click chemistry with an acid-cleavable linker for facile recovery of target molecules.

Introduction to Click Chemistry and DADPS Biotin Azide

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, and that proceed under mild, aqueous conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide- and an alkyne-functionalized molecule. This bioorthogonal reaction, meaning it does not interfere with native biological processes, is ideal for labeling biomolecules in complex environments like cell lysates or even living organisms.

This compound is a key reagent in this field, featuring three essential components:

  • Biotin: A small molecule with an exceptionally high affinity for streptavidin, enabling highly efficient affinity purification of labeled molecules.

  • Azide group: The reactive handle for participating in the click chemistry reaction with an alkyne-modified target.

  • DADPS (dialkoxydiphenylsilane) linker: An acid-cleavable spacer arm connecting the biotin and azide moieties. This feature is crucial for releasing the captured biomolecules from streptavidin beads under mild conditions, overcoming the harsh elution methods typically required due to the strong biotin-streptavidin interaction.

The structure of this compound allows for a streamlined workflow: labeling of a target molecule via click chemistry, enrichment using streptavidin affinity chromatography, and subsequent release of the purified molecule for downstream analysis, such as mass spectrometry.

The Click Chemistry Reaction: Mechanism and Advantages

The core of this technology is the CuAAC reaction. In this reaction, a terminal alkyne and an azide undergo a [3+2] cycloaddition in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.

The key advantages of using the CuAAC reaction with this compound include:

  • High Specificity: Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly selective and minimizes off-target labeling.

  • High Efficiency: The reaction proceeds rapidly and with high yields, often completed in under an hour at room temperature.

  • Biocompatibility: The reaction can be performed in aqueous buffers and is compatible with a wide range of biological molecules.

  • Cleavability: The DADPS linker allows for the gentle release of captured molecules, preserving their integrity for further analysis.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Complex cluster_product Product Azide R1-N3 (Azide) Six_Membered_Intermediate Six-Membered Cu-Intermediate Azide->Six_Membered_Intermediate Alkyne R2-C≡CH (Alkyne) Copper_Acetylide Cu(I)-Acetylide Complex Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) Copper_Acetylide->Six_Membered_Intermediate Triazole 1,4-Disubstituted Triazole Six_Membered_Intermediate->Triazole Rearrangement Triazole->Cu_I Catalyst Regeneration

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Quantitative Data and Performance

The selection of a biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This compound offers superior performance in several key areas, particularly in the context of proteomic studies.

ParameterThis compoundOther Cleavable Linkers (e.g., AZO)Non-Cleavable Biotin Azide
Cleavage Condition Mild acid (e.g., 10% formic acid)Reducing agents (e.g., sodium dithionite) or UV lightNot applicable (requires harsh denaturation)
Cleavage Efficiency >98% in 30 minutes with 10% formic acid.Variable, can be incomplete.Not applicable.
Identified Peptides High number of unique peptide identifications.Generally lower number of identifications compared to DADPS.Not ideal for peptide-centric analysis due to harsh elution.
Selectivity Highly selective labeling.Can exhibit off-target labeling.High selectivity of the click reaction.
Residual Mass Small (143 Da) residual mass post-cleavage.Larger residual mass, potential for side reactions.Not applicable.

A comparative study profiling the cellular cysteinome demonstrated that the use of the DADPS linker resulted in a significantly higher number of identified unique cysteine residues compared to the azobenzene (B91143) (AZO) cleavable linker. This highlights the superior performance of the DADPS linker in complex proteomic experiments.

Experimental Protocols

This section provides a general protocol for the labeling and enrichment of an alkyne-modified protein using this compound.

Materials
  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., THPTA)

  • Streptavidin agarose (B213101) resin

  • Wash buffers (e.g., PBS with and without detergents)

  • Elution buffer (e.g., 10% formic acid)

Protocol for Protein Labeling and Enrichment
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

    • Prepare stock solutions of copper(II) sulfate, reducing agent, and copper chelator in water.

  • Click Chemistry Reaction:

    • To your alkyne-modified protein sample, add the copper chelator, this compound, and copper(II) sulfate.

    • Initiate the reaction by adding the freshly prepared reducing agent.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the protein to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with a mild detergent).

    • Add streptavidin agarose resin and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing:

    • Wash the resin extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, high salt buffer, PBS with detergent) is recommended.

  • Elution:

    • To release the captured proteins, incubate the resin with 10% formic acid for 30 minutes at room temperature.

    • Collect the eluate containing the purified proteins.

    • A second elution can be performed to maximize recovery.

  • Downstream Analysis:

    • The eluted proteins can be neutralized and prepared for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Experimental_Workflow Start Alkyne-modified Protein Click_Reaction Click Reaction with This compound Start->Click_Reaction Enrichment Streptavidin Affinity Purification Click_Reaction->Enrichment Washing Wash to Remove Non-specific Binders Enrichment->Washing Elution Elution with 10% Formic Acid Washing->Elution Analysis Downstream Analysis (e.g., Mass Spectrometry) Elution->Analysis

Caption: General experimental workflow for protein labeling and enrichment.

Application in Signaling Pathway Elucidation: The EGFR Pathway

A powerful application of this technology is in the elucidation of signaling pathways. By using metabolic labeling to introduce alkyne-modified sugars or amino acids, researchers can capture and identify proteins involved in specific cellular processes. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, is a prime example of a pathway that can be interrogated using this approach.

For instance, cells can be treated with an alkyne-modified sugar to label glycoproteins. Upon stimulation with EGF, changes in the glycosylation status of proteins within the EGFR signaling cascade can be captured using this compound, followed by enrichment and identification by mass spectrometry. This allows for the identification of novel glycoproteins involved in EGFR signaling and a better understanding of how glycosylation regulates this pathway.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling pathway, a target for proteomic studies.

Conclusion

This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the selective labeling and enrichment of biomolecules. Its key feature, the acid-cleavable DADPS linker, provides a significant advantage for the recovery and analysis of captured targets, particularly in the field of proteomics. For researchers in drug discovery and molecular biology, this technology opens new avenues for identifying protein-protein interactions, characterizing post-translational modifications, and elucidating complex signaling pathways, ultimately accelerating the pace of biological discovery.

Methodological & Application

Application Notes and Protocols for Protein Labeling with DADPS Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the labeling of proteins using DADPS Biotin (B1667282) Azide (B81097), a cleavable biotin probe utilized in bio-orthogonal chemistry. These application notes are intended to guide researchers through the process of protein labeling, affinity purification, and subsequent analysis, with a focus on applications in proteomics and drug development.

Introduction

DADPS (dialkoxydiphenylsilane) Biotin Azide is a versatile tool in chemical biology for the selective labeling and enrichment of proteins. It is particularly valuable in "click chemistry," a set of bio-orthogonal reactions that enable the specific covalent ligation of a probe to a target molecule in a complex biological environment. The DADPS Biotin Azide probe contains three key functional components: an azide group for click chemistry-mediated conjugation to alkyne-modified proteins, a biotin moiety for high-affinity binding to streptavidin, and a DADPS linker that is cleavable under mild acidic conditions.[1][2]

The strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) allows for highly efficient capture of biotinylated proteins. However, this strong interaction poses a challenge for the elution of captured proteins under non-denaturing conditions.[3] Conventional elution methods often require harsh conditions, such as boiling in denaturing buffers, which can lead to the co-elution of non-specifically bound proteins and contaminants from the affinity resin.[2][3] The DADPS linker overcomes this limitation by allowing for the release of captured biomolecules under mild acidic conditions (e.g., 5-10% formic acid), preserving the integrity of the protein for downstream applications.[1][2] Upon cleavage, a small molecular fragment (mass tag) is left on the labeled protein.[1][2] This feature makes this compound an attractive probe for applications in proteomics, such as activity-based protein profiling (ABPP) and the identification of newly synthesized proteins.[1][3]

Principle of this compound Labeling

The workflow for protein labeling with this compound typically involves the metabolic incorporation of a non-canonical amino acid containing an alkyne group into proteins of interest. These alkyne-modified proteins can then be specifically labeled with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotinylated proteins are subsequently captured using streptavidin-functionalized resin. After washing away non-specifically bound proteins, the captured proteins are eluted by cleaving the DADPS linker with formic acid. The eluted proteins can then be analyzed by various downstream methods, including mass spectrometry or western blotting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of this compound.

ParameterValueReference
Cleavage Condition 5-10% Formic Acid[1][2]
Cleavage Time 30 minutes[1][2]
Mass of Residual Tag 143 Da[1][3]
Alternative Mass Tag 84 Da[4]
Recommended Probe Concentration 2 µM to 100 µM (start with 40 µM)[5]
Storage Temperature -20°C[2][6]

Experimental Protocols

1. Protein Labeling via Click Chemistry

This protocol describes the labeling of alkyne-modified proteins in a cell lysate with this compound.

Materials:

  • Cell lysate containing alkyne-modified proteins (1 mg/mL)

  • This compound

  • DMSO

  • Copper(II) Sulfate (CuSO₄) + Protectant

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Water (deionized)

Procedure:

  • Prepare a stock solution of this compound in DMSO.[3]

  • In a microfuge tube, prepare the click chemistry reaction mixture. For a 1 mL reaction, add the components in the following order:

    • 10 µL Copper(II) Sulfate + Protectant

    • A solution of this compound (to a final concentration of 40 µM)[5]

    • 10 µL Reducing Agent to initiate the reaction[5]

  • Add the reaction mixture to 1 mL of the cell lysate.

  • Incubate the reaction for 90 minutes at room temperature with continuous rotation.[5]

  • To precipitate the proteins, add 4 mL of methanol and 1 mL of chloroform to the reaction mixture and vortex briefly.[5]

  • Add 3 mL of water and vortex again.[5]

  • Centrifuge at 13,000-20,000 x g for 10 minutes at 4°C to separate the phases.[5]

  • Carefully remove the upper aqueous layer.

  • Add 450 µL of cold methanol and vortex to wash the protein pellet.[5]

  • Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.[5]

  • Discard the supernatant and air-dry the protein pellet for at least 15 minutes. Do not over-dry the pellet.[5]

2. Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of DADPS biotin-tagged proteins using streptavidin agarose (B213101) resin.

Materials:

  • Air-dried protein pellet from the labeling reaction

  • Resuspension Buffer (50 mM Tris, 150 mM NaCl, 1% SDS)[7]

  • Streptavidin Agarose Resin (50% slurry)[7]

  • PBS (Phosphate-Buffered Saline)

  • Wash Buffer 1 (1% SDS in PBS)[7]

  • Wash Buffer 2 (PBS)[7]

Procedure:

  • Resuspend the air-dried protein pellet in 1 mL of Resuspension Buffer by bath sonication.[7]

  • Prepare the streptavidin agarose resin by washing it twice with 1 mL of PBS and once with 1 mL of Resuspension Buffer.[7]

  • Add 100 µL of the 50% streptavidin agarose slurry (50 µL of settled resin) to the solubilized protein sample.[7]

  • Incubate the mixture for 2 hours on a rotator at room temperature to allow for binding.[7]

  • Pellet the resin by centrifugation and discard the supernatant.

  • Wash the resin twice with 1 mL of Wash Buffer 1.[7]

  • Wash the resin twice with 1 mL of Wash Buffer 2.[7]

3. Elution of Captured Proteins

This protocol describes the release of captured proteins from the streptavidin resin by cleaving the DADPS linker.

Materials:

  • Streptavidin resin with bound biotinylated proteins

  • Elution Buffer (5% Formic Acid in water)[7]

  • 50% Acetonitrile (B52724) in water[7]

  • Ice-cold methanol

Procedure:

  • Add 100 µL of Elution Buffer to the resin.[7]

  • Incubate for 30 minutes at room temperature.[7]

  • Centrifuge at 2,000 x g for 2 minutes and collect the eluent.[7]

  • Repeat the elution step (steps 1-3) and combine the eluents.[7]

  • Add 200 µL of 50% acetonitrile in water to the resin, centrifuge, and collect the eluent. Combine this with the previous eluents.[7]

  • To precipitate the eluted proteins, add 1 mL of ice-cold methanol and incubate for 2 hours to overnight at -20°C.[7]

  • Collect the protein pellet by centrifugation at 10,000 x g for 10 minutes at 4°C.[7]

  • Air-dry the pellet for 5 minutes and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for western blotting or a suitable buffer for mass spectrometry).[7]

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Affinity Purification cluster_elution Elution & Analysis alkyne_protein Alkyne-Modified Protein click_reaction Click Chemistry (CuAAC) alkyne_protein->click_reaction dadps_azide This compound dadps_azide->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein binding Binding biotinylated_protein->binding streptavidin_resin Streptavidin Resin streptavidin_resin->binding bound_protein Bound Protein on Resin binding->bound_protein washing Washing cleavage Acid Cleavage (Formic Acid) washing->cleavage bound_protein->washing eluted_protein Eluted Protein with Mass Tag cleavage->eluted_protein downstream_analysis Downstream Analysis (MS, WB) eluted_protein->downstream_analysis

Caption: Experimental workflow for this compound protein labeling.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC Molecule (with DADPS-Biotin-Azide linker) ternary_complex Ternary Complex protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_protein Ubiquitinated Target Protein ubiquitination->ub_protein degradation Degradation ub_protein->degradation proteasome Proteasome proteasome->degradation degraded_peptides Degraded Peptides degradation->degraded_peptides

Caption: PROTAC mechanism utilizing a this compound derived linker.

References

Application Note: Affinity Purification of Alkyne-Modified Proteins Using DADPS Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein dynamics, interactions, and post-translational modifications is fundamental to understanding cellular processes in both health and disease. Affinity purification coupled with mass spectrometry (AP-MS) has become a cornerstone technique for isolating and identifying protein complexes.[1][2][3] A powerful strategy for this involves bioorthogonal chemistry, where a target protein is first tagged with a chemical handle (e.g., an alkyne group) and then covalently linked to a purification tag, such as biotin.[4][5]

This application note details a protocol for the affinity purification of alkyne-modified proteins using DADPS Biotin Azide (B81097). The azide group on this reagent reacts with the alkyne-modified protein via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[4][6][7]

A key innovation of the DADPS (dialkoxydiphenylsilane) Biotin Azide probe is the incorporation of an acid-cleavable DADPS linker.[8][9] The extraordinary strength of the streptavidin-biotin interaction (KD ≈ 10⁻¹⁵ M) makes elution of captured proteins challenging, often requiring harsh, denaturing conditions that can interfere with downstream analysis.[9][10] The DADPS linker circumvents this issue by allowing for the efficient release of captured biomolecules under mild acidic conditions (e.g., 5-10% formic acid), leaving only a small molecular fragment on the protein.[8][9][11] This makes the DADPS probe particularly advantageous for proteomic studies requiring the analysis of intact proteins or for on-bead digestion followed by peptide analysis.[11]

Principle of the Method

The workflow consists of three main stages:

  • Metabolic or Chemical Labeling: Target proteins are first modified to contain an alkyne functional group. This is typically achieved by metabolically incorporating an alkyne-bearing amino acid analog (e.g., L-homopropargylglycine, HPG) into newly synthesized proteins in cell culture.

  • Click Chemistry Reaction: The alkyne-modified proteins within a cell lysate are covalently labeled with DADPS Biotin Azide. The azide group on the DADPS probe reacts with the alkyne handle on the protein to form a stable triazole linkage.[6]

  • Affinity Purification & Elution: The resulting biotinylated proteins are captured using streptavidin-conjugated magnetic beads or agarose (B213101) resin.[12] After stringent washing to remove non-specific binders, the captured proteins are released from the beads by cleaving the DADPS linker with formic acid. The purified proteins are then ready for downstream analysis, such as Western blotting or mass spectrometry.

Visualized Experimental Workflow

DADPS_Workflow cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Biotinylation cluster_2 Step 3: Affinity Purification cluster_3 Step 4: Elution & Analysis A Cells in Culture B Metabolic Labeling (e.g., with HPG) A->B C Cell Lysis & Proteome Extraction B->C D Add this compound + Click Chemistry Reagents C->D E Click Reaction Incubation (1-2 hours) D->E F Add Streptavidin Beads E->F G Capture Biotinylated Proteins (Overnight Incubation) F->G H Wash Beads (Remove Non-specific Binders) G->H I Elution with Formic Acid (Cleaves DADPS Linker) H->I H->I J Downstream Analysis (SDS-PAGE, Western, MS) I->J

Caption: Overall workflow for this compound affinity purification.

Detailed Protocols

Note: These protocols are general guidelines and may require optimization for specific cell types and experimental goals.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Amino Acid Starvation (Optional): To increase incorporation efficiency, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.

  • Metabolic Labeling: Replace the starvation medium with methionine-free medium supplemented with 25-50 µM L-homopropargylglycine (HPG). Culture the cells for the desired labeling period (e.g., 4-24 hours).

  • Cell Harvest: Wash cells twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation at 500 x g for 5 minutes.

  • Lysis: Resuspend the cell pellet in ice-cold RIPA Lysis Buffer (or other appropriate lysis buffer) supplemented with protease and phosphatase inhibitors.

  • Lysate Preparation: Incubate on ice for 30 minutes with periodic vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

This protocol is for a 1 mg protein sample in a 1 mL final reaction volume. Scale reagents accordingly.

  • Prepare Click Reagent Premix: In a microfuge tube, prepare the following premix immediately before use. Note: Add reagents in the specified order.

    • This compound (from 10 mM stock in DMSO): 4 µL (Final concentration: 40 µM)

    • Copper(II) Sulfate (from 100 mM stock in H₂O): 10 µL

    • THPTA Ligand (from 200 mM stock in H₂O): 10 µL

  • Combine Reagents: To 1 mg of protein lysate, add the Click Reagent Premix.

  • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate (B8700270) solution to initiate the reaction.

  • Incubation: Vortex the sample gently and incubate at room temperature for 1-2 hours, protected from light.[4]

Click_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product P_Alkyne Protein-Alkyne Catalyst Cu(I) (from CuSO4 + Ascorbate) P_Alkyne->Catalyst B_Azide This compound B_Azide->Catalyst P_Biotin Biotinylated Protein (Stable Triazole Linkage) Catalyst->P_Biotin

Caption: Schematic of the Cu(I)-catalyzed click chemistry reaction.

  • Bead Preparation: Resuspend streptavidin magnetic beads in their storage buffer. For each 1 mg protein sample, transfer 50 µL of bead slurry to a new tube. Place the tube on a magnetic stand, remove the supernatant, and discard.[13]

  • Bead Equilibration: Wash the beads three times with 1 mL of RIPA buffer (or your lysis buffer) to equilibrate them.

  • Protein Binding: Add the 1 mL biotinylated protein lysate from Protocol B to the washed beads. Incubate overnight at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant (unbound fraction). Wash the beads extensively to remove non-specifically bound proteins. Perform the following washes, 5 minutes each on a rotator:

    • 2x with 1 mL RIPA buffer

    • 1x with 1 mL of 1 M KCl

    • 1x with 1 mL of 0.1 M Na₂CO₃

    • 1x with 1 mL of 2 M Urea in 10 mM Tris-HCl, pH 8.0

    • 2x with 1 mL PBS

  • Elution: After the final wash, remove all supernatant. To elute the captured proteins, add 100 µL of 5% Formic Acid to the beads.[8][9]

  • Incubation & Collection: Incubate for 30 minutes at room temperature with gentle mixing. Place the tube on the magnetic stand and carefully transfer the supernatant, which contains your purified proteins, to a new tube.

  • Neutralization/Drying: The eluate can be neutralized with Tris base or dried down in a vacuum concentrator for subsequent analysis by mass spectrometry.

Data Presentation and Quantitative Analysis

Affinity purification experiments should always be compared to a negative control (e.g., cells not treated with HPG, or a mock reaction without this compound) to distinguish true interactors from non-specific background proteins.[1] Quantitative mass spectrometry is the preferred method for analysis.[14]

Table 1: Example Quantitative Proteomics Data from DADPS-Biotin Azide Pulldown

This table shows hypothetical data for proteins identified by mass spectrometry after affinity purification. The "Enrichment Fold" is calculated by dividing the protein abundance in the HPG-treated sample by the abundance in the negative control. High enrichment folds indicate specific capture.

Protein IDGene NameAbundance (HPG Sample)Abundance (Control Sample)Enrichment Fold (HPG/Control)
P01234Protein X1.5 x 10⁸2.1 x 10⁵714.3
Q56789Protein Y9.8 x 10⁷3.5 x 10⁵280.0
P98765Protein Z7.2 x 10⁷Not Detected> 1000
P60709ACTB5.0 x 10⁶4.8 x 10⁶1.0
P02768ALB1.2 x 10⁶1.1 x 10⁶1.1

Data are for illustrative purposes only.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Purified Protein - Inefficient metabolic labeling. - Inefficient click reaction. - Incomplete elution.- Optimize HPG concentration and incubation time. - Use freshly prepared sodium ascorbate. Ensure all click reagents are active. - Increase formic acid incubation time or concentration (up to 10%).
High Background / Non-specific Binding - Insufficient washing. - Hydrophobic interactions with beads. - Endogenously biotinylated proteins.- Increase the number and stringency of wash steps (e.g., add detergents like SDS to initial washes). - Pre-clear lysate with unconjugated beads before adding streptavidin beads.
No Protein Detected After Elution - Click reaction failed. - Protein degraded.- Verify the activity of all reagents. Run a positive control (e.g., using an alkyne-BSA standard). - Ensure protease inhibitors are used at all steps. Keep samples cold.

References

DADPS Biotin Azide: Application & Protocols for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DADPS Biotin (B1667282) Azide (B81097) is a cleavable biotin probe that has become an invaluable tool in mass spectrometry-based proteomics. Its unique dialkoxydiphenylsilane (DADPS) linker addresses a significant challenge in affinity purification workflows: the remarkably strong interaction between biotin and streptavidin. This robust, non-covalent bond often necessitates harsh elution conditions that can lead to sample contamination and loss. The DADPS linker, however, allows for the efficient release of captured biomolecules under mild acidic conditions, preserving sample integrity and enhancing the quality of downstream mass spectrometry analysis.[1][2][3]

The key features of DADPS Biotin Azide that make it particularly advantageous for proteomic studies include:

  • Mild Cleavage Conditions: The DADPS linker is efficiently cleaved with dilute acids, such as 5-10% formic acid, in as little as 30 minutes.[1][2][3] This preserves post-translational modifications and protein complexes that might be disrupted by harsher elution methods.

  • Small Residual Mass Tag: Upon cleavage, a small molecular fragment of 143 Da is left on the labeled protein.[1][2][3] This minimal residual mass simplifies data analysis in mass spectrometry.

  • High Labeling Selectivity: The azide group allows for highly selective "click" chemistry reactions with alkyne-modified biomolecules, ensuring specific capture of target proteins.[1][4]

  • Improved Proteome Coverage: Studies have shown that the use of the DADPS linker can lead to the identification of a greater number of unique cysteine residues compared to other cleavable linkers.[5][6]

This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based proteomics.

Principle and Workflow

The general workflow for using this compound in a proteomics experiment involves several key steps. Initially, target proteins are metabolically, enzymatically, or chemically labeled with a bioorthogonal handle, typically an alkyne group. The this compound is then covalently attached to the alkyne-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The biotinylated proteins are subsequently enriched using streptavidin-coated beads. After stringent washing to remove non-specifically bound proteins, the captured proteins are released from the beads by cleaving the DADPS linker with formic acid. The eluted proteins are then processed for mass spectrometry analysis.

DADPS_Workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_enrichment Affinity Enrichment cluster_cleavage Elution cluster_analysis Downstream Analysis A Cells/Lysate with Alkyne-Modified Proteins B Add this compound + CuAAC Reagents A->B C Incubate with Streptavidin Beads B->C D Wash Beads C->D E Cleave with Formic Acid D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G

Figure 1. General experimental workflow for proteomics studies using this compound.

Quantitative Data Summary

The use of this compound has been shown to be effective in various quantitative proteomics applications. Below is a summary of comparative data from a study profiling the cellular cysteinome.

Linker TypeEnrichment StrategyNumber of Unique Cysteine Residues Identified (in all three replicates)
DADPS Enrichment after Proteolysis 4326
DADPSEnrichment before Proteolysis2795
AZOEnrichment after ProteolysisNot specified
AZOEnrichment before ProteolysisNot specified
Table 1: Comparison of DADPS and AZO cleavable biotin linkers in identifying unique cysteine residues. Data suggests that the DADPS linker, particularly when enrichment is performed after proteolytic digestion, yields a higher number of identifications.[5][6]

Experimental Protocols

The following are detailed protocols for a typical chemoproteomic experiment using this compound to enrich for alkyne-modified proteins from a cell lysate.

Materials
  • Cell lysate containing alkyne-modified proteins

  • This compound (stored at -20°C)

  • Copper (II) Sulfate (CuSO₄) solution

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose (B213101) resin

  • Wash buffers (e.g., PBS, high salt buffer, urea (B33335) buffer)

  • Elution buffer: 10% formic acid

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Solvents for mass spectrometry (e.g., acetonitrile, formic acid)

Protocol 1: Click Chemistry Reaction

This protocol is for the labeling of 1 mg of total protein in 1 mL of cell lysate.

  • Prepare Click Chemistry Reaction Mix:

    • Thaw this compound, CuSO₄, and reducing agent solutions.

    • In a microcentrifuge tube, prepare the click chemistry reaction mix. The final concentration of this compound can range from 2 µM to 80 µM; a starting concentration of 40 µM is recommended.[7][8]

    • For a 1 mL reaction, you will need:

      • Cell lysate: to a final volume of 1 mL

      • This compound stock solution (in DMSO): to a final concentration of 40 µM

      • TBTA (optional, but recommended to protect copper): to a final concentration of 100 µM

      • CuSO₄: to a final concentration of 1 mM

      • Reducing agent (e.g., TCEP): to a final concentration of 1 mM

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation (Optional but Recommended):

    • To remove excess reagents, precipitate the protein. Add 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant and wash the pellet with ice-cold methanol.

    • Air-dry the pellet.

Protocol 2: Enrichment of Biotinylated Proteins
  • Resuspend Protein Pellet:

    • Resuspend the air-dried protein pellet in a buffer compatible with streptavidin binding (e.g., PBS containing 1% SDS).

  • Prepare Streptavidin Beads:

    • Wash the required amount of streptavidin agarose resin with PBS three times.

  • Binding:

    • Add the resuspended protein lysate to the washed streptavidin beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Centrifuge the beads at a low speed (e.g., 1,000 x g) for 1 minute and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:

      • 2x with PBS containing 1% SDS

      • 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0

      • 2x with PBS

  • On-Bead Digestion (Optional):

    • For peptide-level analysis, proteins can be digested while still bound to the beads.

    • Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a reducing agent (e.g., DTT) and incubate.

    • Alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C.

    • The resulting peptides can then be eluted as described below.

Protocol 3: Elution and Sample Preparation for Mass Spectrometry
  • Elution:

    • After the final wash, resuspend the beads in 10% formic acid.[1]

    • Incubate for 30 minutes at room temperature with gentle agitation.[1]

    • Centrifuge the beads and carefully collect the supernatant containing the eluted proteins or peptides.

  • Neutralization:

    • Immediately neutralize the eluted sample by adding a neutralization buffer (e.g., 1M Tris-HCl, pH 8.0) to a final pH of approximately 7-8.

  • Sample Clean-up:

    • Desalt the sample using a C18 StageTip or a similar desalting column.

  • Mass Spectrometry Analysis:

    • The cleaned and concentrated peptides are now ready for analysis by LC-MS/MS.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in a quantitative proteomics experiment comparing two cellular states.

Quantitative_Proteomics_Logic cluster_stateA Cell State A (e.g., Control) cluster_stateB Cell State B (e.g., Treated) cluster_analysis Analysis A1 Metabolic Labeling (Alkyne tag) A2 Lysis & Protein Quantification A1->A2 A3 Click Reaction with This compound A2->A3 A4 Enrichment A3->A4 C1 Elution, Digestion & LC-MS/MS A4->C1 B1 Metabolic Labeling (Alkyne tag) B2 Lysis & Protein Quantification B1->B2 B3 Click Reaction with This compound B2->B3 B4 Enrichment B3->B4 B4->C1 C2 Protein Identification & Quantification C1->C2 C3 Comparative Analysis C2->C3

References

Application Notes and Protocols for DADPS Biotin Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing DADPS (Dialkoxydiphenylsilane) Biotin (B1667282) Azide (B81097) in click chemistry reactions. The protocols outlined below are intended to offer clear, reproducible methodologies for professionals engaged in research and drug development.

Introduction

Click chemistry, a set of powerful, reliable, and selective reactions, has become an indispensable tool in bioconjugation.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, enabling the efficient and specific covalent linkage of two molecules.[1][2] DADPS Biotin Azide is a versatile reagent featuring a biotin moiety for affinity purification, an azide group for click chemistry conjugation, and a unique acid-cleavable DADPS linker.[3][4] This cleavable linker allows for the release of captured biomolecules under mild acidic conditions, such as with formic acid, making it particularly valuable for proteomics and other biomolecular labeling studies where recovery of the labeled molecule is desired.[2][3]

The applications of this compound are extensive and include:

  • Bioconjugation: Attaching biotin to proteins and other biomolecules to study their interactions and functions.[5]

  • Cell Imaging: Labeling cells with fluorescent markers to visualize cellular processes.[5]

  • Drug Delivery Systems: Developing targeted drug delivery mechanisms.[5]

  • Diagnostics: Creating diagnostic assays with enhanced sensitivity and specificity.[5][6]

  • Proteomics: Identifying and quantifying proteins in complex biological samples.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound click chemistry, compiled from various sources.

ParameterValueSource(s)
Molecular Formula C43H67N7O9SSi[5]
Molecular Weight 886.19 g/mol [5]
Purity Typically >90%[4]
Storage Conditions -20°C, desiccated[4]
Cleavage Condition 5% or 10% Formic Acid for 30 minutes[3]
Mass Tag Left After Cleavage 143 Da[2][7]
Recommended Azide Reagent Concentration 2 µM to 80 µM (start with 40 µM and optimize)[8][9]
Recommended Copper (II) Sulfate Concentration ~0.2 mM to 1 mM[10][11]
Recommended Reducing Agent (e.g., Sodium Ascorbate) Concentration ~1 mM to 3 mM[10][11]
Recommended Ligand (e.g., THPTA) Concentration ~1 mM to 2 mM[10][11]
Reaction Time 30 minutes to 2 hours at room temperature[10]

Experimental Protocols

This section provides a detailed methodology for a typical this compound click chemistry reaction for labeling and enriching alkyne-modified proteins from a cell lysate.

Materials:

  • This compound

  • Alkyne-modified protein sample (e.g., cell lysate)

  • Copper (II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate, TCEP)

  • Copper Chelating Ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO

  • Methanol (B129727)

  • Chloroform

  • Streptavidin agarose (B213101) resin

  • Wash Buffers (e.g., PBS with SDS)

  • Elution Buffer (5% or 10% Formic Acid)

Protocol:

1. Preparation of Reagents:

  • This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
  • Copper (II) Sulfate Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water. Store at 4°C.
  • Reducing Agent Stock Solution: Freshly prepare a stock solution of the reducing agent. For example, dissolve Sodium Ascorbate in deionized water to a concentration of 100 mM.
  • Ligand Stock Solution: Prepare a 100 mM stock solution of the copper chelating ligand (e.g., THPTA) in deionized water or an appropriate solvent. Store at -20°C.

2. Click Chemistry Reaction:

  • In a microcentrifuge tube, add the alkyne-modified protein sample (e.g., 1 mL of cell lysate).
  • To the sample, add the this compound stock solution to achieve the desired final concentration (e.g., 40 µM).[7]
  • Add the copper chelating ligand to a final concentration of approximately 1-2 mM.[11] Vortex briefly.
  • Add the Copper (II) Sulfate solution to a final concentration of approximately 0.2-1 mM.[10][11] Vortex briefly.
  • Initiate the click reaction by adding the freshly prepared reducing agent to a final concentration of 1-3 mM.[10][11]
  • Vortex the reaction mixture thoroughly and incubate at room temperature for 1-2 hours with gentle rotation.[10]

3. Protein Precipitation (Optional but Recommended):

  • To the reaction mixture, add 4 mL of methanol and 1 mL of chloroform. Vortex briefly.[7]
  • Add 3 mL of water and vortex again.[7]
  • Centrifuge at 13,000-20,000 x g for 10 minutes at 4°C to separate the phases. A white protein disc will form at the interface.[7]
  • Carefully remove the upper aqueous layer without disturbing the protein interface.
  • Add cold methanol, vortex, and centrifuge to pellet the protein.
  • Remove the supernatant and allow the protein pellet to air dry.

4. Affinity Purification of Biotinylated Proteins:

  • Resuspend the protein pellet in a buffer containing SDS (e.g., 50 mM Tris, 150 mM NaCl, 1% SDS).
  • Add streptavidin agarose resin to the resuspended protein solution.
  • Incubate for 1-2 hours at room temperature with end-over-end rotation to allow the biotinylated proteins to bind to the resin.
  • Pellet the resin by centrifugation and discard the supernatant.
  • Wash the resin several times with a wash buffer (e.g., PBS with a lower concentration of SDS) to remove non-specifically bound proteins.

5. Elution of Captured Proteins:

  • To release the captured proteins, resuspend the streptavidin resin in the elution buffer (5% or 10% formic acid).[3][9]
  • Incubate for 30 minutes at room temperature with gentle mixing.[3][9]
  • Centrifuge to pellet the resin and carefully collect the supernatant containing the eluted proteins.
  • The eluted proteins can then be neutralized and prepared for downstream analysis such as mass spectrometry.

Visualizations

Below are diagrams illustrating the key processes involved in this compound click chemistry.

G cluster_0 This compound Structure cluster_1 Alkyne-Modified Biomolecule Biotin Biotin Linker DADPS Linker (Acid Cleavable) Biotin->Linker Azide Azide (N3) Linker->Azide Biomolecule Protein, DNA, etc. Alkyne Alkyne Biomolecule->Alkyne

Caption: Components of the this compound click chemistry reaction.

G cluster_workflow Experimental Workflow start Start: Alkyne-Modified Protein click_reaction 1. Click Reaction: + this compound + Cu(I) Catalyst start->click_reaction precipitation 2. Protein Precipitation (Optional) click_reaction->precipitation purification 3. Affinity Purification with Streptavidin Beads precipitation->purification elution 4. Cleavage and Elution with Formic Acid purification->elution analysis 5. Downstream Analysis (e.g., Mass Spectrometry) elution->analysis end End: Identified Proteins analysis->end

Caption: General experimental workflow for this compound click chemistry.

G cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactants Azide-Functionalized DADPS Biotin Alkyne-Functionalized Biomolecule catalyst Cu(I) Catalyst reactants->catalyst + product Stable Triazole Linkage (Biotinylated Biomolecule) catalyst->product Forms

Caption: The core chemical reaction of this compound click chemistry.

References

Applications of DADPS Biotin Azide in Advanced Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DADPS Biotin (B1667282) Azide (B81097) is a versatile chemical probe that serves as a powerful tool in bioconjugation and labeling for cell imaging and proteomics.[1] Its unique structure, featuring a terminal azide group, a biotin handle, and a dialkoxydiphenylsilane (DADPS) linker, enables the two-step labeling of biomolecules through bioorthogonal click chemistry. The acid-cleavable DADPS linker is a key feature, allowing for the mild release of captured biomolecules, which is particularly advantageous in proteomics workflows.[2][3][4][5] In the context of cell imaging, DADPS Biotin Azide facilitates the visualization of a wide range of cellular processes, including the dynamics of newly synthesized proteins and glycans.[1][6][7][8] This application note provides detailed protocols for the use of this compound in cell imaging, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction

The study of dynamic cellular processes is fundamental to understanding health and disease. Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a powerful strategy for visualizing and characterizing biomolecules in their native environment.[2][8] This approach involves the introduction of a chemical reporter, such as an alkyne- or azide-modified metabolite, into cells, where it is incorporated into nascent biomolecules like proteins, glycans, or lipids.[6][9] The incorporated reporter can then be selectively tagged with a probe, such as this compound, via a highly efficient and specific "click" reaction.[1][10]

This compound is particularly valuable due to its azide functionality, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-modified biomolecules.[10][11] The biotin moiety allows for subsequent detection and visualization with fluorescently labeled streptavidin.[12][13][14] The defining feature of this compound is its acid-labile DADPS linker, which can be cleaved under mild acidic conditions (e.g., 10% formic acid) to release the biotin tag.[2][3][4] While this feature is primarily exploited in proteomics for the elution of captured proteins from streptavidin beads, it can also serve as a valuable control in imaging experiments to confirm signal specificity.[4]

This document details the application of this compound for imaging newly synthesized proteins (via Bio-orthogonal Non-Canonical Amino Acid Tagging, BONCAT) and glycans in cultured cells.

Key Applications in Cell Imaging

  • Visualization of Newly Synthesized Proteins (BONCAT): Track protein synthesis, localization, and turnover in response to various stimuli.[1][2][7]

  • Imaging of Glycan Dynamics: Monitor the synthesis, trafficking, and localization of glycoproteins and other glycoconjugates.[3][6][8][15]

  • Proximity Labeling Studies: In principle, this compound can be used in proximity ligation assays (PLA) to visualize protein-protein interactions, although specific protocols for this application are not yet widely established.

Quantitative Data Summary

While specific quantitative data for this compound in cell imaging is not extensively published in tabular format, the following table summarizes typical parameters and expected outcomes based on similar biotin azide probes used in click chemistry-based imaging.

ParameterTypical Value/RangeNotes
Metabolic Labeling Concentration 10-100 µMDependent on the specific alkyne-modified amino acid or sugar used.[16]
This compound Concentration 10-50 µMOptimal concentration should be determined empirically for each cell type and target.
Copper (II) Sulfate (CuSO₄) Concentration 50-100 µMUsed as the copper source for the CuAAC reaction.[10][11][17]
Copper Ligand (e.g., THPTA, TBTA) Concentration 250-500 µMLigands protect cells from copper toxicity and enhance reaction efficiency.[10][18]
Reducing Agent (e.g., Sodium Ascorbate) Concentration 2.5-5 mMReduces Cu(II) to the active Cu(I) state.[10][17]
Fluorescent Streptavidin Conjugate Concentration 1-5 µg/mLThe concentration of the final detection reagent should be optimized to maximize signal-to-noise.[12][13][14]
Signal-to-Noise Ratio >3:1Expected for specific labeling over background fluorescence. Streptavidin-biotin systems are known for high signal amplification.[12][13][19]

Experimental Protocols

Protocol 1: Imaging Newly Synthesized Proteins in Cultured Cells (BONCAT)

This protocol describes the metabolic labeling of nascent proteins with an alkyne-containing amino acid, followed by in situ click chemistry with this compound and fluorescent detection.

Materials:

  • Cell culture medium, serum, and supplements

  • Alkyne-modified methionine analog (e.g., L-Homopropargylglycine, HPG)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.5% Triton X-100 in PBS for permeabilization

  • 3% Bovine Serum Albumin (BSA) in PBS for blocking

  • Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • DAPI or Hoechst for nuclear counterstain

  • Mounting medium

Procedure:

  • Metabolic Labeling: a. Plate cells on coverslips in a multi-well plate and allow them to adhere overnight. b. Replace the culture medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine. c. Add HPG to the methionine-free medium to a final concentration of 50 µM and incubate for 1-4 hours.

  • Cell Fixation and Permeabilization: a. Wash cells three times with PBS. b. Fix cells with 4% PFA for 15 minutes at room temperature. c. Wash cells three times with PBS. d. Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes. e. Wash cells three times with PBS.

  • Click Chemistry Reaction: a. Prepare the "Click-it" reaction cocktail immediately before use. For a 1 mL reaction, add the following in order:

    • To 885 µL of PBS, add 10 µL of a 10 mM this compound stock solution (in DMSO).
    • Add 50 µL of a 10 mM CuSO₄ stock solution.
    • Add 50 µL of a 10 mM THPTA or TBTA stock solution.
    • Finally, add 5 µL of a 1 M sodium ascorbate stock solution (freshly prepared). b. Remove the PBS from the cells and add the "Click-it" cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash cells three times with PBS.

  • Fluorescent Detection: a. Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes. b. Incubate the cells with fluorescently labeled streptavidin (e.g., 2 µg/mL in 3% BSA/PBS) for 1 hour at room temperature, protected from light. c. Wash cells three times with PBS.

  • Mounting and Imaging: a. Counterstain nuclei with DAPI or Hoechst for 5 minutes. b. Wash cells twice with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Imaging Nascent Glycans in Cultured Cells

This protocol is similar to Protocol 1 but uses an alkyne-modified sugar for metabolic labeling.

Procedure:

  • Metabolic Labeling: a. Culture cells in the presence of an alkyne-modified sugar (e.g., 25-50 µM of peracetylated N-α-azidoacetylgalactosamine, Ac4GalNAz) for 1-3 days.

  • Follow Steps 2-5 from Protocol 1.

Visualizations

Signaling Pathway: Protein Synthesis and BONCAT Labeling

BONCAT_Pathway cluster_Cell Cell cluster_Extracellular Experimental Steps Met_tRNA Methionyl-tRNA Ribosome Ribosome Met_tRNA->Ribosome HPG_tRNA HPG-tRNA HPG_tRNA->Ribosome Nascent_Protein Nascent Protein (with HPG) Ribosome->Nascent_Protein Fix_Perm Fix & Permeabilize Nascent_Protein->Fix_Perm HPG_input Add HPG (Met analog) HPG_input->HPG_tRNA Click_Reaction Click Reaction: This compound + CuSO4/Ligand Fix_Perm->Click_Reaction Fluor_Strep Add Fluorescent Streptavidin Click_Reaction->Fluor_Strep Imaging Fluorescence Microscopy Fluor_Strep->Imaging

Caption: Workflow for visualizing newly synthesized proteins using BONCAT with this compound.

Experimental Workflow: In Situ Cell Imaging

Imaging_Workflow start Start: Culture Cells on Coverslips metabolic_label Metabolic Labeling (e.g., HPG or Ac4GalNAz) start->metabolic_label fix_perm Fixation & Permeabilization metabolic_label->fix_perm click_chem In Situ Click Chemistry (this compound) fix_perm->click_chem blocking Blocking (e.g., BSA) click_chem->blocking fluor_detect Fluorescent Detection (Streptavidin Conjugate) blocking->fluor_detect imaging Microscopy & Image Analysis fluor_detect->imaging end End: Visualize Labeled Biomolecules imaging->end

Caption: Step-by-step experimental workflow for cell imaging with this compound.

Logical Relationship: Advantage of the Cleavable Linker

Cleavable_Linker_Advantage cluster_Imaging Cell Imaging Application Standard_Imaging Standard Imaging Protocol Acid_Treatment Mild Acid Treatment (e.g., 10% Formic Acid) Standard_Imaging->Acid_Treatment Cleaved_Imaging Imaging After Cleavage Acid_Treatment->Cleaved_Imaging Signal_Loss Observation: Fluorescent Signal is Lost Cleaved_Imaging->Signal_Loss Specificity_Confirmation Conclusion: Signal is Specific to Biotin Tag Signal_Loss->Specificity_Confirmation

Caption: Using the cleavable linker of this compound for signal specificity control.

Conclusion

This compound is a highly effective and versatile tool for the fluorescent imaging of metabolically labeled biomolecules within cells. The combination of bioorthogonal click chemistry for labeling and the high-affinity biotin-streptavidin interaction for detection provides a robust and sensitive method for visualizing dynamic cellular processes.[10][12][13][14] The protocols provided herein offer a starting point for researchers to apply this technology to their specific areas of interest, from tracking protein synthesis to monitoring glycan dynamics. The unique cleavable linker of this compound also offers an elegant method for confirming the specificity of the imaging signal, further enhancing its utility in rigorous scientific inquiry.[2][3][4]

References

DADPS Biotin Azide: Advanced Application Notes and Protocols for Mapping Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. DADPS (Dialkoxydiphenylsilane) Biotin (B1667282) Azide (B81097) is a state-of-the-art chemical probe designed for the sensitive and robust analysis of PPIs. This reagent incorporates a biotin moiety for affinity purification and an azide group for bioorthogonal ligation to alkyne-modified proteins. A key feature of DADPS Biotin Azide is its acid-labile DADPS linker, which allows for the mild and efficient release of captured proteins, overcoming a major limitation of the strong streptavidin-biotin interaction.[1][2][3] This attribute significantly reduces background noise from co-eluting contaminants and naturally biotinylated proteins, leading to higher quality data in downstream mass spectrometry analysis.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in chemical proteomics workflows for the identification of protein-protein interactions. Detailed protocols for key experiments are provided, along with quantitative data to demonstrate the efficacy of this reagent.

Advantages of this compound

  • Mild Elution Conditions: The acid-cleavable DADPS linker allows for the release of captured proteins under gentle conditions (e.g., 5-10% formic acid), preserving protein integrity and minimizing the co-purification of non-specific binders.[1][2][3][4]

  • Reduced Background: By avoiding harsh denaturing conditions typically required to disrupt the streptavidin-biotin interaction, this compound significantly reduces the presence of contaminating proteins and peptides from the streptavidin resin in the final eluate.[1][2][3]

  • High Labeling Selectivity: The "click chemistry" reaction between the azide group of the DADPS probe and an alkyne-modified protein is highly specific and efficient, ensuring targeted labeling of proteins of interest.[4]

  • Small Cleavage Scar: Upon cleavage, a small molecular fragment (143 Da) remains on the labeled protein, which is readily identifiable in mass spectrometry analysis.[1][2][3][4]

  • Superior Performance: Studies have shown that the DADPS linker yields a significantly higher number of unique peptide identifications compared to other cleavable linkers, such as the azobenzene (B91143) (AZO) linker.[5]

Quantitative Data Presentation

The following tables summarize quantitative data from a comparative study profiling the cellular cysteinome using DADPS and AZO cleavable biotin linkers. This data highlights the superior performance of the DADPS linker in identifying unique cysteine residues, which can be extrapolated to its efficacy in protein-protein interaction studies.

Table 1: Comparison of Identified Unique Cysteine Residues Using DADPS and AZO Cleavable Linkers

Cleavable Linker TypeEnrichment StrategyNumber of Identified Unique Cysteine Residues (in 3/3 replicates)Total Number of Identified Unique Cysteine Residues
DADPS (Acid-cleavable)Post-proteolytic digestion667610316
DADPS (Acid-cleavable)Pre-proteolytic digestionNot ReportedNot Reported
AZO (Reducible)Post-proteolytic digestion4326Not Reported
AZO (Reducible)Pre-proteolytic digestion2795Not Reported

Data adapted from a study on profiling the cellular cysteinome.[5][6] The application of the DADPS biotin linker yielded the greatest number of unique cysteine residues when enrichment was performed after proteolytic digestion.[5][6]

Experimental Protocols

Protocol 1: General Workflow for Identifying Protein-Protein Interactions using this compound

This protocol outlines the general steps for identifying protein-protein interactions using an alkyne-derivatized "bait" protein to capture its interacting "prey" proteins, followed by labeling with this compound and subsequent analysis.

G cluster_cell In-situ / In-vitro cluster_lysis Cell Lysis & Labeling cluster_purification Affinity Purification & Elution cluster_analysis Analysis Bait Alkyne-modified Bait Protein Prey Interacting Prey Protein(s) Bait->Prey Interaction Lysate Cell Lysate containing Bait-Prey Complex Click Click Chemistry: This compound Lysate->Click Bind Binding Click->Bind Streptavidin Streptavidin Resin Wash Wash Streptavidin->Wash Bind->Streptavidin Elute Elution (5-10% Formic Acid) Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis: Protein Identification MS->Data

General workflow for PPI identification using this compound.

Materials:

  • Cells expressing the alkyne-modified bait protein

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate (B8700270) or THPTA)

  • Streptavidin agarose (B213101) resin

  • Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

  • Elution buffer (5-10% formic acid in water)

  • Tris-HCl

  • SDS

Procedure:

  • Cell Lysis:

    • Harvest cells and lyse them in a suitable lysis buffer to release the protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • To the clarified lysate, add this compound, CuSO₄, and the reducing agent.

    • Incubate the reaction mixture to allow for the cycloaddition reaction between the azide group of the probe and the alkyne group on the bait protein and its crosslinked interactors.

  • Affinity Purification:

    • Add streptavidin agarose resin to the reaction mixture and incubate to allow the biotinylated protein complexes to bind to the resin.

    • Wash the resin extensively with a series of wash buffers to remove non-specifically bound proteins. More stringent washes (e.g., with 1% SDS in 8 M urea) can be employed if high background is observed.[4]

  • Elution:

    • Elute the captured proteins from the streptavidin resin by incubating with the elution buffer (5-10% formic acid) for 30 minutes at room temperature.[4]

    • Collect the eluate, which now contains the bait protein and its interactors.

  • Sample Preparation for Mass Spectrometry:

    • Neutralize and prepare the eluted proteins for mass spectrometry analysis. This may involve protein precipitation, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the MS/MS data using a protein database search algorithm.

Protocol 2: On-Bead Digestion for Peptide-Level Analysis

For certain applications, it may be preferable to perform tryptic digestion of the captured proteins while they are still bound to the streptavidin resin.

Materials:

  • Streptavidin resin with bound biotinylated proteins (from Protocol 1, step 3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

Procedure:

  • Reduction and Alkylation:

    • Resuspend the streptavidin resin in a buffer containing DTT to reduce the disulfide bonds in the captured proteins.

    • Incubate, then pellet the resin and remove the supernatant.

    • Add a buffer containing IAA to alkylate the free cysteine residues.

  • Tryptic Digestion:

    • Wash the resin to remove excess DTT and IAA.

    • Resuspend the resin in digestion buffer and add trypsin.

    • Incubate overnight at 37°C to allow for complete digestion of the proteins into peptides.

  • Elution of Peptides:

    • Pellet the resin and collect the supernatant containing the tryptic peptides.

    • Perform a second elution with the elution buffer (5-10% formic acid) to release the peptides that were linked to the resin via the DADPS linker.

    • Combine the supernatants.

  • Sample Preparation and Analysis:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS.

Application Example: Mapping the Interactome of a Kinase Inhibitor

This compound is a powerful tool for chemoproteomic studies aimed at identifying the cellular targets of small molecule inhibitors. For example, it can be used to map the protein interaction network of a kinase inhibitor like dacomitinib (B1663576), an FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR).[5]

EGFR EGFR GRB2 GRB2 EGFR->GRB2 SHC1 SHC1 EGFR->SHC1 CBL CBL EGFR->CBL STAT3 STAT3 EGFR->STAT3 PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK EGF EGF EGF->EGFR Dacomitinib Dacomitinib (Alkyne-modified) Dacomitinib->EGFR Inhibition & Labeling SOS1 SOS1 GRB2->SOS1 SHC1->GRB2 STAT_dimer STAT Dimer STAT3->STAT_dimer RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR JAK->STAT3 Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

EGFR signaling pathway and the point of intervention for interactome mapping.

In this experimental setup, an alkyne-modified version of dacomitinib is used as a probe to covalently label EGFR and its interacting proteins in a cellular context. After cell lysis, the alkyne-labeled protein complexes are reacted with this compound via click chemistry. The resulting biotinylated complexes are then enriched on streptavidin resin, and the interacting proteins are identified by mass spectrometry after mild elution. This approach allows for the precise identification of both direct and indirect targets of the drug, providing valuable insights into its mechanism of action and potential off-target effects.

Conclusion

This compound is a superior reagent for the identification of protein-protein interactions in complex biological samples. Its unique cleavable linker technology enables the efficient capture and mild release of protein complexes, leading to cleaner samples and more reliable downstream analysis by mass spectrometry. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers aiming to elucidate protein interaction networks in their specific areas of study.

References

Application Notes and Protocols for Glycoprotein Enrichment using DADPS Biotin Azide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell signaling, adhesion, and immune response. Aberrant glycosylation is frequently associated with various diseases, most notably cancer, making glycoproteins a key target for diagnostics and therapeutic development. The enrichment of glycoproteins from complex biological samples is a crucial step for their detailed characterization.

This document provides a comprehensive guide to the enrichment of glycoproteins using DADPS (Dialkoxydiphenylsilane) Biotin Azide (B81097) probes. This methodology leverages metabolic labeling of glycans with an azide-modified sugar, followed by bioorthogonal click chemistry to attach the DADPS Biotin Azide probe. The key advantage of the DADPS linker is its acid-labile nature, allowing for the efficient release of captured glycoproteins under mild conditions, which is highly compatible with downstream mass spectrometry (MS) analysis.[1][2][3] This approach offers a robust and sensitive workflow for the identification and quantification of glycoproteins.

Principle of the Method

The glycoprotein (B1211001) enrichment strategy using this compound probes is a multi-step process that combines metabolic labeling, click chemistry, affinity purification, and mild elution.

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[4] Cellular enzymes deacetylate the sugar and incorporate the azido-sugar into the glycan biosynthesis pathways, resulting in the display of azide groups on cell surface and intracellular glycoproteins.

  • Cell Lysis and Click Chemistry: After metabolic labeling, cells are lysed to release the proteome. The azide-modified glycoproteins are then covalently tagged with a this compound probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[4]

  • Streptavidin Affinity Purification: The biotinylated glycoproteins are selectively captured from the complex cell lysate using streptavidin-coated agarose (B213101) or magnetic beads. The high affinity of the biotin-streptavidin interaction ensures efficient enrichment.

  • Mild Elution: The captured glycoproteins are released from the streptavidin beads by cleaving the acid-labile DADPS linker with a dilute solution of formic acid.[5][6] This mild elution condition preserves the integrity of the glycoproteins and is compatible with subsequent analysis by mass spectrometry.

  • Downstream Analysis: The enriched glycoproteins can be subjected to various downstream analyses, including SDS-PAGE, Western blotting, and most commonly, quantitative mass spectrometry-based proteomics. For proteomic analysis, the eluted proteins are typically digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS.

Data Presentation

The choice of a cleavable linker significantly impacts the efficiency and outcome of chemoproteomic experiments. The DADPS linker has demonstrated superior performance compared to other cleavable linkers, such as the azobenzene (B91143) (AZO) linker.

Table 1: Comparison of Identified Unique Cysteine Residues Using Different Cleavable Linkers. This table illustrates the higher number of unique cysteine-containing peptides identified using the DADPS linker compared to the AZO linker in a chemical proteomics workflow. The data highlights the enhanced performance of the DADPS linker in capturing and identifying modified peptides.[7]

Cleavable Linker TypeEnrichment StrategyNumber of Identified Unique Cysteine Residues
DADPS (Acid-cleavable) Post-proteolytic digestion 11,400
DADPS (Acid-cleavable)Pre-proteolytic digestion10,316
AZO (Reducible)Post-proteolytic digestion4,326
AZO (Reducible)Pre-proteolytic digestion2,795

Data adapted from a study on profiling the cellular cysteinome.[7]

Table 2: Cleavage Conditions and Residual Mass of DADPS and AZO Linkers. This table provides a comparison of the cleavage conditions and the resulting mass modifications left on the peptide after cleavage for both DADPS and AZO linkers. The mild cleavage condition for the DADPS linker is a significant advantage for preserving sample integrity.[2]

LinkerCleavage ReagentCleavage ConditionExpected Residual Mass (Da)
DADPS Formic Acid 10% aqueous solution, 30 min, RT 181.1
AZOSodium Dithionite50 mM in water, 30 min, RT216.1

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Azido (B1232118) Sugars

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other peracetylated azido sugars

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Culture cells to approximately 70-80% confluency.

  • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may need to be determined empirically for each cell line.

  • Incubate the cells for 48-72 hours under normal growth conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the azido sugar.[4]

  • After incubation, harvest the cells by scraping or trypsinization.

  • Wash the cells three times with ice-cold PBS to remove unincorporated azido sugar.

  • The cell pellet can be stored at -80°C or used immediately for cell lysis.

Protocol 2: Cell Lysis and Click Chemistry Reaction

This protocol details the lysis of metabolically labeled cells and the subsequent click chemistry reaction to attach the this compound probe.

Materials:

  • Metabolically labeled cell pellet

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • This compound probe

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • DMSO

Procedure:

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication or repeated pipetting, followed by incubation on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Prepare the following stock solutions:

    • This compound: 10 mM in DMSO

    • CuSO4: 50 mM in water

    • THPTA: 50 mM in water

    • Sodium ascorbate: 500 mM in water (prepare fresh)

  • In a microcentrifuge tube, combine the following reagents in order for a 1 mg protein sample in 1 mL of lysate:

    • 10 µL of 10 mM this compound (final concentration: 100 µM)

    • 20 µL of 50 mM CuSO4 (final concentration: 1 mM)

    • 20 µL of 50 mM THPTA (final concentration: 1 mM)

  • Vortex the mixture briefly.

  • Add 20 µL of freshly prepared 500 mM sodium ascorbate to initiate the click reaction (final concentration: 10 mM).

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Protocol 3: Streptavidin Affinity Purification of Biotinylated Glycoproteins

This protocol describes the enrichment of DADPS-biotinylated glycoproteins using streptavidin-conjugated beads.

Materials:

  • Cell lysate after click chemistry reaction

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 4 M Urea (B33335) in PBS

  • Wash Buffer 3: 50% Acetonitrile in PBS

  • PBS

Procedure:

  • Equilibrate the required amount of streptavidin beads by washing them three times with PBS.

  • Add the equilibrated streptavidin beads to the cell lysate from the click chemistry reaction.

  • Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the biotinylated glycoproteins.

  • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

  • Discard the supernatant.

  • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Twice with Wash Buffer 1.

    • Twice with Wash Buffer 2.

    • Twice with Wash Buffer 3.

    • Three times with PBS.

  • After the final wash, the beads with the captured glycoproteins are ready for elution.

Protocol 4: Elution of Enriched Glycoproteins

This protocol details the release of captured glycoproteins from the streptavidin beads by cleaving the DADPS linker.

Materials:

  • Streptavidin beads with bound glycoproteins

  • Elution Buffer: 5% or 10% Formic Acid in water[5][8]

Procedure:

  • To the washed beads, add 100-200 µL of Elution Buffer.

  • Incubate for 30-60 minutes at room temperature with gentle agitation.[5][8]

  • Pellet the beads by centrifugation or using a magnetic stand.

  • Carefully collect the supernatant containing the eluted glycoproteins into a fresh tube.

  • Repeat the elution step once more and combine the supernatants to maximize recovery.

  • The eluted glycoproteins can be neutralized with a suitable buffer or directly prepared for downstream analysis. For mass spectrometry, the sample is typically dried down and resuspended in a compatible buffer.

Protocol 5: On-Bead Trypsin Digestion for Mass Spectrometry Analysis

This protocol is an alternative to elution and is suitable for preparing samples for bottom-up proteomic analysis.

Materials:

  • Streptavidin beads with bound glycoproteins

  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic Acid

Procedure:

  • Wash the beads with bound glycoproteins twice with 50 mM Ammonium Bicarbonate.

  • Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.

  • Wash the beads three times with 50 mM Ammonium Bicarbonate.

  • Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubate overnight at 37°C with gentle shaking.

  • Pellet the beads and collect the supernatant containing the tryptic peptides.

  • To release any remaining peptides, add 5% formic acid to the beads and incubate for 30 minutes. Collect this supernatant and combine it with the first supernatant.

  • Desalt the pooled peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.

Mandatory Visualization

Experimental Workflow

Glycoprotein_Enrichment_Workflow cluster_labeling Metabolic Labeling cluster_capture Capture & Enrichment cluster_analysis Elution & Analysis cells Cultured Cells azido_sugar Ac4ManNAz (Azido Sugar) labeled_cells Azide-Labeled Glycoproteins azido_sugar->labeled_cells Metabolic Incorporation lysis Cell Lysis labeled_cells->lysis click Click Chemistry with This compound lysis->click streptavidin Streptavidin Beads click->streptavidin Biotin-Streptavidin Binding enrichment Enriched Glycoproteins on Beads elution Mild Elution (Formic Acid) enrichment->elution digestion On-Bead Digestion (Trypsin) enrichment->digestion ms LC-MS/MS Analysis elution->ms digestion->ms

Caption: Experimental workflow for glycoprotein enrichment using this compound probes.

Signaling Pathway Example: EGFR Signaling

Glycosylation of the Epidermal Growth Factor Receptor (EGFR) is known to modulate its signaling activity. This workflow can be applied to study changes in EGFR glycosylation and its impact on downstream signaling pathways in cancer.[9]

EGFR_Signaling EGF EGF EGFR EGFR (Glycosylated) EGF->EGFR Grb2 Grb2 EGFR->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway highlighting key protein interactions.

Signaling Pathway Example: mTOR Signaling

The mTOR signaling pathway is a central regulator of cell growth and metabolism, and many of its components are glycoproteins.[10] This enrichment method can be used to identify and quantify changes in the glycosylation of mTOR pathway components.

mTOR_Signaling GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT P TSC TSC1/2 AKT->TSC P Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 P FourEBP1 4E-BP1 mTORC1->FourEBP1 P ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis

Caption: Overview of the mTORC1 signaling pathway, a key regulator of cell growth.

Troubleshooting

ProblemPossible CauseSolution
Low yield of enriched glycoproteins Inefficient metabolic labeling.Optimize the concentration of the azido sugar and the incubation time. Ensure cell viability is not compromised.
Incomplete click chemistry reaction.Prepare fresh sodium ascorbate solution. Ensure the final concentrations of all reagents are correct. Degas the reaction mixture to remove oxygen, which can inhibit the reaction.
Inefficient binding to streptavidin beads.Ensure the beads are properly equilibrated. Increase the incubation time for binding. Use a sufficient amount of beads for the amount of protein.
High background of non-specific proteins Insufficient washing of streptavidin beads.Increase the number and stringency of the wash steps. Use detergents like SDS and chaotropic agents like urea in the wash buffers.
Non-specific binding to the beads.Pre-clear the lysate with unconjugated beads before adding the streptavidin beads.
Incomplete elution of captured proteins Insufficient cleavage of the DADPS linker.Increase the concentration of formic acid (up to 10%) or the incubation time. Ensure the pH of the elution buffer is sufficiently low.
Proteins have precipitated on the beads.After elution, perform a second elution with a buffer containing a denaturant like SDS to recover any precipitated proteins.
Peptide identification issues in MS Formylation of peptides.Formic acid used for elution can sometimes cause formylation of Ser, Thr, and Lys residues. Use a lower concentration of formic acid or a shorter elution time. Include formylation as a variable modification in the MS data search parameters.[2]
Low signal intensity of glycopeptides.Optimize the on-bead digestion protocol to ensure complete digestion. Desalt the peptide sample thoroughly before MS analysis.

References

DADPS Biotin Azide: Application Notes and Protocols for Metabolic Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of dynamic cellular processes, such as protein synthesis, degradation, and post-translational modifications, is fundamental to understanding cell biology and disease pathogenesis. Metabolic labeling with bioorthogonal amino acids, coupled with chemical reporters, has emerged as a powerful strategy to investigate these processes in living systems. DADPS Biotin (B1667282) Azide (B81097) is a state-of-the-art chemical probe that facilitates the enrichment and identification of newly synthesized proteins. This reagent features a biotin handle for highly specific affinity purification, an azide group for bioorthogonal ligation to metabolically incorporated alkyne- or azide-modified amino acids, and a dialkoxydiphenylsilane (DADPS) linker that is cleavable under mild acidic conditions.[1][2][3] This mild cleavage is a significant advantage over traditional biotin-streptavidin purification methods, which often require harsh denaturing conditions that can lead to the co-elution of non-specifically bound proteins.[1][2][3] The DADPS linker is efficiently cleaved with formic acid, leaving a small 143 Da mass tag on the labeled protein, which is advantageous for downstream mass spectrometry analysis.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the use of DADPS Biotin Azide in metabolic labeling experiments for quantitative proteomics.

Applications

The this compound probe is a versatile tool with a range of applications in cellular and molecular biology, including:

  • Proteomics: Identification and quantification of newly synthesized proteins in response to various stimuli, such as drug treatment or environmental stress.[5]

  • Bioconjugation: Covalent attachment of biotin to biomolecules for detection and purification.

  • Target Identification: Mapping the protein interaction partners of small molecules.[6]

  • Cell Imaging: Visualization of cellular processes by attaching fluorescent reporters.

  • Drug Delivery: Development of targeted drug delivery systems.

Quantitative Data Summary

The DADPS linker has been shown to be highly effective for the enrichment and identification of labeled peptides in quantitative proteomics studies. A comparative analysis of the DADPS linker with the azobenzene (B91143) (AZO) linker for profiling the cellular cysteinome demonstrated a superior number of identified cysteine residues when using the DADPS linker, particularly when enrichment was performed after proteolytic digestion.[6]

Linker TypeEnrichment StrategyNumber of Unique Cysteine Residues Identified (in all three replicates)
DADPS After Proteolysis 4326
DADPSBefore Proteolysis2795
AZOAfter Proteolysis2589
AZOBefore Proteolysis1876

Table 1: Comparison of the number of unique reactive cysteine residues detected by proteomics using DADPS and AZO linkers. Data adapted from a study profiling the cellular cysteinome using an iodoacetamide (B48618) alkyne probe.[6]

Furthermore, the combination of the DADPS cleavable linker with Tandem Mass Tag (TMT) labeling has enabled the detection and quantification of over 10,000 unique cysteine residues, a significant increase compared to previous studies.[5][6] A recent study also highlighted that a cleavable biotin-alkyne based on DADPS improved the sensitivity of detecting biotin-labeled peptides in BONCAT (Biorthogonal Non-canonical Amino Acid Tagging) analysis, identifying over 50% more newly synthesized proteins compared to an uncleavable linker.[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical metabolic labeling experiment using this compound, from cell culture to sample preparation for mass spectrometry.

Part 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)

This protocol is based on the Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) method.[7][8][9][10]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Procedure:

  • Culture mammalian cells to the desired confluency (typically 70-80%).

  • Aspirate the complete culture medium and wash the cells once with pre-warmed PBS.

  • To deplete endogenous methionine, incubate the cells in pre-warmed methionine-free medium for 30-60 minutes.

  • Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA. The final concentration of AHA should be optimized for your cell type but is typically in the range of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.

  • After the labeling period, aspirate the AHA-containing medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping in ice-cold PBS.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for cell lysis and protein extraction.

Part 2: Cell Lysis and Protein Extraction

Materials:

  • Cell pellet from Part 1

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • Sonicator or dounce homogenizer

Procedure:

  • Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A typical volume is 1 mL of lysis buffer per 10^7 cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • To ensure complete lysis and shear nucleic acids, sonicate the lysate on ice or pass it through a dounce homogenizer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Part 3: Click Chemistry Biotinylation of Azide-labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the this compound to the AHA-labeled proteins.

Materials:

  • Protein lysate from Part 2

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • DMSO

Procedure:

  • In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a 1 mg protein sample in 1 mL of lysate, the following final concentrations are recommended as a starting point:

    • This compound: 50-100 µM

    • TCEP or Sodium Ascorbate: 1 mM

    • TBTA: 100 µM

    • CuSO4: 1 mM

  • Prepare stock solutions of the reagents in DMSO or water as appropriate.

  • Add the reagents to the protein lysate in the following order, vortexing gently after each addition: a. This compound b. TCEP or Sodium Ascorbate c. TBTA d. CuSO4

  • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • To remove excess click chemistry reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 2 hours (or overnight).

  • Pellet the precipitated proteins by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant and wash the protein pellet with ice-cold methanol.

  • Air-dry the protein pellet and resuspend it in a buffer suitable for streptavidin affinity purification (e.g., PBS with 1% SDS).

Part 4: Streptavidin Affinity Purification of Biotinylated Proteins

Materials:

  • Resuspended protein pellet from Part 3

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash Buffer 1: 2% SDS in PBS

  • Wash Buffer 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0

  • Wash Buffer 3: 1 M KCl

  • Wash Buffer 4: PBS

  • Elution Buffer: 5-10% formic acid in water

Procedure:

  • Equilibrate the streptavidin beads or resin by washing them three times with the resuspension buffer (PBS with 1% SDS).

  • Add the resuspended protein sample to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

  • Pellet the beads using a magnetic rack or by centrifugation.

  • Remove the supernatant (unbound proteins).

  • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Wash Buffer 1 (2% SDS in PBS) - twice

    • Wash Buffer 2 (8 M urea) - once

    • Wash Buffer 3 (1 M KCl) - once

    • Wash Buffer 4 (PBS) - twice

  • After the final wash, resuspend the beads in the Elution Buffer (5-10% formic acid).

  • Incubate for 30 minutes at room temperature with gentle agitation to cleave the DADPS linker and release the captured proteins.

  • Pellet the beads and carefully collect the supernatant containing the eluted proteins.

  • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or sample preparation for mass spectrometry.

Part 5: Sample Preparation for Mass Spectrometry

Materials:

  • Eluted proteins from Part 4

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • C18 desalting columns

Procedure (On-bead digestion followed by elution is also a common alternative):

  • Neutralize the formic acid in the eluate by adding an appropriate amount of ammonium bicarbonate.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digest the proteins by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using C18 columns according to the manufacturer's instructions.

  • The desalted peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Experimental Workflow

DADPS_Biotin_Azide_Workflow cluster_cell_culture Cell Culture & Labeling cluster_protein_prep Protein Preparation cluster_purification Purification & Elution cluster_analysis Downstream Analysis start Start with Cultured Cells metabolic_labeling Metabolic Labeling (e.g., with AHA) start->metabolic_labeling cell_lysis Cell Lysis & Protein Extraction metabolic_labeling->cell_lysis click_chemistry Click Chemistry with This compound cell_lysis->click_chemistry affinity_purification Streptavidin Affinity Purification click_chemistry->affinity_purification washing Stringent Washes affinity_purification->washing elution Mild Acid Elution (Formic Acid) washing->elution ms_prep Sample Prep for Mass Spectrometry elution->ms_prep lc_ms LC-MS/MS Analysis ms_prep->lc_ms data_analysis Data Analysis & Protein ID lc_ms->data_analysis

Caption: Experimental workflow for metabolic labeling using this compound.

Signaling Pathway Example: Investigating Caspase-Mediated Axon Degeneration

The this compound protocol can be applied to identify newly synthesized proteins or cleavage fragments in specific signaling pathways. For instance, in the study of neurodegenerative processes, this method could be used to identify substrates of caspases during axon degeneration. A hypothetical workflow to identify substrates of Caspase-3 in this pathway is depicted below.

Axon_Degeneration_Pathway cluster_stimulus Neurotrophic Factor Withdrawal cluster_caspase_cascade Caspase Activation Cascade cluster_substrate_identification Substrate Identification using this compound cluster_cellular_outcome Cellular Outcome NGF_deprivation NGF Deprivation Bax Bax Activation NGF_deprivation->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DADPS_protocol This compound Protocol Caspase3->DADPS_protocol Cleavage of AHA-labeled substrates AHA_labeling Metabolic Labeling of Neurons with AHA AHA_labeling->DADPS_protocol Mass_Spec Mass Spectrometry DADPS_protocol->Mass_Spec RUFY3_ID Identification of RUFY3 as a Caspase-3 Substrate Mass_Spec->RUFY3_ID Axon_degeneration Axon Degeneration RUFY3_ID->Axon_degeneration

Caption: Hypothetical workflow for identifying caspase substrates in axon degeneration.

References

On-Bead Digestion of Proteins Captured with DADPS Biotin Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of proteins from complex biological samples are fundamental to proteomics research and drug development. Affinity purification followed by mass spectrometry (AP-MS) is a powerful technique for isolating specific proteins and their interaction partners. The biotin-streptavidin interaction, with its high affinity and specificity, is widely employed for this purpose. However, the harsh conditions typically required to elute biotinylated proteins from streptavidin beads can lead to the co-elution of contaminants and may not be compatible with downstream mass spectrometry analysis.

On-bead digestion offers a streamlined alternative by enzymatically digesting the captured proteins directly on the beads, thus simplifying the workflow.[1][2] This approach minimizes sample loss and reduces contamination from the affinity matrix. When combined with a cleavable biotin (B1667282) probe, such as DADPS (dialkoxydiphenylsilane) Biotin Azide (B81097), the specificity and efficiency of the workflow are significantly enhanced.[3][4][5]

The DADPS linker contains an acid-labile dialkoxydiphenylsilane moiety. This allows for the efficient release of captured biomolecules under mild acidic conditions, such as with formic acid.[3][6][7] This gentle elution preserves the integrity of post-translational modifications and leaves only a small molecular fragment on the labeled protein, which is advantageous for mass spectrometry analysis.[3] This application note provides detailed protocols for the on-bead digestion of proteins captured using DADPS Biotin Azide and presents data on the efficiency of this method.

Data Presentation

The use of a cleavable linker like DADPS in on-bead digestion protocols offers significant advantages over traditional methods. The following tables summarize the key features and comparative performance of the DADPS-based workflow.

FeatureThis compound On-Bead DigestionStandard Biotin On-Bead DigestionStandard Biotin with Harsh Elution
Elution/Cleavage Condition Mild (e.g., 5-10% Formic Acid)[3][6]Not applicable (peptides released by digestion)Harsh (e.g., boiling in SDS-containing buffer)
Contamination Risk Low (minimal streptavidin leaching)High (significant streptavidin peptide contamination)[8]High (co-elution of non-specifically bound proteins)
Compatibility with MS HighModerate (streptavidin peptides can interfere with analysis)[8]Low (requires extensive cleanup to remove detergents)
Protein/Peptide Recovery HighVariable (steric hindrance by beads can limit digestion efficiency)Can be high, but with significant contaminants
Preservation of PTMs High (due to mild conditions)HighLow (harsh conditions can degrade modifications)
Performance MetricDADPS Linker WorkflowAzobenzene (AZO) Linker WorkflowReference
Identified Cysteine Residues 7612 (54% overlap with AZO)14,098 (total from both)[9]
Exclusive Cysteine Identifications 29.7%15%[9]
Cleavage Efficiency Efficient with 10% formic acidRequires sodium dithionite[3][9]

Experimental Protocols

This section provides a comprehensive protocol for the labeling of alkyne-modified proteins with this compound, capture with streptavidin beads, and subsequent on-bead digestion for mass spectrometry analysis.

Protocol 1: Click Chemistry Labeling of Alkyne-Modified Proteins

This protocol describes the covalent attachment of this compound to alkyne-modified proteins in a cell lysate.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • DMSO

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine the cell lysate with the this compound stock solution. The final concentration of the azide reagent may range from 2 µM to 80 µM and should be optimized for the specific application.

  • Add Copper(II) Sulfate to the mixture.

  • Initiate the click reaction by adding a freshly prepared solution of the reducing agent.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Proceed to protein precipitation (e.g., with methanol/chloroform) to remove excess reagents.

Protocol 2: Capture of Biotinylated Proteins with Streptavidin Beads

This protocol details the enrichment of DADPS-biotinylated proteins using streptavidin-functionalized agarose (B213101) or magnetic beads.

Materials:

  • Cell lysate containing DADPS-biotinylated proteins

  • Streptavidin agarose or magnetic beads

  • Wash Buffer 1 (e.g., PBS with 1% SDS)

  • Wash Buffer 2 (e.g., 6 M Urea (B33335) in 250 mM ammonium (B1175870) bicarbonate)

  • Wash Buffer 3 (e.g., PBS)

  • Microcentrifuge tubes or magnetic rack

Procedure:

  • Wash the streptavidin beads with Wash Buffer 3 to equilibrate them.

  • Add the cell lysate containing the biotinylated proteins to the washed beads.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step thoroughly.

  • After the final wash, the beads with the captured proteins are ready for on-bead digestion.

Protocol 3: On-Bead Digestion

This protocol describes the enzymatic digestion of the captured proteins directly on the streptavidin beads.

Materials:

  • Streptavidin beads with captured proteins

  • Denaturation Buffer (e.g., 6 M Urea in 50 mM Ammonium Bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic Acid

  • Acetonitrile (B52724)

Procedure:

  • Resuspend the beads in Denaturation Buffer.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 20-40 mM and incubate for 30-45 minutes in the dark at room temperature to alkylate cysteine residues.

  • Quench the alkylation reaction by adding DTT.

  • Dilute the urea concentration to less than 1 M by adding 50 mM Ammonium Bicarbonate.

  • Add trypsin to the bead slurry (a 1:20 to 1:50 enzyme-to-protein ratio is recommended) and incubate overnight at 37°C with gentle shaking.

  • Peptide Elution:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • To elute any remaining peptides, wash the beads with a solution of 50% acetonitrile and 0.1% formic acid.

    • Combine this wash with the initial supernatant.

  • Cleavage of DADPS Linker (for release of biotinylated peptides):

    • Alternatively, to release biotinylated peptides that may remain on the beads, resuspend the beads in 5-10% formic acid and incubate for 30 minutes at room temperature.[3][6]

    • Pellet the beads and collect the supernatant.

  • Acidify the final peptide solution with formic acid to a final concentration of 0.1-1% to inactivate the trypsin.

  • Desalt the peptides using C18 StageTips or equivalent before LC-MS/MS analysis.

Visualizations

This compound Structure and Cleavage

DADPS_Cleavage cluster_Probe This compound Probe cluster_Protein Alkyne-Modified Protein cluster_Captured Captured Biotinylated Protein cluster_Cleaved Cleaved Products Biotin Biotin Linker1 Spacer Arm DADPS DADPS (Cleavable Linker) Linker2 Spacer Arm Azide Azide (N3) CapturedProtein Protein-DADPS-Biotin Azide->CapturedProtein Click Chemistry Protein Protein Alkyne Alkyne Alkyne->CapturedProtein Click Chemistry ReleasedProtein Released Protein (with small mass tag) CapturedProtein->ReleasedProtein Mild Acid (e.g., Formic Acid) BeadBound Biotin on Bead CapturedProtein->BeadBound Bound to Streptavidin

Caption: this compound structure and acid-cleavage mechanism.

On-Bead Digestion Workflow

On_Bead_Digestion_Workflow start Alkyne-Modified Protein Sample click 1. Click Chemistry (this compound) start->click capture 2. Streptavidin Bead Capture click->capture wash 3. Stringent Washes capture->wash denature 4. Denaturation (Urea) wash->denature reduce_alkylate 5. Reduction (DTT) & Alkylation (IAA) denature->reduce_alkylate digest 6. On-Bead Digestion (Trypsin) reduce_alkylate->digest elute 7. Peptide Elution & (Optional) DADPS Cleavage digest->elute desalt 8. Desalting (C18) elute->desalt ms 9. LC-MS/MS Analysis desalt->ms

Caption: Experimental workflow for on-bead digestion of captured proteins.

References

Application Notes and Protocols for DADPS Biotin Azide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DADPS Biotin (B1667282) Azide (B81097) for the development of targeted drug delivery systems. The unique properties of this reagent, combining a biotin targeting moiety, a cleavable linker, and a versatile azide handle for bioconjugation, make it a powerful tool in advancing precision medicine.[1][2]

Introduction to DADPS Biotin Azide

DADPS (dialkoxydiphenylsilane) Biotin Azide is a versatile chemical probe used in bioconjugation and labeling.[1] It features three key functional components:

  • Biotin Moiety: Serves as a targeting ligand that binds with high affinity to the biotin receptor, which is often overexpressed on the surface of various cancer cells. This interaction facilitates the targeted delivery of conjugated therapeutics.

  • Cleavable DADPS Linker: The dialkoxydiphenylsilane linker is stable under physiological conditions but can be cleaved under mild acidic conditions (e.g., 10% formic acid).[3][4] This feature is particularly advantageous for releasing the drug payload within the acidic environment of endosomes or lysosomes after cellular internalization, or for analytical purposes to release captured biomolecules.[3][5]

  • Azide Group: The terminal azide group allows for covalent conjugation to a wide range of molecules, including drugs, nanoparticles, and imaging agents, through highly efficient and specific "click chemistry" reactions.[1][2]

Chemical Properties:

PropertyValue
Synonyms Dialkoxydiphenylsilane biotin azide, Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
Molecular Formula C43H67N7O9SSi
Molecular Weight 886.19 g/mol
Appearance Slightly grey glass-like amorphous solid
Storage Conditions Store at -10 °C to -20°C, desiccated

(Data sourced from Chem-Impex[1] and TargetMol[6])

Principle of Biotin-Targeted Drug Delivery

The strategy of using biotin as a targeting ligand is based on the principle of receptor-mediated endocytosis. Many cancer cells overexpress biotin receptors to meet their high metabolic demands. By conjugating a therapeutic agent to biotin, the drug delivery system can selectively bind to these receptors, leading to its internalization into the target cells. This approach enhances the drug's therapeutic efficacy while minimizing off-target side effects.

Signaling Pathway: Biotin Receptor-Mediated Endocytosis

The cellular uptake of biotin-conjugated drug delivery systems is primarily mediated by clathrin-mediated endocytosis.[7][8] The process can be summarized as follows:

  • Binding: The biotinylated drug conjugate binds to the biotin receptor on the cell surface.

  • Invagination: The binding triggers the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit.[7][8]

  • Vesicle Formation: The pit invaginates and pinches off from the membrane to form a clathrin-coated vesicle containing the receptor-ligand complex.[7]

  • Uncoating and Fusion: The vesicle sheds its clathrin coat and fuses with an early endosome.[7]

  • Acidification and Release: The endosome matures and its internal pH decreases. The acidic environment of the late endosome or lysosome can facilitate the cleavage of the DADPS linker, releasing the drug payload into the cytoplasm.

Biotin_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Drug_Conjugate This compound Drug Conjugate Biotin_Receptor Biotin Receptor Drug_Conjugate->Biotin_Receptor Binding Clathrin_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Pit Recruitment & Invagination Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Scission Early_Endosome Early Endosome Clathrin_Vesicle->Early_Endosome Uncoating & Fusion Late_Endosome Late Endosome / Lysosome (Acidic pH) Early_Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Linker Cleavage

Caption: Biotin Receptor-Mediated Endocytosis Pathway.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to drug carriers (e.g., nanoparticles) and for the evaluation of the targeted drug delivery system.

Protocol 1: Conjugation of this compound to Alkyne-Modified Nanoparticles via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to conjugate this compound to nanoparticles functionalized with a terminal alkyne group.[9]

Materials:

  • This compound

  • Alkyne-modified nanoparticles

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving this compound

  • Microcentrifuge tubes

  • Size-exclusion chromatography columns or centrifugation for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF.

    • Prepare a stock solution of CuSO4 (e.g., 50 mM) in deionized water.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM) in deionized water.

    • Prepare a stock solution of THPTA (e.g., 100 mM) in deionized water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the alkyne-modified nanoparticles suspended in PBS.

    • Add the this compound stock solution to the nanoparticle suspension. The molar ratio of biotin azide to nanoparticles should be optimized but can start at a 100:1 to 10:1 ratio.

    • Add the THPTA solution to the mixture and vortex briefly.

    • Add the CuSO4 solution and vortex briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The incubation time may require optimization.

  • Purification:

    • Purify the biotinylated nanoparticles from unreacted reagents using size-exclusion chromatography or repeated centrifugation and resuspension in fresh PBS.

Experimental Workflow for Conjugation:

Conjugation_Workflow Start Start Reagent_Prep Prepare Stock Solutions (DADPS-N3, CuSO4, Ascorbate, THPTA) Start->Reagent_Prep Mix_Reactants Mix Alkyne-Nanoparticles with this compound Reagent_Prep->Mix_Reactants Add_Catalyst Add THPTA, CuSO4, and Sodium Ascorbate Mix_Reactants->Add_Catalyst Incubate Incubate at Room Temp (1-4 hours) Add_Catalyst->Incubate Purify Purify Conjugates (SEC or Centrifugation) Incubate->Purify Characterize Characterize Conjugates (DLS, Zeta, UV-Vis) Purify->Characterize End End Characterize->End

Caption: Workflow for this compound Conjugation.

Protocol 2: In Vitro Evaluation of Cellular Uptake

This protocol outlines a method to assess the targeted uptake of biotinylated nanoparticles in cancer cells overexpressing the biotin receptor.

Materials:

  • Biotin-conjugated nanoparticles and non-targeted (control) nanoparticles

  • Cancer cell line with high biotin receptor expression (e.g., HeLa, MCF-7)

  • Control cell line with low biotin receptor expression

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles or a method to quantify nanoparticle uptake (e.g., ICP-MS for metallic nanoparticles)

  • 96-well plates or other suitable culture vessels

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing different concentrations of the biotin-conjugated nanoparticles and control nanoparticles to the respective wells.

    • Include a set of wells with biotin-conjugated nanoparticles co-incubated with an excess of free biotin to demonstrate competitive inhibition of uptake.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Washing:

    • Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Quantification of Uptake:

    • For fluorescent nanoparticles: Lyse the cells and measure the fluorescence intensity using a plate reader.

    • For metallic nanoparticles: Lyse the cells and quantify the metal content using ICP-MS.

    • Microscopy: Visualize the cellular uptake of fluorescently labeled nanoparticles using a fluorescence microscope.

Quantitative Data

The following tables summarize representative quantitative data from studies evaluating biotin-targeted drug delivery systems.

Table 1: In Vitro Cytotoxicity

Cell LineTreatmentConcentrationViability (%)Reference
MCF-7Epirubicin-loaded PLGA NPs-54.5[10]
MCF-7Biotinylated Epirubicin-PLGA NPs-36.1[10]
HeLaGemcitabine1 µM>70[10]
HeLaBiotin-conjugated Gemcitabine1 µM<20[10]

Table 2: In Vivo Tumor Growth Inhibition

Animal ModelTreatment GroupTumor Volume ReductionReference
HeLa XenograftControl-[11]
HeLa XenograftNon-targeted Nanoparticle-Drug Conjugate2.3-fold[11]
HeLa XenograftBiotin-targeted Nanoparticle-Drug Conjugate3.8-fold[11]

Table 3: Nanoparticle Characterization

Nanoparticle FormulationParticle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
Biotin-zein conjugated nanoparticles95.29-17.796.31[12]

Conclusion

This compound is a valuable reagent for the development of sophisticated targeted drug delivery systems. Its unique combination of a targeting moiety, a cleavable linker, and a versatile conjugation handle enables the precise delivery of therapeutic payloads to cancer cells, potentially leading to more effective and less toxic cancer therapies. The protocols and data presented here provide a framework for researchers to design and evaluate their own this compound-based drug delivery platforms.

References

Troubleshooting & Optimization

Troubleshooting low yield in DADPS Biotin Azide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low yield during DADPS Biotin Azide (B81097) labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of low DADPS Biotin Azide labeling efficiency?

Low labeling efficiency in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as "click chemistry," can stem from several factors. The most frequent issue is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state, which can be caused by dissolved oxygen in the reaction mixture.[1] Other common causes include suboptimal reagent concentrations, the presence of interfering substances in the sample, and steric hindrance of the alkyne group on the target molecule.

Q2: My labeling yield is consistently low. How can I optimize the reaction conditions?

To improve your labeling yield, a systematic optimization of reaction components is recommended. Key parameters to consider include the concentrations of the this compound, the copper catalyst, and the reducing agent.

ReagentRecommended Starting ConcentrationOptimization Range
DADPS Biotin Alkyne/Azide40 µM2 µM - 100 µM[2][3]
Azide/Alkyne-modified SampleN/A2 µM - 80 µM[2]
Copper (II) Sulfate1 mMOptimization may be required
Reducing Agent (e.g., Sodium Ascorbate)1.5 - 5 equivalents to CopperOptimization may be required
Cu(I)-stabilizing ligand (e.g., THPTA)5:1 ligand-to-copper ratioOptimization may be required[1]

It is advisable to titrate the concentration of the DADPS Biotin reagent; if the background is high, you might need to decrease the concentration, whereas for low reaction efficiency, an increase might be necessary.[2][3]

Q3: How can I ensure the copper catalyst remains active throughout the reaction?

Maintaining the copper catalyst in its active Cu(I) state is critical for a successful click reaction.

  • Deoxygenation: Before starting the reaction, thoroughly deoxygenate all buffers and solutions by sparging them with an inert gas like argon or nitrogen. Performing the reaction under an inert atmosphere can also be beneficial.

  • Use of a Reducing Agent: The in-situ generation of Cu(I) from a Cu(II) salt (e.g., copper(II) sulfate) using a reducing agent like sodium ascorbate (B8700270) is a common practice.[1] It is crucial to use a freshly prepared solution of the reducing agent, as it can degrade over time.

  • Cu(I)-Stabilizing Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) catalyst, preventing its oxidation and thereby increasing the reaction rate.[1]

Q4: Could components in my sample be inhibiting the labeling reaction?

Yes, certain substances in your sample can interfere with the click reaction. For instance, molecules containing thiols can chelate the copper catalyst, rendering it inactive.[1] It is recommended to purify your alkyne-modified molecule to remove any interfering substances. Buffer exchange into a compatible buffer like PBS is also advised.[1] Additionally, non-protein nucleophiles, such as sodium azide used for preventing microbial growth, can compete with the protein for the labeling reagent, leading to reduced incorporation.[4]

Q5: What should I do if I suspect steric hindrance is limiting the accessibility of the alkyne group?

For large biomolecules, the alkyne group might be sterically hindered, preventing efficient labeling. In such cases, consider adding denaturing agents or co-solvents like DMSO to your reaction mixture to improve the accessibility of the alkyne group.[1]

Experimental Protocols

General Protocol for this compound Labeling of Proteins in a Cell Lysate:

This protocol is a general guideline and may require optimization for your specific application.

  • Preparation of Reagents:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or water.

    • Prepare a 100 mM stock solution of Copper(II) Sulfate in deionized water.

    • Prepare a 300 mM stock solution of a reducing agent (e.g., sodium ascorbate) in deionized water. This solution should be prepared fresh for each experiment.

    • Prepare a 100 mM stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in deionized water.

  • Labeling Reaction:

    • In a microfuge tube, combine your alkyne-modified protein sample with the this compound to the desired final concentration.

    • Add the Cu(I)-stabilizing ligand to the reaction mixture.

    • Add the Copper(II) Sulfate solution.

    • Initiate the reaction by adding the freshly prepared reducing agent solution.

    • Vortex the mixture briefly.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle shaking.[5]

  • Purification:

    • Remove unreacted this compound and the copper catalyst by methods such as protein desalting columns or dialysis against PBS.[5]

  • Quantification:

    • Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA assay).[5]

Visual Guides

DADPS_Labeling_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_downstream Downstream Processing Alkyne_Protein Alkyne-Modified Protein Sample Mix Combine Reactants Alkyne_Protein->Mix DADPS_Azide DADPS Biotin Azide Stock DADPS_Azide->Mix Cu_Catalyst Copper(II) Sulfate & Ligand Stocks Cu_Catalyst->Mix Reducing_Agent Fresh Reducing Agent (e.g., Ascorbate) Reducing_Agent->Mix Incubate Incubate at RT (1-2 hours, dark) Mix->Incubate Purify Purify Labeled Protein (e.g., Desalting Column) Incubate->Purify Quantify Quantify Protein (e.g., BCA Assay) Purify->Quantify Analysis Downstream Analysis (e.g., Western Blot, MS) Quantify->Analysis

Caption: Experimental workflow for this compound labeling.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Labeling Yield Observed Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Check_Concentrations Are Reagent Concentrations Optimal? Start->Check_Concentrations Check_Reducing_Agent Is the Reducing Agent Fresh? Check_Catalyst->Check_Reducing_Agent Check_Ligand Is a Stabilizing Ligand Used? Check_Catalyst->Check_Ligand Solution_Catalyst Deoxygenate buffers. Use fresh reducing agent. Add stabilizing ligand. Check_Catalyst->Solution_Catalyst No Check_Interference Are there Interfering Substances? Check_Concentrations->Check_Interference Solution_Concentrations Titrate this compound and sample concentrations. Check_Concentrations->Solution_Concentrations No Check_Steric_Hindrance Is Steric Hindrance a Possibility? Check_Interference->Check_Steric_Hindrance Solution_Interference Purify sample before labeling. Use compatible buffers. Check_Interference->Solution_Interference Yes Solution_Steric_Hindrance Add denaturants or co-solvents (e.g., DMSO). Check_Steric_Hindrance->Solution_Steric_Hindrance Yes

References

Optimizing cleavage conditions for DADPS Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of DADPS Biotin (B1667282) Azide (B81097). Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure successful experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of DADPS Biotin Azide from labeled biomolecules.

Problem Potential Cause Suggested Solution
Low or no cleavage of the biotin tag Incomplete reaction with formic acid.- Ensure the final concentration of formic acid is between 5-10%.[1][2] - Increase the incubation time to 30-60 minutes at room temperature.[1][3] - Ensure thorough mixing of the cleavage solution with the streptavidin resin.
Formic acid solution is old or has a lower concentration than stated.- Use a fresh stock of formic acid. - Verify the concentration of the formic acid solution.
Insufficient volume of cleavage solution.- Ensure the entire resin volume is submerged in the formic acid solution.
Degradation of the target protein/biomolecule The target protein is sensitive to acidic conditions.- Use a lower concentration of formic acid (e.g., 2-5%) and monitor cleavage efficiency.[1][4] - Reduce the incubation time. Perform a time-course experiment to find the optimal balance between cleavage and protein integrity.
Co-elution of streptavidin Harsh elution conditions.- The mild acidic cleavage of this compound is designed to avoid streptavidin denaturation. If streptavidin is still detected, ensure that no harsh denaturants are present in the cleavage buffer.[2]
Inconsistent cleavage results between experiments Variability in experimental parameters.- Standardize all cleavage parameters, including formic acid concentration, incubation time, temperature, and mixing. - Ensure consistent washing of the streptavidin resin before cleavage to remove any interfering substances.
Unexpected mass shift in mass spectrometry analysis Formylation of amino acid residues.- Be aware that formic acid can potentially cause formylation of serine, threonine, or lysine (B10760008) residues, leading to a mass shift of +28 Da.[5] - If this is a concern, consider alternative acid cleavage reagents or optimize the formic acid concentration and incubation time to minimize this side reaction.

Frequently Asked Questions (FAQs)

What is this compound?

DADPS (dialkoxydiphenylsilane) Biotin Azide is a chemical probe used in bioorthogonal labeling and affinity purification.[2] It contains a biotin group for strong binding to streptavidin, an azide group for "click" chemistry conjugation to alkyne-modified biomolecules, and a DADPS linker that is cleavable under mild acidic conditions.[2][6]

What are the advantages of using a DADPS linker?

The primary advantage of the DADPS linker is its efficient cleavage under mild acidic conditions (e.g., 5-10% formic acid), which helps to preserve the integrity of the target biomolecule.[1][2] This avoids the harsh conditions required to dissociate the strong biotin-streptavidin interaction.[2][7] After cleavage, a small molecular fragment (143 Da) remains on the labeled protein, minimizing interference in downstream analyses like mass spectrometry.[1][2][3]

What are the recommended cleavage conditions for this compound?

The most commonly recommended condition for cleaving the DADPS linker is incubation with 10% formic acid for 30 minutes at room temperature.[1][3][7][8] However, concentrations as low as 2-5% formic acid have also been shown to be effective.[1][4]

Can I use other acids for cleavage?

While formic acid is the most reported and recommended acid for DADPS cleavage, other acids might work. However, the mildness of formic acid is a key advantage. If you choose to use a different acid, extensive optimization will be required to ensure efficient cleavage without degrading your sample. In one study, 95% trifluoroacetic acid was required for another type of acid-cleavable probe, highlighting the comparatively mild conditions for DADPS.[1]

How can I confirm that the cleavage was successful?

Successful cleavage can be confirmed by analyzing the eluate for the presence of your target biomolecule (e.g., via SDS-PAGE, Western blot, or mass spectrometry) and the absence of the biotin tag. You can also analyze the streptavidin beads after elution to ensure your protein of interest has been released.

Experimental Protocols

Standard Protocol for Cleavage of this compound from Streptavidin Beads

This protocol assumes that the alkyne-modified biomolecule has been labeled with this compound via a click reaction and subsequently captured on streptavidin-coated agarose (B213101) or magnetic beads.

Materials:

  • Streptavidin beads with captured biotinylated biomolecule

  • Formic Acid (ACS grade or higher)

  • Deionized water

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • Vortexer or rotator

Procedure:

  • Bead Washing:

    • Pellet the streptavidin beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand.

    • Carefully remove the supernatant.

    • Wash the beads three times with 1 mL of Wash Buffer to remove non-specifically bound proteins. After the final wash, remove as much of the supernatant as possible.

  • Cleavage Solution Preparation:

    • Prepare a fresh 10% (v/v) formic acid solution in deionized water. For a 1 mL solution, add 100 µL of formic acid to 900 µL of deionized water.

  • Cleavage Reaction:

    • Add 100-200 µL of the 10% formic acid solution to the washed streptavidin beads. The volume should be sufficient to fully resuspend the beads.

    • Incubate the bead suspension for 30 minutes at room temperature with gentle mixing (e.g., on a rotator or by flicking the tube periodically).

  • Eluate Collection:

    • Pellet the streptavidin beads by centrifugation or using a magnetic stand.

    • Carefully transfer the supernatant containing the cleaved biomolecule to a new microcentrifuge tube. This is your eluate.

  • (Optional) Second Elution:

    • To maximize recovery, a second elution can be performed by adding another 100-200 µL of 10% formic acid to the beads, incubating for 15-30 minutes, and collecting the supernatant. The eluates can then be combined.

  • Neutralization:

    • Immediately neutralize the acidic eluate by adding a sufficient amount of Neutralization Buffer. The exact volume will depend on the volume of the eluate and the concentration of the neutralization buffer. Monitor the pH to ensure it is within the desired range for your downstream application.

  • Downstream Processing:

    • The eluted and neutralized biomolecule is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary
Parameter Recommended Range Starting Condition Reference
Formic Acid Concentration 2% - 10% (v/v)10% (v/v)[1][2][4]
Incubation Time 30 - 60 minutes30 minutes[1][3][7]
Temperature Room TemperatureRoom Temperature[1]
Residual Mass Tag 143 DaN/A[1][2][3]

Visualizations

DADPS_Cleavage_Workflow cluster_capture Affinity Capture cluster_cleavage Cleavage & Elution cluster_analysis Downstream Analysis start Alkyne-modified Biomolecule click Click Chemistry with This compound start->click captured Biotinylated Biomolecule on Streptavidin Beads click->captured wash Wash Beads captured->wash cleave Add 10% Formic Acid (30 min, RT) wash->cleave elute Collect Supernatant (Eluted Biomolecule) cleave->elute neutralize Neutralize Eluate elute->neutralize analysis SDS-PAGE, MS, etc. neutralize->analysis

Caption: Experimental workflow for the cleavage of this compound.

DADPS_Biotin_Azide_Structure cluster_biotin Biotin Moiety cluster_linker Cleavable DADPS Linker cluster_azide Click Chemistry Handle Biotin Biotin Spacer1 Spacer Biotin->Spacer1 - Linker - DADPS DADPS (Acid-Labile) Spacer1->DADPS - Linker - Spacer2 Spacer DADPS->Spacer2 - Linker - Azide Azide (N3) Spacer2->Azide - Linker -

Caption: Key functional components of the this compound probe.

References

Reducing non-specific binding in DADPS pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Di-amino-diphenyl-sulfone (DADPS) pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background and non-specific binding in DADPS pull-down assays?

High background in pull-down assays is often due to the non-specific binding of proteins to the affinity beads or the bait protein. Key causes include:

  • Insufficient Blocking: Unoccupied sites on the affinity beads can bind proteins from the cell lysate indiscriminately.[1][2]

  • Ineffective Washing: Wash steps that are not stringent enough may fail to remove weakly or non-specifically bound proteins.[3][4]

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the beads or bait protein through hydrophobic or electrostatic interactions.[5][6][7]

  • Contaminating Nucleic Acids: Cellular DNA or RNA can mediate indirect interactions between proteins and the immobilized bait, leading to false positives.[8]

  • Endogenous Protein Contamination: If using a GST-tagged DADPS, endogenous Glutathione (B108866) S-transferases (GST) in the lysate can bind to the glutathione beads.[5]

  • High Bait Protein Concentration: Using an excessive amount of the DADPS bait protein can lead to increased non-specific interactions.[5]

Q2: How can I effectively block non-specific binding sites on my beads?

Blocking is a critical step to prevent proteins from binding directly to the affinity matrix.[1][2]

  • Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), skim milk powder, and purified casein.[2][9][10] For most applications, a 1-5% solution of BSA in your binding buffer is a good starting point.[11] However, avoid using skim milk if you are studying phosphoproteins, as it contains phosphoproteins that can interfere with the assay.[9]

  • Optimization is Key: The concentration of the blocking agent and the incubation time should be optimized for each specific experiment.[1] Insufficient blocking will result in high background, while excessive blocking could mask the specific interaction.[1]

Q3: What is "pre-clearing" the lysate, and should I perform this step?

Pre-clearing is a highly recommended step to remove proteins from your cell lysate that non-specifically bind to the affinity beads.[3][12]

  • Procedure: Before introducing your DADPS bait protein, incubate the cell lysate with unconjugated beads (the same type used in your pull-down) for 30-60 minutes at 4°C.[3][12]

  • Benefit: This will capture and remove many of the proteins that would otherwise contribute to background signal in your final elution.

Troubleshooting Guides

Issue: High Background in Negative Control Lanes

If you observe a significant number of protein bands in your negative control lanes (e.g., beads only or a control bait protein), it indicates a high level of non-specific binding to the affinity matrix.

Troubleshooting Workflow:

start High Background in Negative Control preclear Implement Pre-clearing Step start->preclear Is lysate pre-cleared? No optimize_blocking Optimize Blocking Conditions start->optimize_blocking Is lysate pre-cleared? Yes preclear->optimize_blocking end Reduced Background preclear->end Problem Resolved increase_wash Increase Wash Stringency optimize_blocking->increase_wash Still high background optimize_blocking->end Problem Resolved detergent Add/Optimize Detergent in Wash Buffer increase_wash->detergent Still high background increase_wash->end Problem Resolved salt Increase Salt Concentration in Wash Buffer detergent->salt Still high background detergent->end Problem Resolved salt->end Problem Resolved

Caption: Troubleshooting workflow for high background in negative controls.

Solutions:

  • Pre-clear the Lysate: Before adding your DADPS probe, incubate the cell lysate with unconjugated beads to remove proteins that bind non-specifically to the beads themselves.[3][12]

  • Optimize Blocking:

    • Increase the concentration of your blocking agent (e.g., BSA from 1% to 3-5%).[11]

    • Increase the blocking incubation time (e.g., from 30 minutes to 1-2 hours).[1]

  • Increase Wash Stringency:

    • Increase the number of wash steps (e.g., from 3 to 5).[3]

    • Increase the duration of each wash.[3]

    • Modify your wash buffer to disrupt non-specific interactions.

Issue: Many Non-Specific Bands in the Experimental Lane

Even with a clean negative control, you may still find numerous non-specific proteins co-eluting with your DADPS bait. This suggests that the interactions are not being sufficiently disrupted during the wash steps.

Solutions:

  • Optimize Wash Buffer Composition: The strong interaction between your DADPS probe and its target should allow for the use of more stringent wash conditions.[3]

    • Add Detergents: Incorporate non-ionic detergents like Tween-20 or Triton X-100 into your wash buffers. These are milder and less likely to disrupt specific protein-protein interactions compared to ionic detergents like SDS.[7] A low concentration (around 0.05%) is often effective at reducing non-specific binding without disrupting specific interactions, especially for low abundance proteins.[13][14]

    • Increase Salt Concentration: Higher salt concentrations (e.g., increasing NaCl from 150 mM to 250-500 mM) can disrupt non-specific electrostatic interactions.[6][15]

    • Use Chaotropic Agents: For very strong non-specific interactions, consider including a low concentration of a chaotropic agent like urea (B33335) (e.g., 1-2 M) in one of the wash steps.[3][16]

  • Treat with Nuclease: If you suspect that contaminating nucleic acids are mediating false-positive interactions, treat your lysate with a nuclease (e.g., micrococcal nuclease) prior to the pull-down.[8]

  • Optimize Bait Protein Concentration: Using the lowest effective concentration of your DADPS bait can help minimize non-specific binding.[5]

Data Summary: Optimizing Wash Buffer Components

The following table summarizes common additives for wash buffers and their recommended starting concentrations to reduce non-specific binding.

AdditiveStarting ConcentrationPurposePotential Impact on Specific Interactions
Non-ionic Detergent (e.g., Tween-20, Triton X-100)0.05% - 0.5% (v/v)Reduces hydrophobic interactions.[3][7]Generally low, but can be disruptive at high concentrations.[13][17]
Salt (e.g., NaCl)250 mM - 500 mMReduces ionic interactions.[6][11]Can disrupt weaker specific interactions.
Chaotropic Agent (e.g., Urea)1 M - 2 MDisrupts strong, non-specific interactions.[3][16]High potential to disrupt specific interactions; use with caution.

Experimental Protocols

Generalized DADPS Pull-Down Assay Protocol

This protocol provides a general framework. Incubation times, temperatures, and buffer compositions should be optimized for each specific experiment.

A 1. Bead Preparation & Blocking B 2. Lysate Pre-clearing (Optional but Recommended) A->B C 3. Bait Incubation B->C D 4. Washing C->D E 5. Elution D->E F 6. Analysis (e.g., SDS-PAGE, Mass Spec) E->F

Caption: Generalized experimental workflow for a DADPS pull-down assay.

1. Bead Preparation and Blocking:

  • Wash affinity beads (e.g., streptavidin-coated if using a biotinylated DADPS) three times with an appropriate wash buffer (e.g., PBS with 0.1% Tween-20).[3]
  • Block the beads with a 1-5% BSA solution in binding buffer for 1-2 hours at 4°C with gentle rotation to saturate non-specific binding sites.[3][11]

2. (Optional) Pre-clearing the Cell Lysate:

  • While beads are blocking, incubate the cell lysate with a separate aliquot of unconjugated beads for 1 hour at 4°C.[3]
  • Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

3. Bait Incubation:

  • Incubate your DADPS bait protein with the pre-cleared cell lysate for 1-4 hours or overnight at 4°C with gentle rotation.

4. Washing to Remove Non-specific Binders:

  • Pellet the beads (e.g., by centrifugation or using a magnetic stand).
  • Remove the supernatant (unbound fraction).
  • Resuspend the beads in a stringent wash buffer. A series of washes with increasing stringency is recommended.[3][11]
  • Wash 1 & 2: Binding buffer with 0.1% Tween-20.
  • Wash 3: High-salt wash buffer (e.g., binding buffer with 500 mM NaCl and 0.1% Tween-20).[11]
  • Wash 4 & 5: Binding buffer with 0.1% Tween-20 to remove residual salt.
  • Incubate for 5-10 minutes with agitation for each wash step.[3]

5. Elution:

  • After the final wash, remove the supernatant.
  • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer or using a competitive eluent).[18]

6. Analysis:

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For protein identification, mass spectrometry can be employed.

References

How to improve the efficiency of DADPS click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DADPS Click Chemistry

An Introduction to DADPS in Click Chemistry

Welcome to the technical support center for DADPS-related click chemistry applications. It is important to clarify that "DADPS click chemistry" refers to the use of molecules containing a DADPS (dialkoxydiphenylsilane) cleavable linker that are functionalized with either an azide (B81097) or an alkyne for use in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The DADPS linker allows for the release of captured biomolecules under mild acidic conditions, which is particularly useful in proteomics and drug discovery for enrichment and mass spectrometry analysis. The efficiency of your experiments will, therefore, depend on the optimization of the CuAAC reaction itself.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the efficiency and success of your CuAAC reactions when using DADPS-containing and other click chemistry reagents.

Troubleshooting Guide

This section addresses common problems encountered during the CuAAC reaction, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My click reaction has a very low yield or has failed completely. What are the common causes and how can I fix this?

Answer: Low or no yield is a frequent issue that can typically be traced back to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed Catalyst Is the Copper Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents No Sol_Catalyst Solutions: - Use fresh sodium ascorbate (B8700270). - Degas buffers and solvents. - Use a stabilizing ligand (e.g., THPTA, BTTAA). - Ensure Cu(I) source is not oxidized. Catalyst->Sol_Catalyst Yes Conditions Are Reaction Conditions Optimal? Reagents->Conditions No Sol_Reagents Solutions: - Check purity of azide and alkyne. - Use an excess of one reagent (e.g., 2-10 eq. of the smaller molecule). - Prepare fresh solutions. Reagents->Sol_Reagents Yes Substrate Are there Substrate-Specific Issues? Conditions->Substrate No Sol_Conditions Solutions: - Optimize ligand:copper ratio (e.g., 5:1). - Avoid inhibitory buffers (e.g., Tris). - Adjust pH (optimal range is typically 6.5-8.0). - Increase reaction time or temperature. Conditions->Sol_Conditions Yes Sol_Substrate Solutions: - For proteins, check if azide/alkyne is buried. - Consider denaturation (if protein function is not required). - Add a flexible linker to the azide/alkyne. - Increase catalyst concentration for hindered substrates. Substrate->Sol_Substrate Yes Success Yield Improved Substrate->Success No Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success Sol_Substrate->Success

A troubleshooting workflow for low-yield CuAAC reactions.
Issue 2: Protein Degradation, Aggregation, or Precipitation

Question: I'm observing damage to my protein sample during the click reaction. What is causing this and how can I prevent it?

Answer: Protein damage is often caused by the generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system or by the interaction of ascorbate byproducts with amino acid residues.[1][2]

Key Solutions:

  • Use a Copper-Chelating Ligand: Ligands like THPTA or BTTAA are crucial as they not only accelerate the reaction but also protect biomolecules by sequestering the copper ion and acting as sacrificial reductants.[3][4] A ligand-to-copper ratio of 5:1 is often recommended.[1][3]

  • Add a Scavenger: Aminoguanidine (B1677879) can be added to the reaction mixture to intercept reactive byproducts of ascorbate oxidation that can otherwise lead to protein crosslinking.[1][4]

  • Degas Solutions: Removing dissolved oxygen from your buffers and reaction mixtures by bubbling with an inert gas (like argon or nitrogen) can significantly reduce the formation of ROS.

  • Optimize Copper Concentration: While catalytic, excessively high concentrations of copper can increase oxidative damage. A starting concentration of 50-100 µM is generally recommended for bioconjugation.[1][2]

Issue 3: Side Reactions and Byproduct Formation

Question: My analysis shows unexpected byproducts. What are the likely side reactions, and how can I minimize them?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate (Glaser coupling), which is promoted by Cu(II) ions.

Minimization Strategies:

  • Maintain a Reducing Environment: Ensure a sufficient concentration of a freshly prepared reducing agent like sodium ascorbate is present throughout the reaction to keep the copper in the active Cu(I) state.

  • Minimize Oxygen: As with protein degradation, minimizing oxygen exposure by degassing solutions is key to preventing alkyne homocoupling.

  • Proper Order of Addition: Premix the CuSO₄ and the ligand before adding them to the solution containing the azide and alkyne. Initiate the reaction by adding the sodium ascorbate last. Do not add ascorbate to the copper solution in the absence of a stabilizing ligand.[1]

Frequently Asked Questions (FAQs)

Q1: Which copper source is best for bioconjugation? A1: Copper(II) sulfate (B86663) (CuSO₄) is the most commonly used and convenient copper source. It is used in combination with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst in situ. While Cu(I) salts like CuBr or CuI can be used, they are less stable and may require more stringent anaerobic conditions.

Q2: What is the optimal order of reagent addition for a CuAAC bioconjugation reaction? A2: To minimize side reactions and ensure efficient catalysis, the following order of addition is recommended:

  • Start with a buffered solution of your azide- and alkyne-containing molecules.

  • Separately, premix the copper(II) sulfate (CuSO₄) and the copper-chelating ligand (e.g., THPTA).

  • Add the copper-ligand complex to the reaction mixture.

  • If necessary, add any protective agents like aminoguanidine.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

Q3: Which buffer systems are compatible with CuAAC? A3: Buffers such as phosphate, HEPES, or MOPS are generally compatible with CuAAC.[5] It is important to avoid Tris buffer , as the tris(hydroxymethyl)aminomethane molecule can act as an inhibitory ligand for copper.[1] High concentrations of chloride ions (>0.2 M) should also be avoided as they can compete for copper binding.[5]

Q4: Can I perform this reaction in the presence of thiols, like in a cell lysate? A4: Thiols, such as those on cysteine residues or in glutathione, can bind to and sequester the copper catalyst, inhibiting the reaction.[6] Using an accelerating ligand and a higher concentration of copper can help overcome this inhibition. In some cases, adding a sacrificial metal like Zn(II) can occupy the thiols, leaving the Cu(I) free to catalyze the reaction.[3][6]

Q5: How can I remove the copper catalyst after the reaction? A5: For proteins, methods like size-exclusion chromatography (SEC), dialysis, or buffer exchange are effective for removing the copper catalyst and other small molecule reagents.

Data Presentation: Optimizing Reaction Parameters

The efficiency of the CuAAC reaction is highly dependent on the concentration and ratio of its key components. The following tables provide a summary of recommended starting concentrations and a comparison of common ligands to guide your optimization.

Table 1: Recommended Reagent Concentrations for Bioconjugation

ReagentRecommended Starting ConcentrationTypical RangeNotes
Copper (CuSO₄) 100 µM25 - 500 µMHigher concentrations may be needed for complex samples but can increase oxidative damage.[1][7]
Ligand (e.g., THPTA) 500 µM125 µM - 2.5 mMA 5:1 ligand-to-copper ratio is often optimal to protect biomolecules and accelerate the reaction.[1]
Reducing Agent (Sodium Ascorbate) 2.5 mM1 - 10 mMShould be in excess and prepared fresh. A concentration of 2.5 mM is often sufficient.[1]
Aminoguanidine (Optional) 5 mM1 - 10 mMRecommended for sensitive protein samples to scavenge reactive ascorbate byproducts.[1]
Biomolecule (Alkyne/Azide) 10 - 100 µM1 µM - 1 mMDependent on the specific experiment and sample availability.
Labeling Reagent (Azide/Alkyne) 20 - 200 µM2 - 10x excessAn excess of the smaller, non-biological reagent is typically used.

Table 2: Comparison of Common Copper-Chelating Ligands

LigandKey FeaturesRelative PerformanceRecommended Use Case
TBTA (Tris-(benzyltriazolylmethyl)amine)First-generation ligand, low water solubility.Good, but generally outperformed by newer, water-soluble ligands.[6][8]Organic solvents or when water solubility is not a concern.
THPTA (Tris-(3-hydroxypropyltriazolylmethyl)amine)Highly water-soluble, protects against ROS.Very good performance in aqueous buffers, widely used for bioconjugation.[6][8]General bioconjugation in aqueous systems, including live-cell surface labeling.[9]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Water-soluble, reported to have the highest catalytic activity among common ligands.[8]Excellent, often shows faster kinetics than THPTA.[8]Demanding applications requiring very fast reaction rates or when using very low copper concentrations.[10]
BTTES (2,2-bis(4-((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)sulfonic acid)Water-soluble with bulky tert-butyl groups to prevent catalyst aggregation.Excellent, comparable or slightly better than THPTA.[8]Applications where catalyst aggregation might be an issue.

Experimental Protocols

Here we provide two detailed protocols for a typical protein labeling experiment: a standard protocol and an optimized protocol incorporating best practices for higher efficiency and protein protection.

Protocol 1: Standard CuAAC Protein Labeling

This protocol is a basic starting point for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Workflow for Standard Protocol

Standard_Protocol cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Purification Prep_Protein Prepare Protein-Alkyne in Buffer (e.g., PBS) Combine Combine Protein-Alkyne and Azide-Dye Prep_Protein->Combine Prep_Azide Prepare Azide-Dye Stock (e.g., in DMSO) Prep_Azide->Combine Prep_Cu Prepare CuSO4 Stock (e.g., 20 mM in H2O) Add_Cu Add CuSO4 Prep_Cu->Add_Cu Prep_Asc Prepare Fresh Sodium Ascorbate Stock (e.g., 100 mM in H2O) Initiate Initiate with Sodium Ascorbate Prep_Asc->Initiate Combine->Add_Cu Add_Cu->Initiate Incubate Incubate at RT for 1-4 hours Initiate->Incubate Purify Purify Protein (e.g., SEC or Dialysis) Incubate->Purify

A standard experimental workflow for CuAAC protein labeling.

Methodology:

  • Prepare Stock Solutions:

    • Protein-Alkyne: Prepare a solution of your alkyne-modified protein (e.g., 25 µM) in a compatible buffer (e.g., 100 mM sodium phosphate, pH 7.4).

    • Azide-Dye: Prepare a 10 mM stock solution of your azide-containing dye in DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water. Note: This solution oxidizes quickly and should be made immediately before use.

  • Set up the Reaction (Final Volume 200 µL):

    • In a microcentrifuge tube, add 100 µL of the protein-alkyne solution.

    • Add 4 µL of the 10 mM Azide-Dye stock (final concentration: 200 µM).

    • Add 2 µL of the 20 mM CuSO₄ stock (final concentration: 200 µM). Vortex briefly.

    • Initiate the reaction by adding 4 µL of the 100 mM sodium ascorbate stock (final concentration: 2 mM). Vortex briefly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, incubation can be done at 4°C overnight.

  • Purification:

    • Remove unreacted reagents and the copper catalyst by size-exclusion chromatography, dialysis, or buffer exchange into a suitable storage buffer.

Protocol 2: Optimized CuAAC Protein Labeling for High Efficiency and Protection

This protocol incorporates a copper-chelating ligand and protective additives to maximize yield and minimize damage to sensitive biomolecules.

Workflow for Optimized Protocol

Optimized_Protocol cluster_prep 1. Reagent Preparation & Degassing cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Purification Prep_Protein Prepare Protein-Alkyne in Degassed Buffer Combine Combine Protein-Alkyne and Azide-Dye Prep_Protein->Combine Prep_Azide Prepare Azide-Dye Stock Prep_Azide->Combine Prep_Cu Prepare CuSO4 Stock Premix Premix CuSO4 and Ligand (1:5 ratio) Prep_Cu->Premix Prep_Ligand Prepare Ligand (THPTA/BTTAA) Stock (e.g., 50 mM in H2O) Prep_Ligand->Premix Prep_Asc Prepare Fresh Sodium Ascorbate Stock Initiate Initiate with Sodium Ascorbate Prep_Asc->Initiate Prep_AG Prepare Aminoguanidine Stock Add_AG Add Aminoguanidine Prep_AG->Add_AG Add_Complex Add Cu-Ligand Complex Premix->Add_Complex Combine->Add_Complex Add_Complex->Add_AG Add_AG->Initiate Incubate Incubate at RT for 30-60 mins Initiate->Incubate Purify Purify Protein Incubate->Purify

An optimized experimental workflow for high-efficiency CuAAC.

Methodology:

  • Prepare Stock Solutions:

    • Protein-Alkyne: Prepare a solution of your alkyne-modified protein (e.g., 25 µM) in a degassed compatible buffer (e.g., 100 mM sodium phosphate, pH 7.4).

    • Azide-Dye: Prepare a 10 mM stock solution of your azide-containing dye in DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • Ligand (THPTA or BTTAA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.

    • Aminoguanidine: Prepare a 100 mM stock solution in deionized water.

  • Set up the Reaction (Final Volume 200 µL):

    • In a separate tube, prepare the Cu-Ligand Complex : Mix 1 µL of 20 mM CuSO₄ with 2 µL of 50 mM Ligand stock. Let it sit for 2 minutes. This creates a 1:5 ratio of copper to ligand.

    • In the main reaction tube, add 100 µL of the degassed protein-alkyne solution.

    • Add 2 µL of the 10 mM Azide-Dye stock (final concentration: 100 µM).

    • Add the 3 µL of the premixed Cu-Ligand Complex (final concentrations: 100 µM CuSO₄, 500 µM Ligand). Vortex briefly.

    • Add 10 µL of the 100 mM aminoguanidine stock (final concentration: 5 mM).

    • Initiate the reaction by adding 5 µL of the 100 mM sodium ascorbate stock (final concentration: 2.5 mM). Vortex briefly.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. The use of an accelerating ligand significantly shortens the required reaction time.

  • Purification:

    • Remove unreacted reagents and the copper catalyst by size-exclusion chromatography, dialysis, or buffer exchange into a suitable storage buffer.

References

Common issues with DADPS Biotin Azide solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DADPS Biotin Azide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

This compound is readily soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1][2] Solubility in aqueous buffers is limited, and direct dissolution in aqueous solutions is not recommended.[3] The compound is also soluble in other organic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and chloroform.[4]

Q2: I am observing a precipitate or cloudiness when preparing my this compound solution. What are the potential causes and how can I resolve this?

Several factors can contribute to precipitation or incomplete dissolution of this compound:

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2] Water-contaminated DMSO can significantly reduce the solubility of this compound. Always use anhydrous, high-quality DMSO, preferably from a freshly opened bottle.

  • Low Temperature: The compound may not readily dissolve at room temperature. Gentle warming and/or sonication is often recommended to aid dissolution.[1][2]

  • Solution Instability: this compound is unstable in solution.[1][2] It is highly recommended to prepare solutions fresh before each use. Storing the compound in solution, even at low temperatures, can lead to degradation and precipitation.

  • Concentration Exceeds Solubility Limit: Attempting to prepare a solution at a concentration higher than the solubility limit of the solvent will result in incomplete dissolution.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

To ensure successful dissolution, follow this protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Vortex the vial thoroughly.

  • If the compound is not fully dissolved, sonicate the solution until it becomes clear.[1][2] Gentle warming can also be applied.

  • Use the freshly prepared solution immediately for your experiment.

Q4: Can I store this compound stock solutions?

Due to the instability of the compound in solution, it is strongly advised to prepare it fresh for each experiment.[1][2] If storage is absolutely necessary, aliquot the stock solution into single-use volumes and store at -20°C for a very short term.[5][6] However, be aware that this may still lead to some degradation and reduced performance. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: this compound fails to dissolve completely or precipitates out of solution.

DADPS_Solubility_Troubleshooting cluster_start cluster_solvent Step 1: Solvent Check cluster_method Step 2: Dissolution Method cluster_concentration Step 3: Concentration Check cluster_end start Start: Precipitate Observed solvent_check Is the DMSO anhydrous and fresh? start->solvent_check use_new_dmso Action: Use fresh, anhydrous DMSO. solvent_check->use_new_dmso No method_check Have you tried sonication or warming? solvent_check->method_check Yes use_new_dmso->solvent_check apply_sonication Action: Sonicate and/or gently warm the solution. method_check->apply_sonication No conc_check Is the concentration within the solubility limit? method_check->conc_check Yes apply_sonication->method_check reduce_conc Action: Prepare a more dilute solution. conc_check->reduce_conc No end_success Success: Clear Solution conc_check->end_success Yes end_fail Issue Persists: Contact Technical Support conc_check->end_fail If issue persists after all steps reduce_conc->conc_check

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents and formulations.

Solvent/FormulationConcentrationMolarityNotes
In Vitro
DMSO257.5 mg/mL[1]290.57 mM[1]Sonication is recommended. The compound is unstable in solution; use immediately.[1]
DMSO100 mg/mL[2]112.84 mM[2]Ultrasonic treatment is needed. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[2]
In Vivo
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL[1]5.64 mM[1]Sonication is recommended. Add solvents sequentially and ensure the solution is clear before adding the next solvent.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL[2]≥ 2.82 mM[2]Results in a clear solution.[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]≥ 2.82 mM[2]Results in a clear solution.[2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[2]≥ 2.82 mM[2]Results in a clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Material Preparation:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial containing solid this compound to equilibrate to room temperature before opening.

    • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO to 1 mg of this compound).

    • Vortex the mixture vigorously until the solid is fully dissolved.

    • If necessary, place the vial in an ultrasonic bath until the solution becomes clear.

    • Use the freshly prepared stock solution immediately for subsequent dilutions in your experimental buffer.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is a general guideline and may require optimization based on the specific experimental requirements.

  • Material Preparation:

    • This compound (solid)

    • Anhydrous DMSO

    • PEG300

    • Tween 80

    • Saline

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

    • In a separate tube, add the required volume of PEG300.

    • Slowly add the this compound DMSO stock solution to the PEG300 while vortexing. Ensure the solution remains clear.

    • Add the required volume of Tween 80 and continue to mix until the solution is homogeneous.

    • Finally, add the saline to reach the final desired volume and concentration. Mix thoroughly.

    • If any precipitation occurs during the process, sonication can be used to aid dissolution.[1][2]

References

Preventing degradation of DADPS Biotin Azide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of DADPS Biotin (B1667282) Azide (B81097) during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for DADPS Biotin Azide?

A1: Proper storage is crucial to maintain the stability and functionality of this compound. For long-term storage, the compound in its pure, solid form should be stored at -20°C.[1][2][3][4][5][6] For short-term use, such as between experiments, it can be kept at 0-4°C for days to weeks.[3] It is imperative to protect the compound from light and moisture by storing it in a sealed container, preferably in a desiccated environment.[2][7] While the product is stable enough for shipping at ambient temperatures over a few weeks, prolonged exposure to such conditions should be avoided for long-term storage.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound, particularly in solvents like DMSO, are less stable than the solid form and should be used as soon as possible after preparation.[1] If a stock solution must be stored, it is recommended to aliquot it into single-use volumes to prevent multiple freeze-thaw cycles.[4] These aliquots should be stored at -20°C.

Q3: What are the main factors that can cause this compound to degrade?

A3: The degradation of this compound can be attributed to several factors. As an organic azide, it can be sensitive to heat, light, friction, and pressure, which can lead to decomposition.[8] Exposure to moisture can lead to hydrolysis. The azide group itself can be sensitive to light.[4] Additionally, the DADPS linker is designed to be cleavable under mild acidic conditions (e.g., 5-10% formic acid), so exposure to acidic environments during storage should be avoided to prevent premature cleavage.[2][9][10][11]

Q4: How can I assess the quality of my this compound if I suspect degradation?

A4: If you suspect degradation, you can perform a quality control experiment. One common method is to test its efficiency in a well-established protocol, such as a click chemistry reaction with an alkyne-containing control molecule. A reduced yield of the biotinylated product compared to a fresh standard would indicate degradation. For a more detailed analysis, techniques like Thin Layer Chromatography (TLC) or Mass Spectrometry can be used to check for the presence of impurities or degradation products. The manufacturer's certificate of analysis will specify the expected purity and appearance.[12]

Troubleshooting Guide

Issue 1: Low yield in click chemistry reactions.

  • Possible Cause 1: Degraded this compound.

    • Solution: Ensure the reagent has been stored correctly at -20°C, protected from light and moisture.[2][3][4] If degradation is suspected, use a fresh vial of the reagent.

  • Possible Cause 2: Inactive Copper(I) catalyst.

    • Solution: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Use a freshly prepared solution of a reducing agent, like sodium ascorbate, to reduce Cu(II) to Cu(I) in situ.[4] It is often recommended to add the copper sulfate (B86663) solution to the reaction mixture before the sodium ascorbate.[4]

  • Possible Cause 3: Suboptimal reagent concentrations.

    • Solution: The stoichiometry of the reactants is critical. The concentration of this compound in a click labeling reaction can range from 2 µM to 40 µM, and optimization for your specific application may be required.[9]

Issue 2: High background in streptavidin pull-down assays.

  • Possible Cause 1: Incomplete removal of unreacted this compound.

    • Solution: Excess, unreacted biotin azide can bind to streptavidin beads and compete with your biotinylated molecule of interest. Ensure thorough removal of unreacted reagents after the click reaction using methods like dialysis or size-exclusion chromatography.[4]

  • Possible Cause 2: Presence of naturally biotinylated proteins.

    • Solution: Many cells contain endogenous proteins that are naturally biotinylated. To minimize their interference, consider a pre-clearing step by incubating your cell lysate with streptavidin beads before adding your biotinylated sample for the pull-down.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureKey Considerations
SolidLong-term (months to years)-20°CStore in a sealed container, desiccate, and protect from light.[1][2][3][4][5][6]
SolidShort-term (days to weeks)0-4°CMaintain in a dry, dark environment.[3]
In Solution (e.g., DMSO)Immediate Use Recommended-20°C (for short-term storage)Unstable in solution; prepare fresh.[1] Aliquot to avoid freeze-thaw cycles.[4]

Experimental Protocols

Protocol: Stability Assessment of this compound via a Click Reaction

This protocol allows for a functional assessment of this compound stability.

  • Preparation of Reagents:

    • Prepare a stock solution of your potentially degraded this compound in anhydrous DMSO.

    • Prepare a stock solution of a fresh, unopened vial of this compound in anhydrous DMSO as a positive control.

    • Prepare a stock solution of an alkyne-functionalized molecule (e.g., an alkyne-labeled BSA) in a suitable buffer.

    • Prepare fresh solutions of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate).

  • Click Reaction:

    • Set up two parallel reactions, one with the test this compound and one with the fresh control.

    • In a microfuge tube, combine the alkyne-labeled BSA, the this compound solution (a typical starting concentration is 40 µM), and the copper(II) sulfate.[9]

    • Initiate the reaction by adding the reducing agent.

    • Incubate at room temperature for 1-2 hours.

  • Analysis:

    • Analyze the reaction products using SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate.

    • Compare the band intensity of the biotinylated BSA from the test reaction to the control reaction. A significantly weaker band in the test reaction suggests degradation of your this compound.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis storage This compound (Solid, -20°C, Dark, Dry) dissolve Dissolve in Anhydrous DMSO storage->dissolve Aliquot reactants Combine with: - Alkyne-modified protein - Copper (II) Sulfate - Reducing Agent dissolve->reactants Add to Reaction incubation Incubate at Room Temperature reactants->incubation sds_page SDS-PAGE incubation->sds_page western_blot Western Blot (Streptavidin-HRP) sds_page->western_blot compare Compare Signal to Control western_blot->compare

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_degradation Degradation Factors start This compound (Stable) light Light start->light heat Heat start->heat moisture Moisture (Hydrolysis) start->moisture acid Acid start->acid degraded_product Degraded Product (Non-functional) light->degraded_product heat->degraded_product moisture->degraded_product acid->degraded_product Premature Cleavage

Caption: Potential degradation pathways for this compound.

References

Minimizing background in mass spectrometry with DADPS probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize background and achieve high-quality results in mass spectrometry experiments utilizing DADPS (dialkoxydiphenylsilane) probes.

Frequently Asked Questions (FAQs)

Q1: What are DADPS probes and why are they used in mass spectrometry?

A1: DADPS (dialkoxydiphenylsilane) Biotin (B1667282) Azide probes are chemical tools used for the enrichment of alkyne-modified biomolecules, such as proteins, for mass spectrometry analysis. They feature a biotin group for strong binding to streptavidin resins and an acid-cleavable DADPS linker. This linker allows for the efficient release of captured molecules under mild acidic conditions (e.g., 2-10% formic acid), which is a significant advantage over traditional biotin-streptavidin affinity purification methods that require harsh elution conditions.[1][2] These harsh conditions can co-elute non-specifically bound proteins and resin-based contaminants, leading to higher background.[2] The mild cleavage of the DADPS linker leaves a small molecular fragment (143 Da) on the labeled protein, minimizing interference in downstream mass spectrometry analysis.[2]

Q2: What are the most common sources of high background when using DADPS probes?

A2: High background in mass spectrometry experiments using DADPS probes can originate from several sources:

  • Non-specific binding: Proteins and other molecules binding to the streptavidin beads, sample tubes, or the probe itself.

  • Contaminants: Introduction of external contaminants such as keratins from skin and dust, detergents from lysis buffers, and plasticizers from labware.[3][4]

  • Excess probe: Unreacted DADPS probe that was not sufficiently removed during wash steps.

  • Suboptimal reagent concentrations: Using too high a concentration of the DADPS probe or other labeling reagents.[1]

  • Inefficient washing: Inadequate washing of the streptavidin beads after protein capture.[5][6]

Q3: How can I prevent keratin (B1170402) contamination in my samples?

A3: Keratin is a very common laboratory contaminant.[3][4] To minimize keratin contamination:

  • Always wear a clean lab coat and nitrile gloves.[4]

  • Work in a clean environment, such as a laminar flow hood.

  • Use filtered pipette tips.

  • Keep sample tubes and reagent containers closed whenever possible.

  • Prepare fresh solutions and buffers using high-purity reagents.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Mass Spectrum

This is often indicative of widespread contamination or issues with the core reagents and workflow.

Potential Cause Recommended Solution
Detergent Contamination Many common lab detergents (e.g., NP-40, Tween, Triton) are incompatible with mass spectrometry and can cause significant background noise.[4][7] Switch to a mass spectrometry-compatible detergent like SDS or an acid-labile surfactant.[4] Ensure all glassware is thoroughly rinsed with an organic solvent like isopropyl alcohol to remove any residual detergent.[4]
Plasticizer Contamination Solvents and acids used in sample preparation can cause leaching of plasticizers from disposable plastics.[4] Use mass spectrometry-tested tubes and tips whenever possible.[4]
Inefficient Probe Removal Excess DADPS probe can lead to a high background. After the click reaction, consider performing a protein precipitation step (e.g., with acetone (B3395972) or methanol/chloroform) to remove excess, unreacted probe before proceeding to streptavidin enrichment.[8][9]
Suboptimal Probe Concentration The concentration of the DADPS Biotin Azide reagent may be too high. The recommended concentration range is typically between 2 µM and 40 µM.[1] It is advisable to start with 40 µM and titrate down if high background is observed.[1]
Issue 2: Presence of Non-Specific Protein Contaminants

If you are identifying a large number of proteins that are not expected to be labeled, this points to non-specific binding issues.

Parameter Standard Protocol High Stringency Protocol
Lysis Buffer RIPA buffer or similar with protease inhibitors.Lysis buffer containing 1% SDS.
Initial Bead Washes 2x with Resuspension Buffer (1 mL), 2x with 1% SDS in PBS (1 mL), 2x with PBS (1 mL).[5]2x with Resuspension Buffer (1 mL), 2x with 1% SDS in 8 M urea (B33335) (1 mL), 2x with PBS (1 mL).[5]
Additional Washes -Consider additional washes with high salt buffers (e.g., 1M NaCl) or organic solvents (e.g., acetonitrile) to disrupt non-specific interactions.

Experimental Protocols

Protocol 1: General Workflow for DADPS Probe Enrichment

This protocol outlines the key steps from cell lysis to sample preparation for mass spectrometry.

DADPS_Workflow cluster_preparation Sample Preparation cluster_enrichment Enrichment cluster_elution_prep Elution & MS Preparation Lysis 1. Cell Lysis & Protein Solubilization Click 2. Click Chemistry Reaction (alkyne-protein + DADPS-azide) Lysis->Click Precip 3. Protein Precipitation (Optional: to remove excess probe) Click->Precip Bind 4. Binding to Streptavidin Beads Precip->Bind Wash 5. Stringent Washing Bind->Wash Cleave 6. Cleavage with Formic Acid Wash->Cleave Digest 7. On-Bead or In-Solution Digestion (e.g., with Trypsin) Cleave->Digest Desalt 8. Desalting (e.g., ZipTip) Digest->Desalt MS 9. LC-MS/MS Analysis Desalt->MS

Caption: General experimental workflow for protein enrichment using DADPS probes.

Protocol 2: On-Bead Digestion and Elution

This protocol provides a more detailed look at the steps following the binding of labeled proteins to streptavidin beads.

  • Reduction and Alkylation:

    • Resuspend the beads in 500 µL of 6 M Urea in PBS.

    • Add 25 µL of 200 mM DTT (final concentration 10 mM) and heat at 65°C for 15 minutes.[9]

    • Cool to room temperature and add 25 µL of 500 mM iodoacetamide (B48618) (IAA) (final concentration 25 mM).[9]

    • Incubate in the dark at room temperature for 30 minutes.[9]

  • Washing:

    • Centrifuge the beads and remove the supernatant.

    • Wash the beads once with ~1 mL of PBS.[9]

  • Trypsin Digestion:

    • Resuspend the beads in 200 µL of 2 M Urea in PBS.

    • Add 2 µL of 100 mM CaCl₂ (final concentration 1 mM).[9]

    • Add 4 µL of 0.5 mg/mL trypsin.[9]

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution (Cleavage):

    • Centrifuge the beads and collect the supernatant containing peptides cleaved from the protein backbone.

    • To release the DADPS-labeled peptides, resuspend the beads in 100 µL of 5% formic acid in water.[5]

    • Incubate for 30 minutes at room temperature.[5]

    • Centrifuge and collect the eluent. Repeat this step to maximize recovery.[5]

    • Combine all eluents.

  • Sample Cleanup:

    • Concentrate the combined eluent to dryness using a speedvac.[5]

    • Proceed with desalting using a C18 ZipTip or similar method before LC-MS/MS analysis.[5]

Signaling Pathway and Logical Relationship Diagrams

Diagram 1: Logic Tree for Troubleshooting High Background

This diagram provides a logical approach to diagnosing the source of high background.

Troubleshooting_Logic Start High Background Observed Q_Contaminants Are known contaminants present? (e.g., Keratins, PEGs) Start->Q_Contaminants Sol_Contaminants Improve lab hygiene. Use MS-grade reagents and plastics. Q_Contaminants->Sol_Contaminants Yes Q_NonSpecific High number of non-specific proteins? Q_Contaminants->Q_NonSpecific No Sol_Contaminants->Q_NonSpecific Sol_NonSpecific Increase wash stringency. Optimize blocking steps. Q_NonSpecific->Sol_NonSpecific Yes Q_Probe Is background uniform and intense? Q_NonSpecific->Q_Probe No Sol_NonSpecific->Q_Probe Sol_Probe Titrate down DADPS probe concentration. Improve excess probe removal. Q_Probe->Sol_Probe Yes End Background Minimized Q_Probe->End No Sol_Probe->End

Caption: A decision tree for troubleshooting high background in DADPS probe experiments.

References

Technical Support Center: DADPS Protein Enrichment Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DADPS (Diazirine-based, Aryl-azide, and NHS-ester Protein Scaffolds) protein enrichment kits. The information is designed to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the NHS-ester labeling step?

The reaction of NHS esters with primary amines (like lysine (B10760008) residues) is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1][2] At a lower pH, the amino groups are protonated, which prevents the modification from occurring. Conversely, at a higher pH, the NHS ester is prone to rapid hydrolysis, which reduces the labeling efficiency.[1][2]

Q2: My DADPS probe is not readily soluble in aqueous buffer. What should I do?

If the DADPS probe has poor solubility in your aqueous buffer, you can first dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] This stock solution can then be added to your protein solution in the appropriate buffer for the labeling reaction.[1] Ensure the final concentration of the organic solvent is compatible with your protein's stability.

Q3: What are the key considerations for the UV photo-crosslinking step?

The diazirine moiety in the DADPS probe is activated by UV light (typically around 365 nm) to form a highly reactive carbene intermediate.[4][5] This carbene can then form covalent bonds with nearby amino acid residues, capturing protein interactions.[4][5] Key considerations include the duration and intensity of UV exposure, as insufficient exposure can lead to low crosslinking efficiency, while excessive exposure may cause protein damage.

Q4: Under what conditions are the captured proteins eluted from the streptavidin resin?

The DADPS linker is designed to be cleavable under mild acidic conditions. Captured proteins can be eluted using a solution of 2-10% formic acid.[6][7][8] This allows for the recovery of intact proteins without the harsh denaturing conditions often required for eluting biotinylated proteins from streptavidin.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during DADPS protein enrichment experiments, categorized by the experimental stage.

Low Labeling Efficiency

Problem: Low or no labeling of the target protein with the DADPS probe.

Potential Cause Recommended Solution
Incorrect pH of Labeling Buffer Ensure the pH of the labeling buffer is between 8.3 and 8.5 for optimal NHS-ester reactivity.[1][2]
Hydrolyzed NHS-ester Prepare fresh solutions of the DADPS probe immediately before use, especially if dissolved in aqueous solutions.[10]
Presence of Primary Amines in Buffer Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS-ester.[2] Use phosphate (B84403) or bicarbonate buffers instead.[2]
Insufficient Probe Concentration Optimize the molar ratio of the DADPS probe to the protein. A molar excess of the probe is generally recommended.[1][2]
Inefficient Protein Enrichment

Problem: Low yield of enriched proteins after streptavidin pulldown.

Potential Cause Recommended Solution
Inefficient UV Crosslinking Optimize the UV irradiation time and intensity. Ensure the UV source is functioning correctly and is at the appropriate wavelength for diazirine activation (~365 nm).[5]
Insufficient Binding to Streptavidin Resin Ensure that the streptavidin resin is not overloaded and that there is a sufficient amount of resin for the amount of labeled protein.[11] Increase the incubation time with the resin to allow for complete binding.
Protein Degradation Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the procedure to prevent protein degradation.[11][12][13]
Hidden Affinity Tag The DADPS probe may be attached to a region of the protein that becomes inaccessible, preventing binding to the streptavidin resin. Consider performing the purification under denaturing conditions to expose the tag.[14][15]
High Background/Non-Specific Binding

Problem: Presence of contaminating proteins in the final eluate.

Potential Cause Recommended Solution
Insufficient Washing Increase the number and stringency of wash steps after the streptavidin pulldown. Consider adding detergents (e.g., 0.1% NP-40) or increasing the salt concentration in the wash buffers to reduce non-specific binding.[11] For very high background, washes with 1% SDS in 8 M urea (B33335) can be effective.[6]
Non-specific Binding to Resin Pre-clear the protein lysate with streptavidin resin before adding the DADPS-labeled sample to remove proteins that naturally bind to the resin.
Protein Aggregation Protein aggregates can trap other proteins, leading to co-elution. Ensure proper sample solubilization and consider including mild detergents in your buffers.[16]
Issues with Protein Elution

Problem: No protein is present in the eluate after acid cleavage.

Potential Cause Recommended Solution
Inefficient Cleavage of DADPS Linker Ensure the formic acid solution is at the correct concentration (2-10%) and that the incubation time is sufficient (e.g., 30 minutes at room temperature).[6][8]
Protein Precipitation on the Column Proteins may have precipitated on the column.[16] Try eluting with a buffer containing a denaturant to resolubilize the protein.
Confirmation of Earlier Steps Re-verify that the initial protein labeling and enrichment steps were successful by running controls on an SDS-PAGE gel.[14]

Experimental Protocols & Data

General Protein Labeling Protocol with DADPS-NHS Ester
  • Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium phosphate) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[2]

  • Probe Preparation: Dissolve the DADPS-NHS ester probe in DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction: Add the DADPS probe stock solution to the protein solution. The optimal molar excess of the probe may need to be empirically determined but a starting point of an 8-fold molar excess is common for mono-labeling.[1][2]

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[2]

  • Removal of Excess Probe: Remove unreacted DADPS probe by dialysis, spin desalting columns, or gel filtration.[10]

Quantitative Parameters for Optimization
Parameter Recommended Range Notes
Labeling Buffer pH 8.3 - 8.5Critical for NHS-ester reactivity.[1][2]
DADPS Probe Concentration 2 µM - 40 µM in click labelingMay need optimization for specific applications.[6]
Protein Concentration for Labeling 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1]
UV Crosslinking Wavelength ~365 nmOptimal for diazirine activation.[5]
Elution Solution 2-10% Formic AcidMild condition for DADPS linker cleavage.[6][7][8]

Visual Guides

DADPS Protein Enrichment Workflow

DADPS_Workflow Protein Target Protein (with primary amines) Labeled_Protein DADPS-Labeled Protein Protein->Labeled_Protein Labeling (pH 8.3-8.5) DADPS_Probe DADPS-NHS Probe DADPS_Probe->Labeled_Protein Crosslinked_Complex Crosslinked Protein Complex Labeled_Protein->Crosslinked_Complex UV_Light UV Light (365 nm) UV_Light->Crosslinked_Complex Photo-crosslinking Bound_Complex Bead-Bound Complex Crosslinked_Complex->Bound_Complex Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Bound_Complex Bound_Complex->Bound_Complex Enriched_Protein Enriched Protein Bound_Complex->Enriched_Protein Elution Wash Wash Buffers Wash->Bound_Complex Elution Formic Acid Elution->Enriched_Protein

Caption: Workflow for DADPS protein enrichment.

Troubleshooting Logic for Low Protein Yield

Troubleshooting_Yield Start Low/No Enriched Protein Check_Labeling Check Labeling Efficiency (e.g., Western Blot with anti-biotin) Start->Check_Labeling Check_Binding Check Binding to Beads (Analyze supernatant after binding) Check_Labeling->Check_Binding OK Optimize_Labeling Optimize Labeling: - Check pH (8.3-8.5) - Fresh probe - Amine-free buffer Check_Labeling->Optimize_Labeling Low Check_Elution Check Elution Step (Boil beads post-elution, run on gel) Check_Binding->Check_Elution OK Optimize_Binding Optimize Binding: - Increase incubation time - Check bead capacity - Denaturing conditions? Check_Binding->Optimize_Binding Protein in Supernatant Optimize_Elution Optimize Elution: - Check formic acid concentration - Increase incubation time Check_Elution->Optimize_Elution Protein still on Beads Protein_Degraded Check for Protein Degradation: - Use protease inhibitors - Work at 4°C Check_Elution->Protein_Degraded No Protein Found Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Interaction captured by DADPS crosslinking GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription

References

Impact of reducing agents on DADPS Biotin Azide stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of DADPS Biotin (B1667282) Azide (B81097), particularly in the presence of reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is DADPS Biotin Azide?

A1: this compound is a chemical probe used in proteomics and other biological studies for the enrichment and identification of biomolecules.[1][2] It consists of three key components:

  • A biotin group, which binds with extremely high affinity to streptavidin or avidin (B1170675) for enrichment.[1]

  • An azide (N₃) group, which allows for covalent attachment to alkyne-modified molecules via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC).[2]

  • A DADPS (dialkoxydiphenylsilane) linker , which connects the biotin and azide moieties. This linker is designed to be cleavable under mild acidic conditions (e.g., formic acid), allowing for the release of captured molecules from streptavidin beads for downstream analysis like mass spectrometry.[1][3][4]

Q2: Can I use common reducing agents like DTT, TCEP, or β-mercaptoethanol in experiments with this compound?

A2: No, it is strongly discouraged to have active reducing agents present during the labeling step with this compound. Common reducing agents, including dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (BME), are known to reduce the azide functional group to a primary amine (-NH₂).[5][6] This reaction converts the this compound into DADPS Biotin Amine, which can no longer participate in the azide-alkyne click chemistry reaction, leading to complete failure of the labeling experiment.

Q3: What is the chemical consequence of exposing this compound to a reducing agent?

A3: The primary consequence is the chemical reduction of the azide group (-N₃) to an amine group (-NH₂). This is an irreversible reaction that consumes the probe. TCEP, in particular, is an excellent reagent for reducing azides in aqueous solutions.[7][8][9] DTT is also highly effective at reducing azides to amines.[10][11][12][13] This transformation results in a net mass loss of 26.0 Da (mass of N₂), which can be detected by mass spectrometry.[5]

Q4: How can I confirm if the azide group on my this compound has been unintentionally reduced?

A4: The most definitive method is mass spectrometry (LC-MS). By analyzing the mass of your probe, you can identify a mass shift corresponding to the conversion of the azide to an amine. The azide group (-N₃) has a mass of approximately 42.01 Da, while the resulting amine group (-NH₂) has a mass of 16.02 Da. This conversion results in a net mass loss of 26.0 Da.[5]

Q5: My experimental workflow requires reducing disulfide bonds in my protein sample. How can I use this compound in this case?

A5: The most robust strategy is to perform the reduction and labeling steps sequentially. This involves reducing the disulfide bonds first, then completely removing the reducing agent before adding the this compound for the click chemistry reaction. Methods for removing the reducing agent include buffer exchange via spin filters, dialysis, or the use of desalting columns.[5]

Q6: Are the Biotin and DADPS linker components of the probe also sensitive to reducing agents?

A6:

  • Biotin: The core biotin molecule is generally stable and not susceptible to cleavage by common reducing agents like DTT or TCEP.[14] However, it's important to distinguish this compound from other reagents like NHS-SS-Biotin, which contains an explicit disulfide bond designed to be cleaved by reducing agents.[15][16]

  • DADPS Linker: The dialkoxydiphenylsilane (DADPS) linker is specifically designed to be stable under a wide range of conditions but cleavable with mild acid.[3][17] There is no evidence to suggest it is unstable in the presence of DTT, TCEP, or BME.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Biotinylation Signal (e.g., on a Western blot or in mass spectrometry data)Presence of Reducing Agents: The azide group on the this compound was reduced to an inactive amine by DTT, TCEP, or BME present in the sample buffer.[5][6]1. Sequential Labeling: First, reduce disulfide bonds in your protein sample. Then, remove the reducing agent completely using a desalting column or spin filter before proceeding with the click chemistry labeling step.[5] 2. Quench the Reductant: If removal is not possible, consider quenching the reducing agent. However, this is less reliable and may introduce interfering substances.
Inactive Click Chemistry Catalyst: The Cu(I) catalyst required for the CuAAC reaction is easily oxidized to inactive Cu(II). Lysis buffers containing DTT or BME can also inactivate the catalyst.[6]1. Use Fresh Reagents: Always use a freshly prepared solution of the reducing agent for the catalyst, such as sodium ascorbate (B8700270).[18] 2. Check Buffer Compatibility: Ensure your reaction buffer does not contain components that interfere with the catalyst, such as chelators (EDTA) or high concentrations of thiols.[6]
Inconsistent Labeling Results Between Experiments Variability in Reducing Agent Removal: Incomplete or inconsistent removal of the reducing agent between samples leads to varying degrees of azide reduction and, therefore, inconsistent labeling efficiency.Standardize Removal Protocol: Use a validated and consistent method for removing the reducing agent, such as a specific desalting column and protocol, for all samples. Monitor the efficiency of removal if possible.

Data Summary

Impact of Common Reducing Agents on this compound Components
ComponentReducing AgentCompatibility & Effect
Azide Group DTT, TCEP, BMEIncompatible. These agents will reduce the azide to a primary amine, rendering the probe inactive for click chemistry.[5][8][10]
DADPS Linker DTT, TCEP, BMECompatible. The DADPS linker is stable to reducing agents. It is designed for acid-cleavage.[3]
Biotin Moiety DTT, TCEP, BMECompatible. The biotin molecule itself is stable in the presence of these reducing agents.

Experimental Protocols

Protocol: Sequential Disulfide Reduction and Click Chemistry Labeling

This protocol describes the recommended workflow for labeling a protein sample that requires disulfide bond reduction prior to biotinylation with this compound.

1. Disulfide Bond Reduction

  • Prepare your protein sample in a suitable buffer (e.g., PBS, HEPES).

  • Add your chosen reducing agent. For example, add DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 30 minutes or at 37°C for 15-20 minutes.

2. Removal of Reducing Agent

  • Select a desalting method appropriate for your sample volume and protein size (e.g., Zeba™ Spin Desalting Columns).

  • Equilibrate the desalting column with your desired reaction buffer for the subsequent click chemistry step, according to the manufacturer's instructions.

  • Apply your protein sample from Step 1 to the equilibrated column.

  • Centrifuge the column to collect the protein sample, which is now in the new buffer and free of the reducing agent.

3. Click Chemistry Labeling (CuAAC)

  • To your protein sample from Step 2, add the this compound to the desired final concentration (e.g., 40-100 µM).[19]

  • Add the copper (II) sulfate (B86663) catalyst to a final concentration of 1 mM.

  • Initiate the reaction by adding a fresh solution of a copper-reducing agent (e.g., sodium ascorbate or the reducing agent supplied in a kit) to a final concentration of 5 mM.[18][20]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Your protein is now biotinylated and ready for enrichment with streptavidin agarose (B213101) resin.

Visualizations

G cluster_0 A Protein Sample (with disulfide bonds) B Step 1: Reduce (Add DTT or TCEP) A->B Requires Reduction C Step 2: Remove Reductant (e.g., Desalting Column) B->C Critical Step D Step 3: Label (Add this compound + Click Chemistry Reagents) C->D Azide Probe is Added E Biotinylated Protein (Ready for Enrichment) D->E Successful Labeling G Start Low or No Labeling Signal? CheckReductant Were reducing agents (DTT, TCEP, BME) present during labeling? Start->CheckReductant YesReductant Problem: Azide Reduction. Solution: Perform sequential reduction and labeling. CheckReductant->YesReductant  Yes NoReductant Check other causes: - Inactive Catalyst (Cu+)? - Reagent Concentrations? - Buffer Compatibility (EDTA)? CheckReductant->NoReductant No   Success Problem Solved YesReductant->Success NoReductant->Success

References

Validation & Comparative

DADPS Biotin Azide vs. Non-Cleavable Biotin Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and molecular biology, the choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of DADPS Biotin (B1667282) Azide, a chemically cleavable probe, with traditional non-cleavable biotin probes, supported by experimental data and protocols to inform your selection process.

The core of biotin-based affinity purification lies in the exceptionally strong and stable interaction between biotin and streptavidin. While this high affinity is advantageous for capturing biotinylated molecules, it presents a significant challenge when the goal is to recover the captured biomolecules for downstream analysis, such as mass spectrometry. Non-cleavable biotin probes form a permanent bond, necessitating harsh elution conditions that can lead to sample contamination and reduced recovery. In contrast, cleavable biotin probes, such as DADPS Biotin Azide, incorporate a linker that can be broken under specific, mild conditions, allowing for the gentle release of the target molecules.

Performance Comparison: this compound Outperforms Non-Cleavable Probes

Experimental evidence consistently demonstrates the superior performance of this compound in enriching and identifying proteins and peptides compared to non-cleavable biotin probes. The mild cleavage conditions of the DADPS linker, typically 10% formic acid, contribute to cleaner samples and higher yields.

Performance Metric This compound (Cleavable) Non-Cleavable Biotin Azide Reference
Identified Peptides Significantly more peptides identified. One study reported 2.8 times more peptides identified compared to a non-cleavable probe.Fewer peptides identified due to harsher elution methods and potential for sample loss.
Quantified Peptides Substantially more peptides quantified. A study showed 4.4 times more peptides quantified.Lower number of quantified peptides, limiting quantitative proteomic analyses.
Identified Proteins Over 50% more proteins were identified and quantified in a study comparing DADPS with a non-cleavable probe.Lower protein identification rates, potentially missing low-abundance proteins.
Enrichment of Cysteine Residues Yielded the greatest number of unique cysteine residues when enrichment was performed after proteolytic digestion.Lower yield of identified cysteine residues.
O-GlcNAc Peptide Identification Comparable to other high-performing cleavable probes and significantly better than some others in identifying O-GlcNAc peptides.Not specifically quantified in the compared studies, but the general trend of lower identification rates applies.

The DADPS Advantage: A Closer Look at the Mechanism

The key to this compound's effectiveness is its dialkoxydiphenylsilane (DADPS) linker. This linker is stable under typical biological conditions but is readily cleaved by mild acid treatment. This allows for the efficient release of captured biomolecules from the streptavidin resin, leaving behind a small residual mass tag that is less likely to interfere with mass spectrometry analysis.

In contrast, eluting proteins captured with non-cleavable biotin probes often requires denaturing the streptavidin with harsh conditions like boiling in SDS-PAGE loading buffer or on-bead digestion with trypsin. These methods can lead to the co-elution of non-specifically bound proteins and streptavidin-derived peptides, complicating data analysis.

Visualizing the Workflow: From Labeling to Analysis

To better understand the practical differences, the following diagrams illustrate the experimental workflows for both this compound and non-cleavable biotin probes.

G cluster_0 This compound Workflow Protein Labeling Protein Labeling Click Reaction Click Reaction Protein Labeling->Click Reaction Alkynylated Protein Affinity Purification Affinity Purification Click Reaction->Affinity Purification Biotinylated Protein Mild Acid Cleavage Mild Acid Cleavage Affinity Purification->Mild Acid Cleavage Streptavidin Capture Mass Spectrometry Mass Spectrometry Mild Acid Cleavage->Mass Spectrometry Eluted Protein

Caption: Experimental workflow using this compound.

G cluster_1 Non-Cleavable Biotin Probe Workflow Protein Labeling_nc Protein Labeling Click Reaction_nc Click Reaction Protein Labeling_nc->Click Reaction_nc Alkynylated Protein Affinity Purification_nc Affinity Purification Click Reaction_nc->Affinity Purification_nc Biotinylated Protein Harsh Elution Harsh Elution Affinity Purification_nc->Harsh Elution Streptavidin Capture Mass Spectrometry_nc Mass Spectrometry Harsh Elution->Mass Spectrometry_nc Denatured Eluate

Caption: Experimental workflow using a non-cleavable biotin probe.

Chemical Structures

The distinct chemical structures of these probes underpin their different functionalities.

G cluster_0 This compound dadps Biotin---PEG---DADPS---Azide G cluster_1 Non-Cleavable Biotin Azide non_cleavable Biotin---PEG---Azide

DADPS vs. AZO Cleavable Linkers: A Comparative Guide for Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical proteomics, the selective enrichment and identification of proteins that interact with small molecules or post-translational modifications is paramount. Cleavable linkers, which connect a capture tag (like biotin) to a reactive group, are instrumental in this process, allowing for the release of captured proteins for mass spectrometry analysis. Among the various chemically cleavable linkers, dialkoxydiphenylsilane (DADPS) and azobenzene (B91143) (AZO) linkers have been widely adopted. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal linker for their chemical proteomics workflows.

Introduction to DADPS and AZO Linkers

DADPS (Dialkoxydiphenylsilane) Linkers are acid-labile linkers. The silicon-oxygen bond is susceptible to hydrolysis under mild acidic conditions, typically using formic acid. This cleavage is efficient and generally compatible with downstream mass spectrometry analysis.

AZO (Azobenzene) Linkers are cleaved under reductive conditions. The central nitrogen-nitrogen double bond of the azobenzene group is reduced, typically by sodium dithionite (B78146), leading to the scission of the linker.

Performance Comparison: DADPS vs. AZO Linkers

Experimental evidence suggests that the choice of cleavable linker can significantly impact the outcome of a chemical proteomics experiment. A head-to-head comparison profiling the cellular cysteinome using an iodoacetamide (B48618) alkyne probe revealed that the DADPS linker consistently enabled the identification of a higher number of unique cysteine residues compared to the AZO linker[1][2].

FeatureDADPS LinkerAZO LinkerReferences
Cleavage Chemistry Acid-labile (hydrolysis of Si-O bond)Reductive cleavage of N=N bond[1]
Cleavage Reagent Formic Acid (e.g., 10%)Sodium Dithionite (e.g., 50 mM)[1]
Cleavage Conditions Mild (e.g., room temperature, 30 min)Mild (e.g., room temperature, 1 h)[1]
Cleavage Efficiency >98% with 10% formic acid for 30 minCan be efficient, but may require optimization of dithionite concentration and time.[3]
Residual Mass +181.1 Da+216.1 Da[1][4]
Artifactual Modifications Generally low. Formylation of S/T/K residues or N-termini can be observed (+28 Da).A unique mass shift of +296.1 Da, attributed to sulfation of the residual aminophenol, has been reported. This can interfere with data analysis and reduce the number of identified peptides.[1][4]
Identified Cysteine Residues Higher number of unique identifications. In one study, 29.7% of cysteines were exclusively identified using the DADPS linker.Lower number of unique identifications. In the same study, only 15% of cysteines were exclusively identified using the AZO linker.[1]
Compatibility with MS High. Cleavage conditions are compatible with standard mass spectrometry sample preparation.Generally compatible, but the artifactual modification can complicate spectral interpretation.[1]

Experimental Protocols

The following are generalized protocols for a chemical proteomics workflow using an iodoacetamide alkyne probe with either a DADPS or AZO biotin-azide linker.

I. Protein Labeling and Lysis
  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the alkyne-derivatized probe (e.g., iodoacetamide alkyne for cysteine profiling) at an appropriate concentration and duration.

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

II. Click Chemistry Reaction
  • Prepare Click Chemistry Reaction Mix: For each sample (e.g., 1 mg of protein), prepare a master mix containing:

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM)

    • Copper(II) sulfate (B86663) (CuSO₄) (final concentration: 1 mM)

    • Biotin-azide linker (DADPS or AZO) (final concentration: 100 µM)

  • Incubate: Add the click chemistry reaction mix to the protein lysate and incubate at room temperature for 1 hour with gentle rotation.

III. Protein Precipitation and Digestion
  • Protein Precipitation: Precipitate the proteins by adding four volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 2 hours (or overnight).

  • Wash: Centrifuge to pellet the proteins, discard the supernatant, and wash the pellet with ice-cold methanol.

  • Resuspend and Reduce: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate). Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate: Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute and Digest: Dilute the urea concentration to less than 2 M with 100 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

IV. Enrichment of Biotinylated Peptides
  • Bind to Streptavidin Beads: Add streptavidin-coated magnetic beads to the digested peptide solution and incubate at room temperature for 1 hour with gentle rotation.

  • Wash Beads: Wash the beads sequentially with the following buffers to remove non-specifically bound peptides:

    • Wash Buffer 1: 2% SDS in PBS

    • Wash Buffer 2: 8 M urea in 100 mM Tris-HCl, pH 8.0

    • Wash Buffer 3: 1 M NaCl in PBS

    • Wash Buffer 4: PBS

V. Cleavage and Elution

For DADPS Linker:

  • Cleavage: Resuspend the washed beads in 10% formic acid.

  • Incubate: Incubate at room temperature for 30 minutes with gentle shaking.

  • Elution: Collect the supernatant containing the cleaved peptides. Repeat the cleavage step once and combine the supernatants.

For AZO Linker:

  • Cleavage: Resuspend the washed beads in a solution of 50 mM sodium dithionite in PBS.

  • Incubate: Incubate at room temperature for 1 hour with gentle shaking.

  • Elution: Collect the supernatant containing the cleaved peptides. Repeat the cleavage step once and combine the supernatants.

VI. Sample Preparation for Mass Spectrometry
  • Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

G cluster_workflow Chemical Proteomics Workflow A 1. Cell Lysis & Protein Labeling (Alkyne Probe) B 2. Click Chemistry (Biotin-Azide Linker) A->B C 3. Protein Digestion (Trypsin) B->C D 4. Enrichment (Streptavidin Beads) C->D E 5. Cleavage (DADPS or AZO) D->E F 6. LC-MS/MS Analysis E->F

Caption: A generalized workflow for chemical proteomics using cleavable linkers.

Caption: Cleavage mechanism of a DADPS linker under acidic conditions.

Caption: Cleavage mechanism of an AZO linker under reductive conditions.

Conclusion

Both DADPS and AZO linkers are valuable tools in chemical proteomics. However, for applications requiring the highest number of identified peptides and simplified data analysis, the DADPS linker appears to hold an advantage due to its clean cleavage and the absence of significant artifactual modifications. The discovery of a sulfation artifact on the AZO linker's residual mass highlights a potential pitfall that researchers should be aware of when analyzing their data[1][4]. Ultimately, the choice of linker should be guided by the specific experimental goals, the nature of the target proteins, and the analytical methods employed. This guide provides a framework for making an informed decision to enhance the success of chemical proteomics investigations.

References

DADPS Biotin Azide: A Guide to Validating Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug discovery, and molecular biology, the precise and specific labeling of target biomolecules is paramount for generating reliable and reproducible data. Biotin-azide reagents, which utilize the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry," are invaluable tools for this purpose. This guide provides a comprehensive comparison of DADPS (dialkoxydiphenylsilane) Biotin (B1667282) Azide, a cleavable biotinylation reagent, with other alternatives, and offers detailed experimental protocols to validate its labeling specificity.

Superior Elution and Reduced Background with DADPS Biotin Azide

A major challenge in affinity purification of biotinylated molecules is the extraordinary strength of the biotin-streptavidin interaction. Traditional elution methods often require harsh, denaturing conditions that can co-elute non-specifically bound proteins and interfere with downstream analyses such as mass spectrometry.[1][2]

This compound overcomes this limitation with a chemically cleavable DADPS linker.[1][2] This linker is stable during the labeling and enrichment phases but can be efficiently cleaved under mild acidic conditions (e.g., 5-10% formic acid) to release the captured biomolecules.[1][2][3][4][5] This gentle elution minimizes the co-purification of contaminants, leading to cleaner samples and improved data quality. Furthermore, upon cleavage, the DADPS linker leaves behind a small, 143 Da mass tag on the labeled protein, which is less likely to interfere with mass spectrometry analysis compared to the entire biotin probe.[3][4][5]

Performance Comparison: this compound vs. Alternatives

The choice of biotin-azide reagent significantly impacts the outcome of proteomics experiments. The following table summarizes a quantitative comparison between this compound and other common alternatives.

FeatureThis compoundAzobenzene (AZO) Biotin Azide (Cleavable)Standard Biotin Azide (Non-cleavable)
Cleavability Yes, with mild acid (e.g., 5-10% formic acid)[1][2][3][4][5]Yes, with sodium dithioniteNo
Elution Conditions Mild (e.g., 5-10% formic acid)[1][2][3][4][5]Reductive (Sodium dithionite)Harsh and denaturing (e.g., boiling in SDS-PAGE buffer)
Peptide Identification (Cysteinome Profiling) High (11,400 unique cysteine residues identified post-proteolytic digestion)[6]Lower (4,326 unique cysteine residues identified post-proteolytic digestion)[6]Not directly comparable due to on-bead digestion, which can increase background noise[6]
Residual Mass Tag Small (143 Da)[3][4][5]Aminophenol moietyEntire biotin probe remains attached
Non-specific Binding Lower due to mild elutionHigher potential for co-elution of non-specific bindersHigh potential for co-elution of non-specific binders

Experimental Protocols for Validating Labeling Specificity

To ensure that the observed signal is a direct result of specific labeling of the target molecule, a series of control experiments are essential. The following protocols outline a comprehensive approach to validating the specificity of this compound labeling.

Protocol 1: General Protein Labeling with this compound

This protocol describes the fundamental steps for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., TCEP or sodium ascorbate)

  • Copper chelator (e.g., TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with detergents)

  • Cleavage buffer: 10% formic acid

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Set up the click chemistry reaction: In a microcentrifuge tube, combine the alkyne-modified protein, this compound, copper(II) sulfate, a reducing agent, and a copper chelator.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Enrich the biotinylated protein by incubating the reaction mixture with streptavidin-agarose beads.

  • Wash the beads thoroughly with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the captured protein by incubating the beads with 10% formic acid.

Protocol 2: Negative Control Experiments

To confirm that the labeling is specific to the alkyne handle and the biotin-azide probe, the following negative controls should be performed in parallel with the main experiment.

  • No Alkyne Control: Perform the labeling reaction on a sample that has not been modified with an alkyne group. This control ensures that the this compound does not non-specifically react with other cellular components.

  • No Biotin-Azide Control: Perform the enrichment procedure on a sample that has been alkyne-modified but has not been treated with this compound. This control assesses the background signal from endogenously biotinylated proteins and non-specific binding to the streptavidin beads.

Protocol 3: Western Blot Analysis for Specificity Validation

Western blotting provides a straightforward method to visually assess the specificity of the labeling.

Procedure:

  • Run the eluted samples from the main experiment and the negative controls on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific binding.

  • Probe the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Detect the signal using a chemiluminescent substrate.

Expected Results:

  • A strong band should be observed in the lane corresponding to the alkyne-modified and this compound-labeled sample.

  • No or very faint bands should be observed in the "No Alkyne Control" and "No Biotin-Azide Control" lanes, indicating high specificity of the labeling reaction.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

G cluster_labeling Labeling cluster_enrichment Enrichment cluster_elution Elution & Analysis alkyne_protein Alkyne-Modified Protein click_reaction Click Reaction (CuAAC) alkyne_protein->click_reaction dadps_azide This compound dadps_azide->click_reaction labeled_protein Biotinylated Protein click_reaction->labeled_protein binding Binding labeled_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding washing Washing binding->washing enriched_complex Enriched Complex washing->enriched_complex cleavage Cleavage enriched_complex->cleavage formic_acid 10% Formic Acid formic_acid->cleavage eluted_protein Eluted Protein cleavage->eluted_protein analysis Downstream Analysis (MS, WB) eluted_protein->analysis G cluster_main Main Experiment cluster_neg1 Negative Control 1: No Alkyne cluster_neg2 Negative Control 2: No Biotin-Azide main_start Alkyne-Modified Sample main_label Add this compound main_start->main_label main_enrich Enrich with Streptavidin main_label->main_enrich main_detect Detect Signal main_enrich->main_detect main_result Strong Signal Expected main_detect->main_result neg1_start Unmodified Sample neg1_label Add this compound neg1_start->neg1_label neg1_enrich Enrich with Streptavidin neg1_label->neg1_enrich neg1_detect Detect Signal neg1_enrich->neg1_detect neg1_result No/Low Signal Expected neg1_detect->neg1_result neg2_start Alkyne-Modified Sample neg2_label No this compound neg2_start->neg2_label neg2_enrich Enrich with Streptavidin neg2_label->neg2_enrich neg2_detect Detect Signal neg2_enrich->neg2_detect neg2_result No/Low Signal Expected neg2_detect->neg2_result

References

Unveiling Protein Networks: A Comparative Guide to DADPS Linkers for Quantitative Interactome Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), the choice of chemical cross-linker is a critical determinant of experimental success. This guide provides an in-depth comparison of the dialkoxydiphenylsilane (DADPS) linker with other common cross-linking reagents, supported by quantitative data and detailed experimental protocols. We explore the advantages of DADPS in quantitative proteomics and provide visualizations to clarify experimental workflows and the intricate signaling pathways they help to uncover.

The study of protein interactomes, the complex network of PPIs within a cell, is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify these interactions in their native cellular environment. DADPS linkers, a type of chemically cleavable cross-linker, have gained prominence for their utility in quantitative chemoproteomic workflows.

DADPS Linkers: A Superior Tool for Cysteine-Rich Interactomes

A key advantage of the DADPS linker lies in its performance in profiling specific subsets of the proteome, particularly the cysteinome. In a comparative study, the DADPS linker was pitted against the widely used azobenzene (B91143) (AZO) linker for the analysis of the cellular cysteinome. The results demonstrated a significant outperformance by the DADPS linker, which identified a substantially higher number of unique cysteine residues.[1] This suggests that for studies focusing on cysteine-mediated interactions or profiling reactive cysteine residues, DADPS is a more suitable reagent.[1]

The superior performance of DADPS can be attributed in part to the identification of a previously unreported artifactual modification on the residual mass of the AZO linker, which can complicate data analysis and reduce the number of confident identifications.[1]

Quantitative Comparison of DADPS and Alternative Linkers

The selection of a cross-linker significantly impacts the number and type of identified interactions. Below is a summary of quantitative data comparing DADPS with the AZO linker.

Linker TypeEnrichment MethodTotal Unique Cysteine Residues Identified (Average of 3 Replicates)
DADPS Peptide Enrichment11,400[1]
DADPS Protein Enrichment10,316[1]
AZO Peptide Enrichment~5,700
AZO Protein Enrichment~5,158

Table 1: Comparison of the number of unique reactive cysteine residues detected by proteomics using DADPS and AZO linkers. The data clearly shows that the DADPS linker yields a significantly higher number of identifications regardless of the enrichment strategy.[1]

While direct quantitative comparisons of DADPS with other popular cross-linkers like disuccinimidyl sulfoxide (B87167) (DSSO) for whole-proteome PPI analysis are emerging, the demonstrated strength of DADPS in specific chemoproteomic applications, such as cysteinome profiling, is a strong indicator of its potential. Further studies are needed to comprehensively benchmark the performance of DADPS against a wider range of cross-linkers for broad interactome mapping.

Experimental Protocols: Harnessing the Power of DADPS

To facilitate the adoption of DADPS linkers in your research, we provide detailed protocols for both in vivo and in vitro cross-linking experiments.

In Vivo Cross-linking in Mammalian Cells

This protocol is designed for capturing protein-protein interactions within their native cellular context.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • DADPS-based cross-linker (e.g., sCIP-TMT reagents)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt, low salt, and urea (B33335) washes)

  • Elution buffer (containing formic acid for DADPS cleavage)

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells with PBS to remove media components.

  • Cross-linking: Resuspend the cells in PBS containing the DADPS cross-linker at a predetermined optimal concentration. Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Quenching: Quench the cross-linking reaction by adding a primary amine-containing buffer, such as Tris-HCl.

  • Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer to solubilize proteins.

  • Protein Digestion: Reduce and alkylate the protein lysate, followed by digestion with trypsin overnight at 37°C.

  • Enrichment of Cross-linked Peptides: Incubate the peptide mixture with streptavidin-coated magnetic beads to capture the biotinylated cross-linked peptides.

  • Washing: Perform a series of stringent washes to remove non-specifically bound peptides.

  • Elution and Cleavage: Elute the captured peptides and cleave the DADPS linker by incubating the beads in an elution buffer containing formic acid.

  • Mass Spectrometry Analysis: Analyze the eluted peptides by LC-MS/MS to identify the cross-linked peptides and the corresponding interacting proteins.

In Vitro Cross-linking of Purified Protein Complexes

This protocol is suitable for studying the interactions within a purified protein complex.

Materials:

  • Purified protein complex in a suitable buffer (amine-free, e.g., HEPES or PBS)

  • DADPS-based cross-linker

  • Quenching solution (e.g., Tris-HCl)

  • SDS-PAGE analysis reagents

  • In-gel digestion reagents

  • Mass spectrometer

Procedure:

  • Complex Reconstitution: Ensure the purified protein complex is in a buffer compatible with the cross-linking reaction.

  • Cross-linking Reaction: Add the DADPS cross-linker to the protein complex solution and incubate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 4°C).

  • Quenching: Stop the reaction by adding a quenching solution.

  • Analysis of Cross-linking: Verify the cross-linking efficiency by running the sample on an SDS-PAGE gel and observing the formation of higher molecular weight species.

  • In-gel Digestion: Excise the cross-linked protein bands from the gel and perform in-gel digestion with trypsin.

  • Peptide Extraction and Analysis: Extract the peptides and proceed with enrichment (if necessary) and LC-MS/MS analysis as described in the in vivo protocol.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological insights that can be gained, we have created diagrams using the Graphviz DOT language.

cluster_in_vivo In Vivo DADPS Cross-linking Workflow A Mammalian Cells in Culture B Wash with PBS A->B C Cross-linking with DADPS Reagent B->C D Quench Reaction C->D E Cell Lysis D->E F Protein Digestion (Trypsin) E->F G Enrichment of Cross-linked Peptides (Streptavidin Beads) F->G H Wash Beads G->H I Elution & Cleavage of DADPS Linker (Formic Acid) H->I J LC-MS/MS Analysis I->J K Protein Interaction Network J->K

A simplified workflow for in vivo cross-linking using DADPS linkers.
Elucidating the EGFR Signaling Network

DADPS-based chemoproteomics has been instrumental in profiling the interactome of key signaling molecules, such as the Epidermal Growth Factor Receptor (EGFR). By identifying cysteine residues that are direct or indirect targets of EGFR inhibitors, this approach can shed light on the downstream signaling pathways.[1]

cluster_EGFR_pathway Simplified EGFR Signaling Pathway EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Dacomitinib Dacomitinib (EGFR Inhibitor) Dacomitinib->EGFR

Key components of the EGFR signaling cascade targeted by inhibitors.

Conclusion

The quantitative analysis of protein interactomes is a cornerstone of modern biological research and drug development. DADPS linkers offer a powerful and, in specific applications, superior alternative to other cross-linking reagents. Their high efficiency in identifying cysteine-containing peptides, coupled with their cleavability under mild acidic conditions, makes them an invaluable tool for quantitative chemoproteomics. By providing detailed protocols and clear visualizations, this guide aims to empower researchers to effectively utilize DADPS linkers in their quest to unravel the intricate networks of protein interactions that govern cellular life.

References

DADPS Biotin Azide in Proteomics: A Performance-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of proteomics, the selection of appropriate reagents is paramount for successful experimentation. This guide provides an objective comparison of DADPS Biotin (B1667282) Azide's performance against other biotinylation reagents, supported by experimental data, detailed protocols, and visual workflows to inform your research decisions.

DADPS (dialkoxydiphenylsilane) Biotin Azide has emerged as a valuable tool in chemical proteomics for the enrichment and identification of modified proteins. Its key advantage lies in its cleavable linker, which allows for the release of captured biomolecules under mild acidic conditions, leaving behind a small, unobtrusive molecular tag. This feature addresses a significant limitation of traditional streptavidin-biotin affinity purification, where the extraordinary strength of the interaction makes the recovery of intact proteins challenging.[1][2]

Performance Comparison of Biotinylation Reagents

The choice of a biotinylation reagent significantly impacts the depth and accuracy of proteomic analyses. Key performance indicators include the efficiency of protein or peptide identification, the specificity of enrichment, and the mildness of the conditions required for target release.

A critical aspect of performance is the number of unique proteins or peptides that can be identified following enrichment and mass spectrometry analysis. Studies comparing DADPS Biotin Azide with other cleavable linkers, such as the azobenzene (B91143) (AZO) linker, have demonstrated the superior performance of the DADPS reagent. For instance, in a comparative study profiling the cellular cysteinome, the use of the DADPS linker resulted in the identification of a significantly higher number of unique cysteine residues compared to the AZO linker.[3][4]

ReagentEnrichment StrategyNumber of Identified Unique Cysteine ResiduesReference
This compound Post-proteolytic digestion11,400[3]
This compound Pre-proteolytic digestion10,316[4]
AZO Biotin Linker Post-proteolytic digestion7,612 (54% overlap with DADPS)[3]

In contrast to cleavable linkers, non-cleavable reagents like Biotin-PEG-Azides offer a stable linkage. While this is advantageous for applications where the biotinylated molecule does not need to be recovered from streptavidin, it often necessitates on-bead digestion for mass spectrometry analysis, which can lead to higher background noise.[5] The length of the PEG linker in these non-cleavable reagents can also influence peptide identification.

Biotin-PEG-Azide VariantTotal Peptides Identified (MixClick Workflow)
Biotin-PEG3-azideVaries by study
Biotin-PEG4-azideVaries by study
Biotin-PEG5-azideVaries by study

Key Advantages of this compound

  • Mild Cleavage Conditions: Captured biomolecules can be efficiently released using 5% or 10% formic acid in a short incubation period (e.g., 30 minutes).[1][2] This contrasts with harsher methods required for other linkers or the denaturing conditions often used to disrupt the streptavidin-biotin interaction.[2]

  • Small Residual Mass Tag: Upon cleavage, the DADPS linker leaves a small molecular fragment (143 Da) on the labeled protein.[1][2] This minimal modification is less likely to interfere with subsequent mass spectrometry analysis.

  • High Labeling Selectivity: The DADPS probe has been shown to exhibit high selectivity in conjugating to target molecules.[1]

  • Reduced Contamination: The mild elution conditions minimize the co-elution of non-specifically bound proteins and contaminants from the streptavidin resin, leading to cleaner samples for analysis.[2]

Experimental Workflows and Protocols

To ensure reproducible and reliable results, adherence to well-defined experimental protocols is crucial. The following sections detail the methodologies for key experiments involving this compound.

General Workflow for Proteomic Profiling

The overall workflow for using cleavable biotin azides like DADPS in proteomics involves several key steps: labeling of target proteins with an alkyne probe, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the biotin azide, enrichment of biotinylated proteins on streptavidin resin, washing to remove non-specific binders, cleavage of the linker to release the target proteins, and finally, analysis by mass spectrometry.

G cluster_labeling Cellular Labeling cluster_click Click Chemistry cluster_enrichment Enrichment cluster_release Release & Analysis cell_labeling Label cells with alkyne-derivatized probe lysis Cell Lysis cell_labeling->lysis click_reaction CuAAC with This compound lysis->click_reaction enrichment Streptavidin Affinity Purification click_reaction->enrichment washing Stringent Washes enrichment->washing cleavage Cleavage with Formic Acid washing->cleavage ms_analysis LC-MS/MS Analysis cleavage->ms_analysis

General workflow for proteomic profiling using this compound.
Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of alkyne-modified proteins with this compound.

  • Protein Preparation: Prepare the alkyne-modified protein sample in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Reagent Stock Solutions:

    • This compound (10 mM in DMSO)

    • Copper(II) Sulfate (50 mM in water)

    • TBTA (tris(benzyltriazolylmethyl)amine) ligand (1.7 mM in 1:4 DMSO:t-butanol)

    • TCEP (tris(2-carboxyethyl)phosphine) (50 mM in water, freshly prepared)

  • Reaction Mixture Preparation (per 110 µL of lysate):

    • Combine reagents in the following order to ensure proper copper reduction: TBTA, Copper(II) Sulfate, TCEP, and finally this compound.[6] Final concentrations in the reaction should be approximately 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 25 µM this compound.[7]

  • Incubation: Add the click reaction cocktail to the protein sample and incubate for 1-2 hours at room temperature with gentle agitation.

  • Protein Precipitation: Precipitate the proteins by adding cold acetone (B3395972) and incubating overnight at -20°C. Pellet the precipitate by centrifugation.[7][8]

Protocol 2: Protein Enrichment, Digestion, and Cleavage

This protocol outlines the steps for enriching biotinylated proteins and preparing them for mass spectrometry.

  • Protein Solubilization, Reduction, and Alkylation:

    • Resuspend the protein pellet in a reconstitution buffer containing a denaturant (e.g., 6 M guanidine (B92328) HCl).

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate cysteine residues with iodoacetamide.[7][8]

  • Enrichment:

    • Incubate the protein sample with streptavidin-coated beads for 1-2 hours at 4°C to capture biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., PBS, high-salt buffer) to remove non-specifically bound proteins.

  • On-Bead Digestion (Pre-cleavage):

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Cleavage and Elution:

    • To release the captured peptides, wash the beads and then resuspend them in 5-10% formic acid.

    • Incubate for 30 minutes at room temperature.[1][2]

    • Collect the supernatant containing the cleaved peptides.

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar method before LC-MS/MS analysis.

G cluster_enrichment Enrichment & Digestion cluster_cleavage Cleavage & Analysis start Biotinylated Protein (from Click Reaction) bind Bind to Streptavidin Beads start->bind wash Wash Beads bind->wash digest On-Bead Tryptic Digestion wash->digest cleave Cleave with Formic Acid digest->cleave desalt Desalt Peptides cleave->desalt analyze LC-MS/MS Analysis desalt->analyze

Workflow for enrichment and cleavage of DADPS-labeled peptides.

Conclusion

This compound offers a robust and efficient solution for the enrichment and analysis of proteins in complex biological samples. Its acid-labile linker provides a significant advantage over non-cleavable reagents and other cleavable alternatives by enabling the recovery of target molecules under mild conditions, thereby reducing sample contamination and leaving a minimal residual mass tag. The experimental data consistently demonstrates its superior performance in identifying a greater number of unique peptides in proteomic studies. For researchers aiming for deep and accurate proteome coverage, this compound represents a highly effective choice.

References

A Comparative Guide to Isotopic Recoding with DADPS Biotin Azide for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is paramount. This guide provides an objective comparison of Isotopic Recoding utilizing DADPS (Dialkoxydiphenylsilane) Biotin (B1667282) Azide (B81097) with established methods such as SILAC, TMT, and iTRAQ. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed decision for your specific research needs.

Quantitative Performance Comparison

The selection of a quantitative proteomics strategy hinges on its performance in key areas such as protein identification, quantitative accuracy, precision, and multiplexing capability. The following tables summarize the performance of DADPS Biotin Azide-based isotopic recoding in comparison to SILAC, TMT, and iTRAQ.

Parameter Isotopic Recoding with this compound SILAC (Stable Isotope Labeling by Amino acids in Cell culture) TMT (Tandem Mass Tags) iTRAQ (isobaric Tags for Relative and Absolute Quantitation)
Principle Chemical labeling with isotopically distinct, acid-cleavable biotin azide tags for affinity enrichment and MS-based quantification.Metabolic labeling through incorporation of stable isotope-labeled amino acids in living cells.Chemical labeling of peptides with isobaric tags that generate reporter ions upon fragmentation for relative quantification.Chemical labeling of peptides with isobaric tags that generate reporter ions upon fragmentation for relative quantification.
Multiplexing Typically 2-plex (e.g., heavy and light isotopes).2-plex or 3-plex is common; higher plexing is possible but can be complex.Up to 18-plex, allowing for high-throughput analysis.[1]4-plex and 8-plex are standard.[2]
Sample Type Applicable to a wide range of samples, including cell lysates, tissues, and biofluids.Primarily limited to cell cultures that can metabolically incorporate labeled amino acids.[3]Applicable to a wide range of samples.Applicable to a wide range of samples.
Quantitative Accuracy High, due to early-stage mixing of isotopically labeled samples.Considered the gold standard for accuracy due to in-vivo labeling and early sample mixing.[4]Can be affected by ratio compression, where co-isolated peptides interfere with reporter ion signals, potentially underestimating fold changes.[5]Similar to TMT, can be affected by ratio compression.[6]
Precision High, benefits from early mixing of labeled samples.High, as samples are mixed at the cell stage, minimizing experimental variation.[4]Generally good, but can be influenced by the complexity of the sample and instrument performance.Good, with similar considerations as TMT.
Enrichment Efficiency High, leveraging the strong biotin-streptavidin interaction. The DADPS linker allows for efficient release.Not applicable as it's a whole-proteome labeling method.Not an enrichment-based method.Not an enrichment-based method.
Feature Isotopic Recoding with this compound SILAC TMT iTRAQ
Cleavability Yes, the DADPS linker is acid-cleavable under mild conditions (e.g., formic acid), facilitating the release of captured peptides.[7][8]Not applicable.Not applicable.Not applicable.
Workflow Complexity Moderate, involves chemical labeling, enrichment, and cleavage steps.Can be complex due to the requirement for cell culture and ensuring complete labeling.Relatively straightforward chemical labeling protocol.[9][10]Similar workflow complexity to TMT.[11][12]
Cost Reagent costs can be a factor to consider.Can be expensive due to the cost of isotope-labeled amino acids and specialized cell culture media.Reagents can be costly, especially for higher-plex experiments.[13]Reagent costs are a consideration.
Key Advantage Enables specific enrichment of labeled proteins/peptides and clean release for MS analysis, reducing sample complexity.High accuracy and physiological relevance for cell culture models.[14]High multiplexing capability for large-scale comparative studies.[15]Well-established method with good performance for a variety of sample types.[16]
Key Disadvantage Limited multiplexing capacity compared to TMT and iTRAQ.Limited to metabolically active, dividing cells.Ratio compression can impact quantitative accuracy.Ratio compression is a known issue.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed quantitative proteomics techniques.

Isotopic Recoding with this compound Workflow

This protocol outlines the general steps for quantitative proteomics using isotopic recoding with heavy (H) and light (L) this compound tags.

  • Metabolic Labeling (Optional but common): Culture cells in the presence of an alkyne- or azide-modified metabolic precursor (e.g., an amino acid analog) to incorporate the bioorthogonal handle into newly synthesized proteins.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Click Chemistry Labeling:

    • To one set of samples, add the "light" this compound.

    • To the other set, add the "heavy" (e.g., deuterium-labeled) this compound.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin tags to the modified proteins.[17]

  • Sample Pooling: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Protein Digestion: Digest the combined protein sample into peptides using an enzyme such as trypsin.

  • Affinity Enrichment:

    • Incubate the peptide mixture with streptavidin-coated beads to capture the biotinylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

  • Elution with Acid Cleavage:

    • Elute the captured peptides from the beads by incubating with a dilute acid solution (e.g., 5-10% formic acid) to cleave the DADPS linker.[7]

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the peptides based on their fragmentation patterns and the mass difference between the "light" and "heavy" isotopic tags.

SILAC Experimental Protocol
  • Cell Culture and Labeling:

    • Culture one population of cells in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).

    • Culture a second population of cells in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).

    • Ensure complete incorporation of the heavy amino acids over several cell divisions (typically >98%).[18]

  • Experimental Treatment: Apply the experimental conditions to the respective cell populations.

  • Cell Harvesting and Lysis: Harvest and lyse the "light" and "heavy" cell populations separately.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.

  • Protein Digestion: Digest the combined protein lysate into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify peptides and quantify their relative abundance by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

TMT Experimental Protocol
  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.

  • TMT Labeling:

    • Label the peptides from each sample with a different TMT isobaric tag according to the manufacturer's instructions.[9][10]

  • Sample Pooling: Combine the TMT-labeled peptide samples in equal amounts.

  • Peptide Fractionation (Optional but recommended): Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. During fragmentation, the TMT tags will release reporter ions of different masses.

  • Data Analysis: Identify the peptides from the fragmentation spectra and quantify their relative abundance by comparing the intensities of the reporter ions.

iTRAQ Experimental Protocol
  • Protein Extraction and Digestion: Extract and digest proteins from each sample into peptides.

  • iTRAQ Labeling: Label the peptides from each sample with a specific iTRAQ reagent (4-plex or 8-plex) following the manufacturer's protocol.[11][12]

  • Sample Pooling: Mix the iTRAQ-labeled samples in a 1:1 ratio.

  • Peptide Fractionation (Optional): Fractionate the combined peptide sample to enhance proteome coverage.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. Fragmentation of the iTRAQ-labeled peptides will generate reporter ions.

  • Data Analysis: Identify peptides and determine their relative quantification based on the signal intensities of the iTRAQ reporter ions.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the key steps in each quantitative proteomics workflow.

DADPS_Workflow cluster_sample1 Sample 1 (Light) cluster_sample2 Sample 2 (Heavy) s1_label Metabolic Labeling (e.g., Alkyne) s1_extract Protein Extraction s1_label->s1_extract s1_click Click Chemistry (Light DADPS-Biotin-Azide) s1_extract->s1_click pool Sample Pooling s1_click->pool s2_label Metabolic Labeling (e.g., Alkyne) s2_extract Protein Extraction s2_label->s2_extract s2_click Click Chemistry (Heavy DADPS-Biotin-Azide) s2_extract->s2_click s2_click->pool digest Protein Digestion pool->digest enrich Affinity Enrichment (Streptavidin) digest->enrich cleave Acid Cleavage (Release Peptides) enrich->cleave ms LC-MS/MS Analysis cleave->ms data Data Analysis ms->data

Isotopic Recoding with this compound Workflow

SILAC_Workflow cluster_light Light Culture cluster_heavy Heavy Culture light_culture Cell Culture (Light Amino Acids) light_treat Experimental Treatment light_culture->light_treat light_lyse Cell Lysis light_treat->light_lyse mix Mix Lysates (1:1) light_lyse->mix heavy_culture Cell Culture (Heavy Amino Acids) heavy_treat Control Treatment heavy_culture->heavy_treat heavy_lyse Cell Lysis heavy_treat->heavy_lyse heavy_lyse->mix digest Protein Digestion mix->digest ms LC-MS/MS Analysis digest->ms data Data Analysis ms->data

SILAC Workflow

TMT_iTRAQ_Workflow cluster_samples Multiple Samples s1 Sample 1 digest Protein Extraction & Digestion s1->digest s2 Sample 2 s2->digest s_n Sample N s_n->digest label Isobaric Labeling (TMT or iTRAQ) digest->label pool Sample Pooling label->pool fractionate Fractionation (Optional) pool->fractionate ms LC-MS/MS Analysis fractionate->ms data Data Analysis ms->data

TMT / iTRAQ Workflow

References

DADPS Biotin Azide: A Comparative Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand.[3][4] The linker's composition, length, and flexibility are paramount, profoundly influencing the formation and stability of the ternary complex, and ultimately, the efficacy of protein degradation.[4][5] This guide provides a comprehensive comparison of DADPS Biotin (B1667282) Azide (B81097) with other commonly used PROTAC linkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

DADPS Biotin Azide: A Multifunctional PROTAC Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker incorporating several key functional motifs.[1][6][7][8][9] Its structure includes a dialkoxydiphenylsilane (DADPS) moiety, a biotin handle, and a terminal azide group.[8][10] The PEG component imparts hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the PROTAC molecule.[2][11] The azide group allows for efficient and modular synthesis of PROTACs via "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[1][] The biotin moiety serves as a valuable tool for experimental applications, such as affinity purification and pull-down assays, due to its high-affinity interaction with streptavidin.[13]

A distinguishing feature of this compound is the acid-labile DADPS group, which allows for the cleavage of the linker under mild acidic conditions.[10][14] This cleavability is particularly advantageous for analytical workflows, enabling the release of the target protein from the PROTAC complex for downstream analysis, such as mass spectrometry.[10][14]

Comparative Analysis of PROTAC Linkers

The choice of linker is a critical parameter in PROTAC design, with different linker types offering distinct advantages and disadvantages. The most common classes of PROTAC linkers are PEG linkers, alkyl chains, and rigid linkers.[2][3]

Table 1: Comparison of Common PROTAC Linker Types

Linker TypeCompositionKey AdvantagesKey Disadvantages
This compound (PEG-based) Polyethylene glycol chain with DADPS, biotin, and azide functionalities.[1][8]- High hydrophilicity, improving solubility.[11] - Flexible, allowing for optimal ternary complex formation.[2] - Azide group enables modular "click chemistry" synthesis.[1] - Biotin handle facilitates experimental analysis.[13] - DADPS moiety allows for cleavability under mild conditions.[10]- Potential for metabolic instability (O-dealkylation).[11] - Increased molecular weight.
Alkyl Linkers Saturated or unsaturated hydrocarbon chains.[2][4]- Synthetically straightforward and accessible.[2] - High degree of conformational flexibility.[4]- Generally hydrophobic, which can negatively impact solubility.[2][4]
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles.[2][3]- Can pre-organize the PROTAC into a bioactive conformation.[3] - May enhance ternary complex stability and potency.[3] - Can improve metabolic stability.[3]- Can be more synthetically challenging to prepare.[3] - Reduced flexibility may hinder optimal ternary complex formation in some cases.[3]

Quantitative Performance of Different Linker Types

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[3][5] The following table summarizes representative data from various studies, illustrating the impact of linker composition on degradation performance. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, target proteins, and E3 ligases used.[4]

Table 2: Representative Performance Data for Different Linker Types

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl< 12No degradation-[5]
TBK1Alkyl12-29Submicromolar>90% (optimal at 21 atoms)[5]
BRD4VariedVariedVariedVaried[5]
ERαAlkyl12Effective>90%[5]
BTKPEG≥ 4 PEG unitsPotentHigh[15]
BTKPEG< 4 PEG unitsImpaired affinityLower[15]
BET proteinsAlkyl to Rigid (ethynyl)VariedpM rangeHigh[15]

Signaling Pathways and Experimental Workflows

The rational design and evaluation of PROTACs require a thorough understanding of the underlying biological pathways and a systematic experimental approach.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system.[2][] The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[][16] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[15] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[16][17]

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin E2 E2 Enzyme E2->Ternary_Complex Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Experimental Workflow for PROTAC Evaluation

A typical workflow for the synthesis, characterization, and evaluation of PROTACs with different linkers is crucial for a systematic comparison.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Binding_Assay Binding Assays (e.g., SPR, ITC) Characterization->Binding_Assay Cell_Permeability Cell Permeability Assay (e.g., PAMPA) Characterization->Cell_Permeability Ternary_Complex_Formation Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Formation Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Formation->Degradation_Assay Cell_Permeability->Degradation_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cytotoxicity_Assay

Caption: A typical workflow for the synthesis, characterization, and evaluation of PROTACs with different linker compositions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blot for Determining Target Protein Degradation (DC50/Dmax)

Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect and quantify the protein of interest.[5]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins on a polyacrylamide gel by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[5]

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle: This "click chemistry" reaction provides a highly efficient and specific method for conjugating an azide-containing linker (like this compound) to an alkyne-functionalized ligand (either the target protein binder or the E3 ligase ligand).[]

Methodology:

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne-modified ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., 1:1 THF:water).[13]

  • Catalyst Addition:

    • To the solution, add Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 equivalents) followed by sodium ascorbate (B8700270) (0.2 equivalents).[13] The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the structure and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its chemical nature, length, and flexibility significantly influencing the degradation efficiency. This compound stands out as a multifunctional, PEG-based linker that not only facilitates PROTAC synthesis through click chemistry but also provides valuable tools for experimental validation and analysis via its biotin handle and cleavable DADPS moiety. While flexible PEG linkers like this compound offer advantages in terms of solubility and conformational adaptability, the optimal linker choice remains target-dependent and often requires empirical determination.[5] A systematic evaluation of different linker classes, including alkyl and rigid linkers, using standardized experimental protocols is essential for the rational design of next-generation protein degraders.

References

DADPS Biotin Azide: A Comparative Guide to Bio-orthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the precise and specific labeling of biomolecules is paramount for elucidating cellular mechanisms and identifying therapeutic targets. Biotinylation, the covalent attachment of biotin (B1667282) to proteins and other macromolecules, serves as a powerful tool for their detection, purification, and analysis. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting the specificity and reliability of the results. This guide provides a comprehensive comparison of DADPS Biotin Azide (B81097), a modern bio-orthogonal labeling reagent, with traditional biotinylation methods, offering researchers, scientists, and drug development professionals a detailed overview to inform their experimental design.

Principles of Biotinylation: A Tale of Two Chemistries

The fundamental difference between DADPS Biotin Azide and its alternatives lies in their chemical reactivity and the functional groups they target.

Traditional Biotinylation Reagents: These reagents typically target ubiquitously available functional groups on proteins.

  • Amine-reactive reagents (e.g., NHS-esters): These are the most common type of biotinylation reagent and react with primary amines found in lysine (B10760008) residues and at the N-terminus of proteins. This reaction is often non-specific due to the abundance of lysine residues on the surface of most proteins.[1]

  • Thiol-reactive reagents (e.g., maleimides): These reagents target sulfhydryl groups in cysteine residues. While more specific than amine-reactive reagents due to the lower abundance of cysteine, they can still lead to non-specific labeling if multiple reactive cysteines are present.

This compound: A "Click Chemistry" Approach: DADPS (dialkoxydiphenylsilane) Biotin Azide utilizes a bio-orthogonal "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This approach involves two steps:

  • Metabolic or Chemical Incorporation of an Alkyne: A non-natural amino acid or sugar containing an alkyne group is introduced into the protein of interest through metabolic labeling or chemical modification.

  • Specific Labeling with this compound: The azide group on the this compound reagent reacts specifically and efficiently with the incorporated alkyne group, forming a stable triazole linkage.[4]

This bio-orthogonal nature ensures that the biotinylation reaction is highly specific and does not interfere with native cellular components, significantly reducing the risk of off-target labeling.[5][6]

Performance Comparison: Specificity is Key

The primary advantage of this compound lies in its exceptional specificity. The azide-alkyne cycloaddition is a bio-orthogonal reaction, meaning it does not cross-react with other functional groups found in biological systems.[6] This leads to significantly lower off-target labeling compared to traditional methods.

FeatureThis compound (Click Chemistry)NHS-Ester Biotin (Amine-Reactive)Maleimide-Biotin (Thiol-Reactive)
Target Group Metabolically or chemically introduced alkynePrimary amines (-NH₂) on lysine residues and N-terminusSulfhydryl groups (-SH) on cysteine residues
Specificity Very High: Bio-orthogonal reaction minimizes off-target labeling.[5][6]Low to Moderate: Reacts with most accessible primary amines.[1]Moderate: More specific than NHS-esters but can react with multiple cysteines.
Control over Labeling Site High: Determined by the site of alkyne incorporation.Low: Dependent on the location of accessible lysine residues.Moderate: Dependent on the location of accessible cysteine residues.
Potential for Protein Function Disruption Minimal: Labeling occurs at a pre-determined, often non-essential site.Higher: Modification of lysine residues in active sites can alter protein function.[1]Moderate: Modification of cysteines in active sites can alter protein function.
Cleavability Yes (Acid-labile DADPS linker)[2][7]Can be cleavable (e.g., NHS-SS-Biotin) or non-cleavableCan be cleavable or non-cleavable
In Vivo Labeling Yes (Copper-free click chemistry variants are available)Challenging due to reactivity with numerous biomoleculesChallenging due to reactivity with numerous biomolecules

Experimental Protocols

Protocol 1: Protein Labeling and Enrichment using this compound

This protocol outlines the general steps for labeling alkyne-modified proteins in a cell lysate with this compound, followed by enrichment.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound (dissolved in DMSO)

  • Copper (II) Sulfate (CuSO₄)

  • Copper Protectant (e.g., TBTA)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Streptavidin agarose (B213101) resin

  • Resuspension Buffer (e.g., PBS with 0.1% SDS)

  • Wash Buffers (e.g., 1% SDS in PBS, PBS)

  • Elution Buffer (5% Formic Acid in water)[8]

  • Methanol, Chloroform, Water for protein precipitation

Procedure:

  • Click Reaction:

    • To 1 mL of cell lysate, add the this compound solution (final concentration 2-80 µM, optimize for your sample).[9]

    • Add the Copper (II) Sulfate and Copper Protectant solution.

    • Initiate the reaction by adding the freshly prepared Reducing Agent.

    • Incubate for 90 minutes at room temperature with rotation.[9]

  • Protein Precipitation:

    • Precipitate the labeled proteins using a methanol/chloroform/water procedure to remove excess reagents.[9]

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in the resuspension buffer.

    • Prepare streptavidin agarose resin by washing with PBS and resuspension buffer.[8]

    • Add the washed resin to the solubilized proteins and incubate for 2 hours with rotation.[8]

  • Washing:

    • Wash the beads sequentially with resuspension buffer, 1% SDS in PBS, and PBS to remove non-specifically bound proteins.[8]

  • Elution:

    • Resuspend the beads in 5% formic acid and incubate for 30 minutes at room temperature to cleave the DADPS linker.[8]

    • Collect the eluent containing the labeled proteins.

  • Downstream Analysis:

    • The eluted proteins can be further processed for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Comparative Analysis of Off-Target Labeling

This protocol describes a workflow to compare the off-target labeling of this compound with a traditional NHS-ester biotinylation reagent using quantitative mass spectrometry.

Materials:

  • Two identical sets of cell cultures

  • For this compound labeling: Alkyne-containing metabolic label (e.g., L-Azidohomoalanine), this compound, and click chemistry reagents.

  • For NHS-ester labeling: Sulfo-NHS-Biotin.

  • Lysis Buffer (e.g., RIPA buffer)

  • Streptavidin agarose resin

  • Reagents for protein digestion (e.g., Trypsin)

  • Reagents for mass spectrometry analysis (e.g., TMT labels for quantification)

Procedure:

  • Cell Labeling:

    • This compound: Culture one set of cells in the presence of the alkyne-containing metabolic label. Lyse the cells and perform the click chemistry reaction with this compound as described in Protocol 1.

    • NHS-Ester Biotin: Lyse the second set of cells and label the proteins with Sulfo-NHS-Biotin according to the manufacturer's protocol. Quench the reaction to stop labeling.

  • Protein Enrichment:

    • For both samples, enrich the biotinylated proteins using streptavidin agarose resin as described in Protocol 1.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins using trypsin.

  • Mass Spectrometry Analysis:

    • Elute the peptides and label them with TMT reagents for quantitative analysis.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample. Proteins identified in the NHS-ester labeled sample but not in the this compound sample (or present at significantly lower levels) are considered potential off-target proteins.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_dadps This compound Workflow cluster_nhs NHS-Ester Biotin Workflow d1 Metabolic Labeling (Incorporate Alkyne) d2 Cell Lysis d1->d2 d3 Click Reaction (this compound) d2->d3 d4 Streptavidin Enrichment d3->d4 d5 Cleavage (Formic Acid) d4->d5 d6 Analysis (MS, WB) d5->d6 n1 Cell Lysis n2 Biotinylation (NHS-Ester) n1->n2 n3 Quenching n2->n3 n4 Streptavidin Enrichment n3->n4 n5 Elution (e.g., Boiling) n4->n5 n6 Analysis (MS, WB) n5->n6

A generalized workflow for protein biotinylation and analysis.

signaling_pathway cluster_labeling Labeling Strategy cluster_detection Detection start Protein of Interest alkyne Incorporate Alkyne start->alkyne azide This compound alkyne->azide Click Chemistry labeled_protein Specifically Labeled Protein azide->labeled_protein streptavidin Streptavidin labeled_protein->streptavidin signal Signal Generation streptavidin->signal

Bio-orthogonal labeling and detection pathway.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DADPS Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like DADPS Biotin Azide (B81097) are paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and environmental protection. The primary hazard associated with DADPS Biotin Azide stems from its azide functional group, which requires specific disposal protocols to mitigate potential risks.

Core Safety Principles and Hazard Assessment

Organic azides are known to be potentially toxic and explosive.[1] They can be sensitive to heat, friction, and shock. A significant safety concern is their reactivity with acids, which can form the highly toxic and explosive hydrazoic acid.[1][2] Furthermore, azides can react with heavy metals, such as copper and lead often found in plumbing, to form dangerously explosive metal azides.[1][2] Therefore, disposing of azide-containing compounds down the drain is strongly discouraged without prior deactivation.[1]

The DADPS (dialkoxydiphenylsilane) and Biotin components of the molecule do not present the same acute hazards as the azide group, but the entire compound and any contaminated materials should be treated as hazardous waste.

Table 1: Summary of Component Hazards and Incompatibilities

Component/Functional GroupKey HazardsIncompatible Materials
Azide (-N₃) Potentially explosive (sensitive to heat, shock, friction).[1] Acutely toxic.[2]Acids (forms toxic/explosive hydrazoic acid).[1][2] Heavy metals (forms explosive metal azides).[1][2]
DADPS Linker No acute hazards specified; treat as part of a hazardous compound.Strong oxidizing agents.
Biotin Generally considered non-hazardous.Strong oxidizing agents.
Recommended Disposal Procedure

The safest and most recommended method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in a standard laboratory setting.[1]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to wear the appropriate PPE:

  • Eye Protection: Safety goggles with side shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat.[1]

Step 2: Waste Segregation

All materials contaminated with this compound must be collected as hazardous waste. This includes:

  • Unused or expired product.

  • Solutions containing the compound.

  • Contaminated labware such as pipette tips, tubes, and weighing papers.[1][3]

Use a designated, sealable, and compatible container for this waste stream. The container should be clearly labeled as "Hazardous Waste: Contains Organic Azide".[1] Crucially, do not mix azide waste with acidic wastes .[1]

Step 3: Containerization and Labeling

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.[2]

  • Liquid Waste: Collect all solutions in a dedicated, leak-proof, and chemically compatible hazardous waste container.[2]

The container must be clearly labeled with:

  • "Hazardous Waste: Contains this compound"[2]

  • A list of all solvent components and their approximate concentrations.[2]

  • The date of initial waste accumulation.[2]

Step 4: Storage

Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[1] This area should be away from general laboratory traffic and incompatible materials, particularly acids.[1][2]

Step 5: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1][3] Adhere strictly to all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid & Liquid) ppe->segregate decision Is the waste mixed with acids? segregate->decision stop STOP! Immediate Hazard! Consult EHS decision->stop Yes containerize Step 3: Containerize and Label 'Hazardous Waste: Contains Organic Azide' decision->containerize No storage Step 4: Store Safely (Cool, Dry, Ventilated Area) containerize->storage disposal Step 5: Arrange Professional Disposal (via EHS or Licensed Contractor) storage->disposal end End: Safe Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Chemical Deactivation (For Informational Purposes Only)

While direct disposal as hazardous waste is the recommended and safest route for a specialized reagent like this compound, a general protocol for deactivating dilute azide solutions is provided below for informational purposes only.[1] This procedure should only be performed by trained personnel with the explicit permission of their institution's EHS department and in a properly functioning chemical fume hood.

Experimental Protocol for Azide Deactivation

  • Place the dilute azide solution in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.[1]

  • Slowly add a freshly prepared solution of sodium nitrite (B80452) while stirring.[1]

  • While continuing to stir, slowly add dilute sulfuric or hydrochloric acid via the dropping funnel.[1]

  • Maintain the reaction temperature below 20°C using an ice bath.[1]

  • Continue adding acid until the solution is acidic to litmus (B1172312) paper.[1]

  • Stir for several hours to ensure complete reaction.

  • Test for the presence of residual azides before neutralization and disposal as regular aqueous waste.

This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety and disposal guidelines and the most recent Safety Data Sheet (SDS) for any chemical you are working with. By adhering to these procedures, you contribute to a safer laboratory environment for yourself and your colleagues.

References

Essential Safety and Logistics for Handling DADPS Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like DADPS Biotin Azide (B81097). This document provides crucial safety protocols and logistical plans for the operational use and disposal of this compound, grounded in established best practices for managing azide-containing chemicals. A thorough risk assessment should always precede the handling of this or any chemical.

DADPS Biotin Azide is a valuable tool in bioconjugation and labeling applications, particularly in proteomics and the development of PROTACs.[1][2] Its azide functional group enables highly efficient and selective "click chemistry" reactions.[1][3] While shipped as a non-hazardous chemical, the presence of the azide group necessitates careful handling to mitigate potential risks.[4] Organic azides can be energetic materials, sensitive to heat and shock, and may form explosive compounds with certain metals.[5]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required equipment to ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn over goggles if there is a significant risk of splashing.[6][7]Protects against splashes and potential projectiles in the event of an unexpected reaction.
Hand Protection Double-gloving with nitrile gloves is recommended.[5][7] For prolonged handling, consider a more robust inner glove.[5]Provides a strong barrier against skin contact and absorption.
Body Protection A flame-resistant lab coat is the minimum requirement.[6] For larger quantities, a chemical-resistant apron is advised.[7]Protects against spills and splashes.
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5][6]Minimizes the risk of inhaling the compound.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.Protects feet from spills.[6]

Operational Plan: Step-by-Step Handling Procedures

Preparation:

  • Designated Area: All work with this compound must be conducted in a properly functioning chemical fume hood.[5]

  • Clear Workspace: Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[6]

  • Safety Equipment: An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time.[7]

  • Appropriate Tools: Do not use metal spatulas, as they can form shock-sensitive metal azides.[5][6] Use plastic or ceramic spatulas instead.[5]

  • Emergency Plan: Be familiar with your institution's emergency procedures and have appropriate spill control materials readily available.

Handling:

  • Quantities: Work with the smallest feasible quantities of the material.[5]

  • Temperature: Avoid heating the compound unless specified in a validated protocol, as heat can cause violent decomposition.[7]

  • Solution Preparation: If creating solutions, do so slowly and ensure the compound is fully dissolved. Note that the compound may be unstable in solution, and freshly prepared solutions are recommended.[3]

  • Reactions: When performing click chemistry reactions, follow established protocols carefully.

Post-Handling:

  • Decontamination: Decontaminate work surfaces with 70% ethanol (B145695) after use.[7]

  • Storage: Store this compound in a dry, dark place at -20°C for long-term storage.[4]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.[6]

Solid Waste (e.g., contaminated gloves, pipette tips, empty containers):

  • Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled, non-metal hazardous waste container.[6] Do not mix with other waste streams.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Contains this compound".[8]

  • Storage: Store the sealed container in a designated secondary containment bin within a ventilated area, away from incompatible materials like acids.[9]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]

Liquid Waste (e.g., reaction mixtures, unused solutions):

  • NEVER Down the Drain: NEVER pour azide-containing solutions down the drain.[6] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[6]

  • Segregation: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste: Contains this compound" and list all solvent components and their approximate concentrations.[9]

  • Disposal: Arrange for disposal through your institution's EHS department. For some dilute aqueous solutions, chemical deactivation of the azide group may be an option, but this should only be performed by trained personnel in a chemical fume hood and in strict accordance with your institution's approved procedures.[9]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.

DADPS_Biotin_Azide_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Clear Fume Hood ppe Don Appropriate PPE prep_area->ppe gather_materials Gather Non-Metal Tools & Reagents ppe->gather_materials weigh Weigh Smallest Feasible Quantity gather_materials->weigh dissolve Prepare Solution (if applicable) weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Work Area react->decontaminate segregate_solid Segregate Solid Waste react->segregate_solid segregate_liquid Segregate Liquid Waste react->segregate_liquid store Store Unused Reagent at -20°C decontaminate->store label_waste Label Hazardous Waste Containers segregate_solid->label_waste segregate_liquid->label_waste contact_ehs Contact EHS for Waste Pickup label_waste->contact_ehs

Safe handling workflow for this compound.

References

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